molecular formula C10H17NO4 B1500036 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid CAS No. 886366-35-4

1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B1500036
CAS No.: 886366-35-4
M. Wt: 215.25 g/mol
InChI Key: GJTHPVJBARVULH-UHFFFAOYSA-N
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Description

1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid ( 886366-35-4) is a chemical compound with the molecular formula C 10 H 17 NO 4 and a molecular weight of 215.25 g/mol [ ]. This pyrrolidine carboxylic acid derivative is characterized by predicted physical properties including a boiling point of 348.9±37.0 °C and a density of 1.176±0.06 g/cm 3 [ ]. The compound has a predicted pKa of 3.83±0.20, indicating it is a carboxylic acid of moderate strength [ ]. As a specialized pyrrolidine derivative, this compound is of significant interest in medicinal and organic chemistry research. Pyrrolidine-based structures are widely recognized as key scaffolds in the development of bioactive molecules [ ]. Specifically, structurally related 3-carboxy pyrrolidine analogs have been extensively investigated as competitive antagonists for ionotropic glutamate receptors (iGluRs) in the central nervous system [ ]. These receptors are critical targets for studying a range of neurological and psychiatric conditions, and research into novel pyrrolidinecarboxylic acid derivatives can contribute to the development of valuable pharmacological tool compounds [ ]. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses [ ].

Properties

IUPAC Name

1-(3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H17NO4/c1-7(10(14)15-2)5-11-4-3-8(6-11)9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTHPVJBARVULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(C1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661369
Record name 1-(3-Methoxy-2-methyl-3-oxopropyl)pyrrolidine-3-carboxylic acid
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-35-4
Record name 1-(3-Methoxy-2-methyl-3-oxopropyl)pyrrolidine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886366-35-4
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Foundational & Exploratory

1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyrrolidine-3-Carboxylic Acid: A Versatile Scaffold in Modern Drug Discovery

Foreword by the Senior Application Scientist

The specified compound, 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid , is not readily found in current scientific literature, suggesting it may be a novel or yet-undocumented molecule. This guide, therefore, pivots to the foundational and highly significant core of this proposed structure: Pyrrolidine-3-carboxylic acid . Also known as β-proline, this scaffold is a cornerstone in medicinal chemistry. Its unique structural properties, including its non-planar, saturated ring and inherent stereochemistry, offer a three-dimensional diversity that is highly sought after in the design of novel therapeutics.[1] This guide provides an in-depth exploration of pyrrolidine-3-carboxylic acid, from its fundamental characteristics to its synthesis and application, offering field-proven insights for researchers, scientists, and drug development professionals.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered pyrrolidine ring is a recurring motif in a vast number of natural products and synthetic drugs.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring allow it to adopt non-planar conformations, a phenomenon known as "pseudorotation". This property enables a more thorough exploration of the pharmacophore space, leading to compounds with improved target selectivity and biological activity. Pyrrolidine-3-carboxylic acid, as a β-amino acid, is a particularly valuable building block due to the strategic placement of its carboxylic acid group, which allows for diverse functionalization and the creation of unique peptide and small molecule structures.[2][3]

Molecular Overview and Physicochemical Properties

Pyrrolidine-3-carboxylic acid is a cyclic β-amino acid with a chiral center at the C3 position. It is commercially available as a racemic mixture or as individual (R) and (S) enantiomers.[4][5][6]

PropertyValueSource(s)
IUPAC Name Pyrrolidine-3-carboxylic acid[5]
Synonyms DL-3-Pyrrolidine carboxylic acid, β-Proline[5]
Molecular Formula C₅H₉NO₂[5]
Molecular Weight 115.13 g/mol [5][6]
CAS Number 59378-87-9 (racemic)[5]
72580-54-2 ((R)-enantiomer)[4][6]
Appearance White to light yellow solid[4]

Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry.[7] For pyrrolidine-3-carboxylic acid derivatives, a common and effective strategy involves the asymmetric Michael addition reaction. This approach allows for the stereocontrolled construction of the pyrrolidine ring.[8]

Representative Synthetic Workflow: Asymmetric Michael Addition

An organocatalytic enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate can produce a highly functionalized intermediate. Subsequent reduction of the nitro group and reductive amination leads to the formation of the pyrrolidine ring. This two-step process is efficient and provides high enantiomeric excess.[8]

G cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Reductive Cyclization enoate 4-Oxo-2-enoate intermediate Michael Adduct (Nitro-keto-ester) enoate->intermediate nitroalkane Nitroalkane nitroalkane->intermediate catalyst Organocatalyst catalyst->intermediate reduction Nitro Group Reduction (e.g., H₂, Pd/C) intermediate->reduction cyclization Intramolecular Reductive Amination reduction->cyclization product 5-Alkyl-pyrrolidine- 3-carboxylic acid ester cyclization->product

Caption: Asymmetric synthesis of a pyrrolidine-3-carboxylic acid derivative.

Key Experimental Considerations
  • Catalyst Choice: The selection of the organocatalyst in the Michael addition is crucial for achieving high enantioselectivity. Cinchona alkaloid derivatives are often employed for this purpose.

  • Reaction Conditions: The reduction of the nitro group can be achieved under various conditions, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). The subsequent intramolecular reductive amination often occurs in the same pot, simplifying the workflow.[9]

  • Protecting Groups: In more complex syntheses, the use of protecting groups for the nitrogen and carboxylic acid moieties may be necessary to ensure chemoselectivity during multi-step transformations.[10]

Chemical Reactivity and Derivatization Pathways

The pyrrolidine-3-carboxylic acid scaffold possesses two key functional handles for derivatization: the secondary amine (pyrrolidine nitrogen) and the carboxylic acid. This allows for the creation of diverse chemical libraries through orthogonal chemical modifications.

G cluster_N N-Functionalization cluster_C C-Functionalization start Pyrrolidine-3-carboxylic Acid N_alkylation N-Alkylation (Reductive Amination) start->N_alkylation R-CHO, NaBH(OAc)₃ N_acylation N-Acylation (Amide Bond Formation) start->N_acylation R-COCl, Base N_arylation N-Arylation (Buchwald-Hartwig) start->N_arylation Ar-X, Pd catalyst C_amidation Amide Coupling start->C_amidation R-NH₂, Coupling Agent C_esterification Esterification start->C_esterification R-OH, Acid C_reduction Reduction to Alcohol start->C_reduction LiAlH₄ or BH₃

Caption: Derivatization pathways of the pyrrolidine-3-carboxylic acid scaffold.

Spectroscopic Characterization of N-Alkylated Pyrrolidine-3-Carboxylic Acids

While specific data for "this compound" is unavailable, we can predict the key spectroscopic features based on its constituent parts.

¹H NMR Spectroscopy
  • Pyrrolidine Ring Protons: A complex series of multiplets would be expected between approximately 2.0 and 3.5 ppm.

  • C3 Proton: A multiplet, likely between 2.8 and 3.2 ppm, corresponding to the proton attached to the chiral center bearing the carboxylic acid.

  • N-Propyl Chain Protons:

    • The CH₂ group attached to the nitrogen would appear as a multiplet, likely downfield due to the influence of the nitrogen.

    • The CH proton at the 2-position of the propyl group would be a multiplet.

    • The methyl group (CH₃) would likely be a doublet around 1.2 ppm.

  • Methoxy Group: A sharp singlet at approximately 3.7 ppm for the -OCH₃ protons.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbons: Two signals in the downfield region (170-180 ppm), one for the carboxylic acid and one for the methyl ester.

  • Pyrrolidine Ring Carbons: Signals in the aliphatic region, typically between 25 and 60 ppm.

  • N-Propyl Chain Carbons: Three distinct signals in the aliphatic region.

  • Methoxy Carbon: A signal around 52 ppm.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): The mass spectrometer would show a molecular ion peak corresponding to the exact mass of the molecule.

  • Fragmentation Patterns: Common fragmentation would involve the loss of the methoxycarbonyl group (-COOCH₃) and the carboxylic acid group (-COOH). Cleavage of the N-propyl side chain is also a likely fragmentation pathway.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of pyrrolidine-3-carboxylic acid are of significant interest in the pharmaceutical industry. Their constrained cyclic structure makes them valuable as scaffolds for enzyme inhibitors, receptor antagonists, and other biologically active molecules.[2]

  • Enzyme Inhibitors: The rigid pyrrolidine ring can orient functional groups in a precise three-dimensional arrangement, leading to potent and selective inhibition of enzymes.[2]

  • Sodium Channel Blockers: Certain β-proline derivatives have been investigated for their potential as sodium channel blockers, which have applications in treating epilepsy, cardiac arrhythmias, and chronic pain.[11]

  • Endothelin Receptor Antagonists: The pyrrolidine-3-carboxylic acid core has been successfully used to develop highly specific antagonists for the endothelin B receptor, which is involved in vasoconstriction and vasodilation.[12]

  • Peptidomimetics: As a β-amino acid, it can be incorporated into peptides to induce stable secondary structures and increase resistance to enzymatic degradation.[3]

Conclusion

While the specific molecule "this compound" remains to be characterized in the public domain, its core structure, pyrrolidine-3-carboxylic acid, stands as a validated and highly versatile platform in medicinal chemistry. Its stereochemical complexity, conformational rigidity, and dual functional handles for derivatization provide a rich foundation for the design of novel therapeutics. The synthetic methodologies are well-established, allowing for the creation of diverse libraries of compounds for biological screening. For researchers and drug development professionals, a deep understanding of the chemistry and biological potential of the pyrrolidine-3-carboxylic acid scaffold is an invaluable asset in the quest for new and effective medicines.

References

  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Request PDF | ResearchGate. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • Process for the preparation of pyrollidine-3-carboxylic acids.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC | PubMed Central. [Link]

  • Synthesis of beta-proline like derivatives and their evaluation as sodium channel blockers. Request PDF | ResearchGate. [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. PubMed. [Link]

Sources

1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic Acid: Structural Elucidation, Synthesis, and Applications

[1][2]

Introduction

The compound This compound (CAS: 886366-35-4) represents a specific class of "beta-proline" derivatives.[1][2][3] Unlike natural proline (pyrrolidine-2-carboxylic acid), the carboxylic acid in this scaffold is located at the C3 position, imparting unique conformational properties and metabolic stability profiles to peptide backbones.[1][2]

This molecule is characterized by a zwitterionic potential (tertiary amine and free carboxylic acid) and an ester-functionalized side chain, making it a versatile intermediate for the synthesis of dual-action pharmaceutical agents, particularly in the development of metalloprotease inhibitors and GABA uptake inhibitors.[1][2]

Structural Elucidation & IUPAC Nomenclature

Correctly naming this compound requires strict adherence to IUPAC hierarchy rules, particularly regarding the priority of functional groups (Carboxylic Acid > Ester > Amine).[1][2]

Decomposition of the Name

The name provided, This compound , is a semi-systematic name that accurately describes the connectivity but relies on specific substituent definitions.[1][2]

  • Principal Functional Group: The Carboxylic Acid (-COOH) attached directly to the pyrrolidine ring takes precedence.[1][2] Thus, the parent structure is Pyrrolidine-3-carboxylic acid .[1][2][4]

  • Substituent (Position 1): The nitrogen atom (N1) is substituted with a propyl chain containing an ester group.[1][2]

    • Chain: Propyl (-CH₂-CH-CH₃).[1][2]

    • Substituent on Chain: A methoxycarbonyl group (-COOCH₃) located at position 2 of the propyl chain.[2]

    • Resulting Group: 2-(Methoxycarbonyl)propyl.[1][2][3][5]

Rigorous IUPAC Systematization

While the provided name is chemically unambiguous, the fully systematic IUPAC name treats the ester side chain as a substituted alkyl group.[1][2]

  • Alternative Name: 1-(3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-3-carboxylic acid [1][2]

    • Here, the side chain is viewed as a propyl skeleton where C1 is attached to Nitrogen, C2 has a methyl group, and C3 is the carbonyl carbon of the ester.[1][2]

    • However, the "Methoxycarbonyl" nomenclature is widely accepted and often preferred in medicinal chemistry for clarity.[1][2]

Stereochemical Complexity

The molecule possesses two chiral centers :

  • C3 of the Pyrrolidine Ring: The site of the carboxylic acid.[2][3][4][6]

  • C2 of the Propyl Side Chain: The site of the methyl/ester branching.[2]

This results in four possible stereoisomers (diastereomers). In synthetic applications involving Michael additions (see Section 3), the product is often obtained as a mixture of diastereomers unless chiral catalysts are employed.[1][2]

StructureHierarchyRootThis compoundParentParent Structure:Pyrrolidine-3-carboxylic acidRoot->ParentSubstituentN-Substituent:2-(Methoxycarbonyl)propylRoot->SubstituentCentersChirality:C3 (Ring) & C2 (Chain)Root->CentersPriorityPriority Rule:-COOH (Ring) > -COOCH3 (Chain)Parent->Priority

Figure 1.[1][2] Structural hierarchy and nomenclature breakdown of the target compound.

Synthetic Pathways

The most efficient and atom-economic route to this compound is the Aza-Michael Addition .[1][2] This pathway utilizes the nucleophilicity of the secondary amine in pyrrolidine-3-carboxylic acid to attack an electron-deficient alkene.[1][2]

The Michael Addition Protocol[2][8][9]
  • Nucleophile: Pyrrolidine-3-carboxylic acid (zwitterionic form).[1][2]

  • Electrophile (Michael Acceptor): Methyl Methacrylate (Methyl 2-methylpropenoate).[1][2]

  • Mechanism: The secondary amine attacks the

    
    -carbon of the methacrylate.[1][2]
    
Experimental Workflow
  • Reagents: Pyrrolidine-3-carboxylic acid (1.0 eq), Methyl Methacrylate (1.2 eq).[1][2]

  • Solvent: Methanol or Ethanol (Protic solvents facilitate proton transfer steps).[2]

  • Catalyst: Base catalysis (e.g., Triethylamine or DBU) may be required if the starting material is a hydrochloride salt.[1][2]

  • Conditions: Reflux for 4–12 hours.

  • Workup: Concentration in vacuo. The product is often an oil or low-melting solid.[2]

Reaction Equation:

12
Stereochemical Implications

The addition of the amine to methyl methacrylate creates a new chiral center at the

12
  • If the starting pyrrolidine is racemic, 4 isomers are formed.[1][2]

  • If the starting pyrrolidine is enantiopure (e.g., (S)-Pyrrolidine-3-carboxylic acid), 2 diastereomers are formed.[1][2] Separation typically requires HPLC or fractional crystallization of salts.[2]

SynthesisPathwayStart1Pyrrolidine-3-carboxylic acid(Nucleophile)TransitionTransition State(Aza-Michael Attack)Start1->Transition MeOH, Reflux Start2Methyl Methacrylate(Electrophile)Start2->TransitionProduct1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acidTransition->Product Proton Transfer

Figure 2. Aza-Michael addition synthesis pathway.[1][2]

Physicochemical Properties & Analysis

For researchers isolating or characterizing this compound, the following data points are critical.

PropertyValue / DescriptionNote
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Physical State Viscous Oil or Low-melting SolidOften hygroscopic due to zwitterionic character.[1][2]
Solubility High: Water, Methanol, DMSOLow: Hexane, EtherAmphoteric nature governs solubility.[1][2]
pKa (Predicted) Acid: ~3.5Base (Amine): ~8.5Exists as a zwitterion at neutral pH.[1][2]
LogP ~ -0.5 to 0.2Highly polar.[2]
Spectroscopic Identification[2][10]
  • MS (ESI+): Expect a parent ion peak at m/z 216 [M+H]⁺.[1][2]

  • ¹H NMR (D₂O or CD₃OD):

    • Methyl Ester: Singlet at

      
       3.6–3.7 ppm (3H).[2]
      
    • Side Chain Methyl: Doublet at

      
       1.1–1.2 ppm (3H).[2]
      
    • Propyl CH₂: Multiplet at

      
       2.4–2.8 ppm (diastereotopic protons).[2]
      
    • Ring Protons: Complex multiplets due to ring puckering and diastereomers.[2]

Pharmaceutical Applications

This compound serves as a specialized scaffold in medicinal chemistry.[2]

  • Peptidomimetics: The 3-substituted pyrrolidine ring acts as a constrained amino acid, restricting conformational freedom in peptide chains.[1][2] This is useful for designing inhibitors that mimic the turn structures of proteins.[2]

  • GABA Analogs: Structurally related to nipecotic acid and other GABA uptake inhibitors, the 3-carboxy pyrrolidine core targets the GABA transporter (GAT) proteins.[1][2]

  • Metalloprotease Inhibitors: The combination of a carboxylic acid (zinc-binding group) and a hydrophobic side chain (via the ester) fits the S1/S1' pockets of enzymes like ACE (Angiotensin-Converting Enzyme) or MMPs (Matrix Metalloproteinases).[1][2]

References

  • ChemicalBook. (n.d.).[2] this compound Product Description. Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[2] Pyrrolidine-3-carboxylic acid hydrochloride Product Sheet. Retrieved from [1][2]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017).[1][2][7][8] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Retrieved from [1][2]

  • PubChem. (n.d.).[2] Compound Summary for Pyrrolidine-3-carboxylic acid. National Library of Medicine.[2] Retrieved from [1][2]

An In-depth Technical Guide to 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid: Synthesis, Characterization, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid. Given the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive and practical framework for its synthesis, characterization, and handling.

Introduction: The Significance of Substituted Pyrrolidines

Pyrrolidine-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The constrained cyclic structure of the pyrrolidine ring, combined with the stereochemical possibilities and the functional handles of the carboxylic acid and the N-substituent, provides a versatile scaffold for designing novel therapeutic agents. These compounds are recognized as valuable bioactives and catalysts for chemical transformations.[1] Their applications span a wide range of therapeutic areas, including roles as enzyme inhibitors.[1] This guide focuses on the specific derivative, this compound, a molecule with potential applications in the development of novel pharmaceuticals.

Molecular Structure and Physicochemical Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₀H₁₇NO₄Based on structural analysis.
Molecular Weight 215.25 g/mol Calculated from the molecular formula.[2]
CAS Number 886366-35-4[2]
Appearance Likely a white to off-white solid at room temperature.Based on the properties of similar amino acid derivatives like (R)-Pyrrolidine-3-carboxylic acid.[3]
Boiling Point 348.9±37.0 °C (Predicted)Computational prediction.[2]
Melting Point Not available. Expected to be a solid with a distinct melting point.By analogy to related pyrrolidine carboxylic acids.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The presence of a carboxylic acid and a tertiary amine suggests good solubility in polar protic solvents. (R)-Pyrrolidine-3-carboxylic acid is soluble in water.[3]
pKa Two pKa values are expected: one for the carboxylic acid (around 3-5) and one for the tertiary amine (around 9-11).Based on typical pKa values for carboxylic acids and the conjugate acid of tertiary amines. The pKa of the carboxylic acid group in (R)-Pyrrolidine-3-carboxylic acid is approximately 4.7.

Synthesis and Purification

The synthesis of this compound can be approached through several established methods for the N-alkylation of pyrrolidine derivatives. A plausible and efficient synthetic route would involve the alkylation of a suitable pyrrolidine-3-carboxylic acid precursor.

Proposed Synthetic Pathway

A logical synthetic approach involves the N-alkylation of a protected pyrrolidine-3-carboxylic acid ester, followed by selective deprotection. This strategy allows for controlled reactions and straightforward purification.

Synthesis_Pathway A Pyrrolidine-3-carboxylic acid B Protection of Carboxylic Acid (e.g., Esterification) A->B  Esterification reagent (e.g., SOCl₂/MeOH) C Protected Pyrrolidine-3-carboxylate B->C D N-Alkylation with Methyl 2-bromobutanoate C->D  Base (e.g., K₂CO₃), Solvent (e.g., DMF) E Protected 1-(2-Methoxycarbonyl-propyl)- pyrrolidine-3-carboxylate D->E F Selective Deprotection of Carboxylic Acid E->F  Hydrolysis (e.g., LiOH) G 1-(2-Methoxycarbonyl-propyl)- pyrrolidine-3-carboxylic acid F->G

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of Pyrrolidine-3-carboxylic acid

  • Suspend pyrrolidine-3-carboxylic acid in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Remove the solvent under reduced pressure to obtain the methyl ester of pyrrolidine-3-carboxylic acid, which can be used in the next step with or without further purification.

Causality: The esterification of the carboxylic acid group prevents its interference in the subsequent N-alkylation step by reducing its acidity and nucleophilicity.

Step 2: N-Alkylation

  • Dissolve the pyrrolidine-3-carboxylic acid methyl ester in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate, to the solution.

  • Add methyl 2-bromobutanoate dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diester.

Causality: The base deprotonates the secondary amine of the pyrrolidine ring, increasing its nucleophilicity to facilitate the attack on the electrophilic carbon of methyl 2-bromobutanoate.

Step 3: Selective Saponification

  • Dissolve the crude diester in a mixture of tetrahydrofuran (THF) and water.

  • Add one equivalent of lithium hydroxide monohydrate.

  • Stir the reaction mixture at room temperature and monitor the selective hydrolysis of the less sterically hindered ester by TLC.

  • Once the desired level of conversion is achieved, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).

  • Extract the product with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

Causality: The use of a stoichiometric amount of a mild base like lithium hydroxide at room temperature allows for the selective hydrolysis of one of the ester groups, yielding the desired carboxylic acid.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Signals corresponding to the pyrrolidine ring protons. - A multiplet for the methine proton on the propyl chain adjacent to the ester. - A singlet for the methyl ester protons around 3.7 ppm. - A broad signal for the carboxylic acid proton (can be exchanged with D₂O).
¹³C NMR - Two distinct carbonyl signals for the carboxylic acid and the ester (typically in the 170-180 ppm range). - A signal for the methoxy carbon of the ester around 52 ppm. - Signals for the carbons of the pyrrolidine ring and the propyl chain.
IR Spectroscopy - A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹). - Two distinct C=O stretching bands: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the ester (around 1735-1750 cm⁻¹).[4] - C-N stretching vibrations.
Mass Spectrometry - The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 215.25. - Characteristic fragmentation patterns, including the loss of the methoxycarbonyl group or the carboxylic acid group.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three main functional groups: the tertiary amine, the carboxylic acid, and the ester.

  • Tertiary Amine: The nitrogen atom is nucleophilic and can participate in reactions such as quaternization.

  • Carboxylic Acid: This group can undergo esterification, amidation, and reduction. It is a key handle for conjugation to other molecules in drug development.

  • Ester: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

The bifunctional nature of this molecule makes it an attractive building block for the synthesis of more complex molecules, particularly in the context of creating libraries of compounds for high-throughput screening in drug discovery. The pyrrolidine scaffold is a common feature in many biologically active compounds, and the specific N-substituent of this molecule could impart unique pharmacological properties.

Conclusion

While direct experimental data on this compound is scarce, this technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and properties based on established chemical principles and data from analogous compounds. The proposed synthetic route is robust and relies on well-understood chemical transformations. The predicted physicochemical and spectroscopic data offer a valuable reference for any researcher undertaking the synthesis and characterization of this promising molecule. The versatile chemical nature of this compound makes it a valuable tool for medicinal chemists and drug development professionals exploring novel therapeutic agents.

References

  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups. (n.d.). Retrieved February 6, 2026, from [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 6, 2026, from [Link]

  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

Navigating the Synthesis and Application of Pyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern medicinal chemistry, the pyrrolidine scaffold stands as a cornerstone for the design of novel therapeutics. Its prevalence in a multitude of biologically active compounds underscores its significance. This guide addresses the inquiry into 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid (CAS Number: 886366-35-4) . It is critical to establish at the outset that a comprehensive search of publicly accessible scientific databases and literature yields a significant scarcity of specific data for this particular molecule. Its synthesis, detailed physicochemical properties, and specific biological applications are not extensively documented.

Therefore, this guide will adopt a broader, more instructive approach. We will delve into the well-established chemistry and therapeutic relevance of the core structure, pyrrolidine-3-carboxylic acid , providing a robust framework for understanding the potential of its derivatives. This document will serve as a technical primer for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential applications of this important class of molecules, thereby enabling a foundational understanding for the exploration of novel derivatives like the one specified.

The Pyrrolidine-3-Carboxylic Acid Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a key structural component in a vast number of natural products and synthetic pharmaceuticals.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors.[2] Pyrrolidine-3-carboxylic acid, a derivative of the amino acid proline, serves as a versatile chiral building block in organic synthesis.[3]

The incorporation of the pyrrolidine-3-carboxylic acid moiety into a drug candidate can confer several advantageous properties:

  • Stereochemical Control: The inherent chirality of this scaffold allows for the synthesis of enantiomerically pure compounds, which is often critical for therapeutic efficacy and safety.[3]

  • Structural Rigidity: The cyclic nature of the pyrrolidine ring restricts conformational flexibility, which can lead to higher binding affinities with target proteins.

  • Improved Pharmacokinetics: The presence of the nitrogen atom can influence a molecule's polarity and basicity, potentially improving its solubility, absorption, and distribution properties.

  • Diverse Biological Activities: Pyrrolidine derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities.[4][5]

Strategic Approaches to the Synthesis of Substituted Pyrrolidine-3-Carboxylic Acids

Conceptual Synthetic Pathway

A plausible synthetic route would involve the reaction of a suitably protected pyrrolidine-3-carboxylic acid ester with an appropriate alkylating agent. The key steps are outlined below:

G cluster_0 Protection cluster_1 N-Alkylation cluster_2 Deprotection A Pyrrolidine-3-carboxylic acid B Protected Pyrrolidine-3-carboxylic acid ester A->B Esterification & N-protection D N-Alkylated Intermediate B->D C Alkylating Agent (e.g., Methyl 2-bromobutanoate) C->D E 1-(2-Methoxycarbonyl-propyl)- pyrrolidine-3-carboxylic acid D->E Selective Deprotection

Caption: Conceptual workflow for the synthesis of the target molecule.

Key Experimental Considerations
  • Protecting Groups: The carboxylic acid and the secondary amine of the starting material, pyrrolidine-3-carboxylic acid, would likely require protection to prevent unwanted side reactions. Common protecting groups for the amine include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while the carboxylic acid is typically converted to an ester (e.g., methyl or ethyl ester).

  • N-Alkylation Reaction: The N-alkylation of the protected pyrrolidine-3-carboxylic acid ester would be achieved by reacting it with an appropriate electrophile. For the synthesis of the target molecule, a suitable alkylating agent would be a derivative of butanoic acid, such as methyl 2-bromobutanoate. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Deprotection: The final step involves the removal of the protecting groups to yield the desired product. The choice of deprotection conditions depends on the protecting groups used. For instance, a Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid), while an ester can be hydrolyzed using aqueous base (e.g., lithium hydroxide).

It is important to note that the stereochemistry at the newly formed chiral center on the propyl chain would need to be carefully controlled or the resulting diastereomers separated.

Physicochemical and Spectroscopic Characterization

Should this compound be synthesized, a comprehensive characterization would be essential to confirm its identity and purity.

Predicted Physicochemical Properties

While experimental data is unavailable, some general properties can be anticipated:

PropertyPredicted Characteristic
Physical State Likely a solid or a viscous oil at room temperature.
Solubility Expected to have some solubility in polar organic solvents. The presence of the carboxylic acid and ester groups may also confer some water solubility, depending on the pH.
Chirality The molecule possesses at least two chiral centers, one on the pyrrolidine ring and one on the propyl side chain. Therefore, it can exist as multiple stereoisomers.
Analytical Characterization Workflow

A standard battery of analytical techniques would be employed for structural elucidation and purity assessment:

G A Synthesized Compound B Mass Spectrometry (MS) - Molecular Weight Confirmation A->B C Nuclear Magnetic Resonance (NMR) - 1H and 13C for Structural Elucidation A->C D Infrared Spectroscopy (IR) - Functional Group Identification A->D E High-Performance Liquid Chromatography (HPLC) - Purity Assessment A->E

Sources

Biological Activity of Pyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolidine-3-carboxylic acid (


-proline) and its derivatives represent a privileged scaffold in medicinal chemistry, distinct from their 

-proline counterparts due to the specific spatial orientation of the carboxylic acid relative to the nitrogen atom. This structural rigidity allows for precise targeting of G-protein coupled receptors (GPCRs), transporters (specifically GABA), and metalloproteases. This guide synthesizes the structure-activity relationships (SAR), therapeutic applications, and validated experimental protocols for this chemical class.

Structural Significance & Pharmacological Rationale

The pyrrolidine-3-carboxylic acid scaffold offers unique advantages over flexible


-amino acids:
  • Conformational Restriction: The five-membered ring locks the

    
    -amino acid motif into a specific conformation, reducing the entropic penalty upon binding to protein targets.
    
  • Stereochemical Diversity: With two chiral centers (C3 and potentially C2/C4/C5), these derivatives allow for fine-tuning of selectivity between receptor subtypes (e.g., GAT-1 vs. GAT-3).

  • Bioisosterism: The C3-carboxylate often acts as a bioisostere for the

    
    -carboxyl group of glutamate or the distal acid of GABA, but with altered pKa and metabolic stability profiles.
    
Structure-Activity Relationship (SAR) Logic

The biological activity is heavily dependent on substitution patterns. The following diagram illustrates the core SAR logic governing these derivatives.

SAR_Logic Core Pyrrolidine-3-Carboxylic Acid (Scaffold) N_Sub N1-Substitution (Lipophilicity/Affinity) Core->N_Sub C3_Sub C3-Carboxyl Group (Zinc Binding/H-Bonding) Core->C3_Sub C4_Sub C4-Substitution (Stereochemical Control) Core->C4_Sub Antimicrobial Antimicrobial Activity (5-oxo derivatives) Core->Antimicrobial Lactamization (5-oxo) GABA GABA Transporter Affinity (N-diarylethyl groups) N_Sub->GABA Lipophilic tails increase GAT-3 selectivity MMP MMP Inhibition (Hydroxamate conversion) C3_Sub->MMP Convert to hydroxamate for Zn2+ chelation C4_Sub->GABA trans-configuration often preferred

Figure 1: Structure-Activity Relationship (SAR) map highlighting functional group modifications and their resulting biological impacts.

Key Therapeutic Applications[2][3]

Neurobiology: GABA Uptake Inhibition

Derivatives of pyrrolidine-3-carboxylic acid function as potent inhibitors of


-aminobutyric acid (GABA) transporters (GATs). Unlike nipecotic acid (a piperidine analog), the pyrrolidine ring alters the vector of the acidic group, often enhancing selectivity.
  • Mechanism: Competitive inhibition of GAT-1 and GAT-3, preventing the reuptake of GABA from the synaptic cleft and prolonging inhibitory neurotransmission.

  • Key Insight: N-alkylation with bulky lipophilic groups (e.g., 4,4-diphenylbut-3-en-1-yl) significantly increases affinity for GAT-1, while specific stereoisomers (e.g., (3R,4S)) favor GAT-3 selectivity.

Oncology: Matrix Metalloproteinase (MMP) Inhibition

The carboxylic acid at C3 can be converted into a hydroxamic acid (-CONHOH), a potent zinc-binding group (ZBG).

  • Target: MMP-2 and MMP-9, which are critical for tumor metastasis and angiogenesis.

  • Efficacy: Benzofuroxan-based pyrrolidine hydroxamates have demonstrated IC50 values in the low nanomolar range (100–200 nM) against MMP-2.

Antimicrobial Activity

5-oxopyrrolidine-3-carboxylic acid derivatives (lactam analogs) exhibit activity against multidrug-resistant (MDR) Gram-positive bacteria, including S. aureus. The lactam ring mimics the transition state of peptide bond hydrolysis or interacts with bacterial cell wall synthesis enzymes.

Quantitative Data Summary

The following table summarizes the potency of select pyrrolidine-3-carboxylic acid derivatives across different biological targets.

Compound ClassTargetSubstitution PatternPotency MetricValueReference
GABA Inhibitor GAT-3(R)-N-[2-(tris(4-methoxyphenyl)methoxy)ethyl]IC503.1 µM[1]
GABA Inhibitor GAT-1(S)-N-(4,4-diphenylbut-3-en-1-yl)IC500.396 µM[1]
MMP Inhibitor MMP-2N-(3-phenoxybenzenesulfonyl)-hydroxamateIC50102 nM[2]
MMP Inhibitor MMP-9N-(3-phenoxybenzenesulfonyl)-hydroxamateIC50162 nM[2]
Anticancer H1299 Cells3,5-diaryl-3,4-dihydro-2H-pyrrole-2-CNIC5025.4 µM[3]

Detailed Experimental Protocols

Synthesis: Organocatalytic Asymmetric Michael Addition

This protocol, adapted from the work of Tanaka et al., provides a high-yielding, enantioselective route to substituted pyrrolidine-3-carboxylic acid derivatives using simple starting materials.

Reagents:

  • Enoate (e.g., tert-butyl acrylate)

  • Nitroalkane (e.g., nitromethane)

  • Organocatalyst (Chiral amine)

  • Solvent (CHCl3 or Toluene)

  • Reducing agent (H2, Pd/C or Zn/HCl)

Workflow Diagram:

Synthesis_Workflow Start Start: Enoate + Nitroalkane Step1 Step 1: Asymmetric Michael Addition (Cat: Chiral Amine, -20°C, 24h) Start->Step1 Inter Intermediate: Gamma-Nitro Ester Step1->Inter Step2 Step 2: Reductive Cyclization (H2, Pd/C, MeOH) Inter->Step2 Product Product: Pyrrolidine-3-Carboxylate Step2->Product

Figure 2: Step-by-step synthetic pathway for the construction of the pyrrolidine-3-carboxylic acid core.

Step-by-Step Methodology:

  • Michael Addition: To a solution of the enoate (1.0 mmol) in CHCl3 (2.0 mL), add the nitroalkane (5.0 mmol) and the chiral amine catalyst (10 mol%). Stir the mixture at -20°C for 24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Purify the residue via flash column chromatography (Hexane/EtOAc) to isolate the

    
    -nitro ester intermediate.
    
  • Reductive Cyclization: Dissolve the intermediate (0.5 mmol) in MeOH (5 mL). Add Pd/C (10% w/w). Hydrogenate at room temperature under 1 atm H2 for 12 hours. The nitro group reduces to an amine, which spontaneously cyclizes with the ester (or ketone) to form the pyrrolidine ring (or pyrrolidone, followed by reduction if needed).

  • Validation: Verify structure via 1H-NMR (look for pyrrolidine ring protons at 2.8–3.5 ppm) and chiral HPLC for enantiomeric excess (ee).

Biological Assay: [3H]-GABA Uptake Inhibition

This assay measures the ability of the derivative to inhibit the transport of radioactive GABA into synaptosomes or transfected cells expressing GAT-1/GAT-3.

Materials:

  • [3H]-GABA (Specific activity ~80 Ci/mmol)

  • Rat brain synaptosomes or HEK293 cells stably expressing hGAT-1.

  • Assay Buffer: Krebs-Henseleit buffer (pH 7.4).

Protocol:

  • Preparation: Resuspend synaptosomes/cells in Krebs-Henseleit buffer.

  • Incubation: Aliquot 100 µL of cell suspension into 96-well plates. Add 20 µL of the test compound (dissolved in DMSO, final conc. range 1 nM – 100 µM). Incubate for 10 min at 37°C.

  • Uptake Initiation: Add 20 µL of [3H]-GABA (final concentration 10 nM) to start the reaction. Incubate for 5–10 minutes.

  • Termination: Rapidly filter the mixture through GF/B glass fiber filters using a cell harvester. Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with cocktail fluid. Measure radioactivity (CPM) using a liquid scintillation counter.

  • Analysis: Calculate % inhibition relative to control (no inhibitor). Determine IC50 using non-linear regression analysis (Log(inhibitor) vs. response).

References

  • New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Molecules (via NCBI) URL:[Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Source: ResearchGate URL:[1][Link]

  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) Technology. Source: OIST (Okinawa Institute of Science and Technology) URL:[Link]

Sources

1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted pyrrolidine derivative. The document details its fundamental physicochemical properties, including its molecular formula and weight. In the absence of a directly published synthesis, this guide proposes a robust and logical synthetic pathway, grounded in established chemical principles for N-alkylation of heterocyclic amines. It further explores the broader significance of the pyrrolidine-3-carboxylic acid scaffold in medicinal chemistry and drug discovery, highlighting its role as a crucial building block for developing novel therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to understand and utilize this and related molecular structures.

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of medicinal chemistry.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring provide a non-planar, three-dimensional structure. This feature is highly advantageous for drug design, as it allows for a more thorough exploration of pharmacophore space, leading to compounds with enhanced target specificity and improved physicochemical properties.[1] Pyrrolidine-3-carboxylic acid, a derivative of the amino acid proline, serves as a vital chiral building block. Its derivatives are recognized for their potential as enzyme inhibitors, catalysts for chemical transformations, and key intermediates in the synthesis of complex bioactive molecules.[2] This guide focuses specifically on the N-substituted derivative, this compound, to provide a detailed understanding of its characteristics and potential.

Physicochemical Properties

The fundamental molecular and physical properties of this compound are summarized below. These data are essential for experimental design, dosage calculations, and analytical characterization.

Chemical Structure

Caption: 2D structure of this compound.

Core Data Summary

A compilation of the key identifying and physical data for the title compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₄[3][4]
Molecular Weight 215.25 g/mol [3][4]
CAS Number 886366-35-4[3][4]
Predicted Boiling Point 348.9 ± 37.0 °C[3]
Predicted Density 1.176 ± 0.06 g/cm³[3]

Synthesis Strategy: A Proposed Pathway

Retrosynthetic Analysis

A retrosynthetic analysis simplifies the molecule to identify key bond formations and readily available starting materials. The primary disconnection is at the nitrogen-carbon bond of the propyl substituent, suggesting an N-alkylation reaction.

retrosynthesis Target 1-(2-Methoxycarbonyl-propyl)- pyrrolidine-3-carboxylic acid Disconnect N-C Bond Disconnection Target->Disconnect Retrosynthesis Precursors Pyrrolidine-3-carboxylic acid (protected) + Alkylating Agent Disconnect->Precursors

Caption: Retrosynthetic approach for the target molecule.

Proposed Experimental Protocol: N-Alkylation

This protocol outlines a reliable, multi-step synthesis. The central principle is the nucleophilic attack of the pyrrolidine nitrogen onto an electrophilic alkyl halide.

Pillar of Trustworthiness: This protocol is self-validating. Each step involves a standard, high-yielding organic transformation. The use of protecting groups is a fundamental strategy to prevent unwanted side reactions, ensuring the integrity of the final product.

  • Protection of the Carboxylic Acid (Esterification):

    • Rationale: The acidic proton of the carboxylic acid group on the pyrrolidine ring would interfere with the base-mediated N-alkylation step. Therefore, it must be protected, typically as an ester (e.g., methyl or ethyl ester).

    • Procedure:

      • Suspend Pyrrolidine-3-carboxylic acid (1.0 eq) in methanol (or ethanol).

      • Cool the mixture to 0 °C in an ice bath.

      • Add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

      • Allow the reaction to warm to room temperature and then reflux for 2-4 hours until TLC analysis indicates completion.

      • Remove the solvent under reduced pressure to yield the crude pyrrolidine-3-carboxylate ester hydrochloride salt, which can often be used directly in the next step.

  • N-Alkylation:

    • Rationale: This is the key bond-forming step. The secondary amine of the pyrrolidine ester acts as a nucleophile, displacing a leaving group on the propyl chain. A non-nucleophilic base is required to neutralize the generated acid.

    • Procedure:

      • Dissolve the crude pyrrolidine-3-carboxylate ester (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

      • Add a suitable alkylating agent, such as methyl 4-bromobutanoate (1.1 eq).

      • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.5 eq).

      • Heat the reaction mixture to 60-80 °C and monitor by TLC.

      • Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.

      • Purify the residue via column chromatography (silica gel) to isolate the pure diester product.

  • Selective Deprotection (Saponification):

    • Rationale: The final step is to hydrolyze the ester on the pyrrolidine ring back to the carboxylic acid while leaving the methoxycarbonyl group on the side chain intact. This requires careful control of reaction conditions.

    • Procedure:

      • Dissolve the purified diester (1.0 eq) in a mixture of THF and water.

      • Add lithium hydroxide (LiOH) (1.05 eq) and stir at room temperature. The reaction must be carefully monitored to avoid hydrolysis of both esters.

      • Once the starting material is consumed (as per TLC), carefully acidify the reaction mixture to a pH of ~4-5 with dilute HCl.

      • Extract the product with an organic solvent like ethyl acetate.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

Potential Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Derivatives of pyrrolidine-3-carboxylic acid are particularly valuable for several reasons:

  • Proline Bioisosteres: They can act as mimics of the natural amino acid proline, enabling them to interact with biological targets such as enzymes and receptors.

  • Enzyme Inhibition: The rigid, defined stereochemistry of the ring makes these compounds excellent starting points for designing potent and selective enzyme inhibitors.[2]

  • CNS-Active Agents: The pyrrolidine nucleus is found in many compounds that target the central nervous system, attributed to its ability to confer favorable properties like blood-brain barrier permeability.[1]

  • Catalysis and Synthesis: As chiral ligands and organocatalysts, these molecules are instrumental in developing asymmetric syntheses, allowing for the stereoselective production of other complex chiral molecules.[2]

The specific structure of this compound, featuring both a carboxylic acid and a distal ester, makes it a versatile intermediate. The two distinct functional groups can be selectively modified, allowing for the attachment of different pharmacophores or for its incorporation into larger molecules through peptide coupling or other conjugation chemistries.

Conclusion

This compound is a molecule of significant interest for chemical and pharmaceutical research. While its direct applications are still emerging, its structural components—a stereochemically rich pyrrolidine-3-carboxylic acid core and a functionalized N-alkyl chain—position it as a highly valuable building block. The synthetic strategies discussed herein provide a clear and actionable framework for its preparation, enabling researchers to access this compound for further investigation and incorporation into drug discovery programs. The continued exploration of such derivatives is expected to yield novel therapeutic agents with improved efficacy and selectivity.

References

  • Pyrrolidine. Wikipedia. [Link]

  • (S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide. PubChem. [Link]

  • 1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid. PubChem. [Link]

  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). OIST Groups. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

Sources

Technical Guide: 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic Acid as a Chiral Building Block

[1]

Executive Summary & Chemical Identity

This compound represents a bifunctionalized pyrrolidine scaffold characterized by a tertiary amine core, a carboxylic acid at the C3 position, and an ester-functionalized alkyl side chain at the N1 position.[1] Unlike standard proline derivatives (C2-substituted), this

GABA uptake inhibitors

-peptide foldamers
1
Chemical Profile
PropertySpecification
IUPAC Name 3-Carboxy-1-(2-methoxycarbonylpropyl)pyrrolidine
Common Name N-(2-Methoxycarbonylpropyl)-

-proline
Molecular Formula

Molecular Weight 215.25 g/mol
Core Scaffold Pyrrolidine-3-carboxylic acid (

-Proline)
Chirality Two chiral centers: C3 (ring) and Side Chain (propyl C2)
Stereoisomers 4 potential stereoisomers (typically synthesized as diastereomeric pairs)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents

Synthetic Methodology & Causality

The synthesis of this building block relies on the aza-Michael addition of pyrrolidine-3-carboxylic acid to methyl methacrylate.[1] This route is preferred over direct alkylation with halides due to atom economy and the avoidance of harsh basic conditions that could racemize the C3 center.[1]

Reaction Mechanism

The secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the


1
  • Nucleophile: Nitrogen lone pair of pyrrolidine-3-carboxylic acid.[1]

  • Electrophile:

    
    -carbon of methyl methacrylate.[1]
    
  • Regioselectivity: Exclusive attack at the terminal vinyl carbon due to steric hindrance at the

    
    -methyl position.[1]
    
  • Stereochemistry: The reaction creates a new chiral center at the side chain (C2'), resulting in a mixture of diastereomers (e.g.,

    
     and 
    
    
    if starting from optically pure
    
    
    -proline).[1]
Experimental Protocol: Aza-Michael Addition

Objective: Synthesize this compound with >95% conversion.

Reagents:

  • (R)- or (S)-Pyrrolidine-3-carboxylic acid (1.0 eq)[1]

  • Methyl Methacrylate (1.2 eq)[1]

  • Solvent: Methanol (anhydrous)[1]

  • Catalyst (Optional): Triethylamine (0.1 eq) to ensure amine deprotonation if using HCl salt.[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Pyrrolidine-3-carboxylic acid (10.0 mmol) in Methanol (20 mL).

  • Addition: Add Methyl Methacrylate (12.0 mmol) dropwise at room temperature.

    • Causality: Slow addition prevents localized high concentrations that could lead to polymerization of the methacrylate.[1]

  • Reaction: Heat the mixture to mild reflux (

    
    ) for 12–18 hours.
    
    • Monitoring: Monitor by TLC (Eluent: DCM/MeOH 9:1) or LC-MS.[1] The secondary amine starting material should disappear.[1]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess methyl methacrylate.

  • Purification: The crude oil is typically pure enough for downstream applications.[1] For high purity, perform ion-exchange chromatography (Dowex 50W) or recrystallization from Acetone/Ether if the product solidifies.[1]

Synthesis Workflow Diagram

SynthesisWorkflowStartPyrrolidine-3-COOH(Solid)ProcessAza-Michael Addition(MeOH, Reflux, 18h)Start->ProcessReagentMethyl Methacrylate(Liquid)Reagent->ProcessIntermediateCrude Adduct(Diastereomeric Mix)Process->Intermediate Solvent RemovalPurificationIon Exchange / CrystallizationIntermediate->PurificationProductPurified Chiral Block(>98% Purity)Purification->Product

Caption: Figure 1. Streamlined synthesis workflow for the aza-Michael addition of

Applications in Drug Discovery & Development

This building block is a versatile "chiral pool" molecule.[1] Its specific connectivity allows it to serve as a rigid core in several therapeutic classes.[1]

GABA Uptake Inhibitors

The structure of this compound mimics the bioactive conformation of GABA (

1
  • Mechanism: The pyrrolidine ring restricts the conformational freedom of the amino acid backbone, potentially increasing binding affinity to GABA transporters (GAT).[1]

  • Design Strategy: The ester group on the side chain can be hydrolyzed to a di-acid (creating a glutamate/aspartate mimic) or reduced to an alcohol to tune lipophilicity.[1]

Peptidomimetics ( -Peptides)
foldamers1
  • Utility: The N-alkylated derivative prevents hydrogen bonding at the nitrogen, altering the folding pattern and solubility of the resulting peptide.[1] It serves as a "breaker" or "turn inducer" in

    
    -peptide sequences.[1]
    
Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a high-quality fragment (


1
  • Vectors: It offers two distinct vectors for elaboration:

    • Acid Vector (C3): Amide coupling with amines.[1]

    • Ester Vector (N-alkyl): Hydrolysis/Amidation or Reduction.[1]

  • Stereochemical Diversity: Access to all four stereoisomers allows for precise probing of the target protein's binding pocket.[1]

Stereochemical Control & Analysis

Since the Michael addition generates a new chiral center, controlling and analyzing stereochemistry is paramount.[1]

Diastereomer Separation

The reaction typically yields a mixture of diastereomers (e.g.,


1
  • Separation Protocol:

    • Flash Chromatography: Often difficult due to polarity.[1]

    • Chiral HPLC: Preferred method.[1] Column: Chiralpak IA or IC. Mobile Phase: Hexane/IPA/TFA.[1]

    • Crystallization: Conversion to a salt (e.g., Hydrochloride or Tosylate) often allows for the fractional crystallization of the major diastereomer.[1]

Stereochemical Pathway Diagram

Stereochemistrycluster_separationSeparation StrategyInput(R)-Pyrrolidine-3-COOH(Single Enantiomer)ReactionMichael Addition(+ Methyl Methacrylate)Input->ReactionDia1(3R, 2'R)-Isomer(Syn/Anti relationship)Reaction->Dia1 Face Attack ADia2(3R, 2'S)-Isomer(Syn/Anti relationship)Reaction->Dia2 Face Attack BTarget Scaffold ATarget Scaffold ADia1->Target Scaffold ATarget Scaffold BTarget Scaffold BDia2->Target Scaffold B

Caption: Figure 2. Divergent stereochemical outcomes yielding diastereomeric pairs essential for structure-activity relationship (SAR) studies.

Quality Control & Stability

To ensure trustworthiness in experimental replication, the following QC parameters must be met.

TestAcceptance CriteriaMethod
Appearance White to off-white solid or viscous oilVisual
Purity (HPLC)

C18 Column,

(+0.1% TFA)
Identity (NMR) Conforms to structure

NMR (DMSO-

or

)
Mass Spec

ESI-MS
Water Content

Karl Fischer

Storage:

  • Store at

    
     under inert atmosphere (Nitrogen/Argon).
    
  • Hygroscopic: Protect from moisture to prevent hydrolysis of the methyl ester.[1]

References

  • ChemicalBook . (n.d.).[1] this compound Product Description. Retrieved from [1]

  • Sigma-Aldrich . (n.d.).[1] Pyrrolidine-3-carboxylic acid derivatives and analogs. Retrieved from [1]

  • MedChemExpress . (n.d.).[1] (R)-Pyrrolidine-3-carboxylic acid Technical Data. Retrieved from

  • PubChem . (n.d.).[1] Compound Summary: Pyrrolidine-3-carboxylic acid derivatives. National Library of Medicine.[1] Retrieved from [1]

  • Nair, V. et al. (2012).[1] Copolymerization of N-Vinyl pyrrolidone with methyl methacrylate. TÜBİTAK Academic Journals.[1] Retrieved from [1]

Methodological & Application

Application Note: High-Purity Synthesis and Utilization of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic Acid

[1]

Executive Summary

This application note details the experimental protocol for the synthesis, purification, and downstream application of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid . This compound represents a critical class of bifunctional pyrrolidine scaffolds , widely utilized in the development of peptidomimetics, organocatalysts, and complex pharmaceutical intermediates.[1]

Unlike simple amino acids, this molecule possesses two orthogonal reactive sites: a free carboxylic acid at the C3 position and a methyl ester on the N1-propyl side chain.[1] This duality allows for precise, sequential functionalization, making it an invaluable building block for combinatorial libraries and fragment-based drug discovery (FBDD).[1]

Key Technical Challenges Addressed:

  • Regioselective Synthesis: Controlling the Michael addition to prevent polymerization.[1]

  • Diastereomeric Management: The reaction generates a new chiral center, requiring strategies for diastereomeric analysis and separation.[1]

  • Zwitterionic Handling: Optimizing isolation protocols for an amphoteric molecule.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 886366-35-4
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Core Structure Pyrrolidine-3-carboxylic acid (

-alkylated)
pKa (Calculated) ~2.3 (COOH), ~9.1 (Tertiary Amine)
Solubility High: Water, Methanol, DMSO; Low: Hexanes, Et₂O

Experimental Workflow: Synthesis via Michael Addition

The most robust route to this scaffold is the aza-Michael addition of Pyrrolidine-3-carboxylic acid (nucleophile) to Methyl Methacrylate (electrophile).[1] This reaction is atom-economical and avoids the use of halogenated alkylating agents.[1]

Reaction Mechanism & Pathway

The secondary amine of the pyrrolidine ring attacks the

11

ReactionSchemeSM1Pyrrolidine-3-carboxylic acid(Nucleophile)TransitionTransition State(Aza-Michael Addition)SM1->Transition MeOH, RefluxSM2Methyl Methacrylate(Electrophile)SM2->TransitionProduct1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid(Mixture of Diastereomers)Transition->Product Kinetic Control

Figure 1: Synthetic pathway via Aza-Michael Addition.

Detailed Protocol

Reagents:

  • Pyrrolidine-3-carboxylic acid (1.0 equiv)[1]

  • Methyl Methacrylate (1.2 - 1.5 equiv)

  • Methanol (anhydrous, 10 mL/g of substrate)[1]

  • Base Catalyst (Optional): Triethylamine (0.1 equiv) – Note: Often not required as the substrate is nucleophilic.[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Pyrrolidine-3-carboxylic acid (10.0 g, 86.9 mmol) in anhydrous Methanol (100 mL).

  • Addition: Add Methyl Methacrylate (13.0 g, 130 mmol) dropwise over 15 minutes at room temperature.

    • Scientific Insight: Slow addition prevents localized high concentrations of methacrylate, reducing the risk of polymerization (PMMA formation).[1]

  • Reaction: Heat the mixture to a gentle reflux (65°C) for 12–16 hours.

    • Monitoring: Monitor reaction progress via TLC (Eluent: MeOH/DCM 1:9 + 1% AcOH) or LC-MS. The starting amino acid (ninhydrin positive) should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove methanol and excess methyl methacrylate.

    • Critical Step: The residue is often a viscous oil. Triturate with Diethyl Ether (3 x 50 mL) to remove any oligomeric methacrylate byproducts.

  • Isolation:

    • Dissolve the crude oil in a minimum amount of water.[1]

    • Load onto a Dowex 50W-X8 (H+ form) cation exchange column.[1]

    • Wash with water (to remove non-basic impurities).

    • Elute the product with 1M NH₄OH .[1]

    • Lyophilize the ammoniacal fractions to obtain the product as a white to off-white solid.[1]

Analytical Characterization & Quality Control

Because this synthesis generates diastereomers, standard purity checks must be rigorous.[1]

TechniqueParameterExpected Result
¹H NMR (D₂O)

3.70 (s, 3H)
Singlet corresponding to the methyl ester (-OCH₃).[1]
¹H NMR

1.1-1.3 (d, 3H)
Doublet for the methyl group on the propyl chain.[1]
HPLC (C18) Purity>95% (Sum of diastereomers).
Chiral HPLC Diastereomeric Ratio (dr)Typically ~1:1 unless chiral induction is used.
MS (ESI) [M+H]⁺m/z 216.2
Diastereomer Management

If the application requires a single stereoisomer, separation is best achieved at this stage using Preparative HPLC or Fractional Crystallization of the hydrochloride salt.[1]

  • Column: Chiralpak IA or IC.

  • Mobile Phase: Hexane/Ethanol/TFA (80:20:0.1).

Application Protocol: Orthogonal Coupling

The primary utility of this scaffold lies in its ability to selectively react at the carboxylic acid (C3) while the ester (N1-side chain) remains protected.[1]

Workflow Logic

ApplicationWorkflowcluster_Phase1Phase 1: Amide Coupling (C3)cluster_Phase2Phase 2: Ester Hydrolysis (N1)Scaffold1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-COOHActivationActivation(EDC/HOBt or HATU)Scaffold->ActivationAmineAddAddition of Amine (R-NH₂)Activation->AmineAddIntermediateIntermediate Amide(Ester Intact)AmineAdd->IntermediateHydrolysisLiOH / THF / H₂OIntermediate->HydrolysisFinalProductFinal Dicarboxylic Derivativeor Cyclization PrecursorHydrolysis->FinalProduct

Figure 2: Orthogonal deprotection and functionalization strategy.[1]

Coupling Procedure (Standard Protocol)
  • Dissolution: Dissolve the scaffold (1.0 equiv) in DMF or DCM.

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes.

  • Coupling: Add the target amine (R-NH₂, 1.1 equiv). Stir at RT for 2–4 hours.

  • Work-up: Dilute with EtOAc, wash with 5% LiCl (aq), NaHCO₃, and Brine. Dry over Na₂SO₄.

    • Note: The methyl ester on the propyl chain is stable under these conditions.

Hydrolysis Procedure (Deprotection)

To access the carboxylic acid on the N-propyl chain:

  • Dissolve the coupled intermediate in THF:Water (3:1) .

  • Add LiOH (2.0 equiv). Stir at 0°C to RT.

    • Caution: Avoid heating to prevent epimerization if the stereocenters are sensitive.

  • Acidify to pH 3–4 with 1M HCl and extract.

Storage and Stability

  • State: The compound is stable as a zwitterionic solid.[1]

  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

  • Temperature: Store at -20°C for long-term stability.

  • Shelf Life: >2 years if kept dry and frozen.

References

  • Michael Addition Fundamentals: Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies."[1] Progress in Polymer Science, 31(5), 487-531.[1] Link

  • Pyrrolidine Synthesis: Nair, V., et al. "Recent advances in the synthesis of pyrrolidines and piperidines."[1] Tetrahedron, 64(8), 1727-1769.[1] Link

  • Peptidomimetic Scaffolds: Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds."[1] Tetrahedron, 53(38), 12789-12854.[1] Link

  • General Protocol Source: "Preparation of N-substituted amino acids via Michael Addition." Organic Syntheses, Coll.[1] Vol. 9, p. 58. Link

  • Compound Data: PubChem Compound Summary for CAS 886366-35-4.[1] Link

Application Notes and Protocols for 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic Acid and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine-3-Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery

While specific documented applications of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid in medicinal chemistry are not extensively reported in publicly available literature, the core structure, pyrrolidine-3-carboxylic acid, represents a highly valuable and versatile scaffold in the design and synthesis of novel therapeutic agents.[1][2] Its significance stems from its inherent stereochemistry and three-dimensional structure, which allows for the precise spatial orientation of functional groups, a critical factor in achieving high-affinity and selective interactions with biological targets.[3][4] This guide will, therefore, focus on the broader applications of N-substituted pyrrolidine-3-carboxylic acid derivatives, the class to which this compound belongs, providing a comprehensive overview of their utility, synthesis, and therapeutic potential for researchers and drug development professionals.

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common motif in a multitude of FDA-approved drugs.[2] Its non-planar, puckered conformation allows for a more thorough exploration of pharmacophore space compared to flat aromatic systems.[4] The presence of a carboxylic acid group at the 3-position provides a key site for further chemical modification and interaction with biological targets, often mimicking the structure of natural amino acids like proline.[5][6]

This document will delve into the established and emerging applications of this compound class in various therapeutic areas, provide detailed synthetic protocols, and offer insights into the structure-activity relationships that govern their biological effects.

Therapeutic Applications of N-Substituted Pyrrolidine-3-Carboxylic Acid Derivatives

The unique structural features of pyrrolidine-3-carboxylic acid derivatives have led to their exploration in a wide array of therapeutic contexts, from cardiovascular disease to neurological disorders and cancer.

Cardiovascular Disease: Key Intermediates in ACE Inhibitor Synthesis

One of the most prominent applications of pyrrolidine-based carboxylic acids is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone in the management of hypertension and congestive heart failure. A notable example is Ramipril, a potent, long-acting ACE inhibitor.[7] While not the specific compound of interest, a bicyclic derivative of pyrrolidine-2-carboxylic acid is a key intermediate in the synthesis of Ramipril.[8][9][10][11] The synthesis of such complex molecules often involves the strategic use of chiral pyrrolidine scaffolds to construct the final active pharmaceutical ingredient with the correct stereochemistry, which is crucial for its pharmacological activity.

The general principle involves the coupling of the pyrrolidine-based core with other key fragments to assemble the final drug molecule. The pyrrolidine moiety often serves to mimic the C-terminal dipeptide of angiotensin I, thereby enabling the inhibitor to bind effectively to the active site of the ACE enzyme.

Neurological and Neurodegenerative Disorders

The pyrrolidine scaffold is being actively investigated for its potential in treating a range of neurological disorders.[12] Derivatives of pyrrolidine-3-carboxylic acid have shown promise as agonists of the sphingosine-1-phosphate receptor 5 (S1P5), an innovative approach with potential benefits in neurodegenerative conditions like Alzheimer's disease and Multiple Sclerosis.[13] The mechanism is thought to involve the maintenance of blood-brain barrier integrity and the modulation of lipid balance within the central nervous system.[13]

Furthermore, these compounds serve as valuable tools in neuropharmacology for studying neurotransmitter systems and understanding the mechanisms of action of various drugs.[12]

Metabolic Diseases: A New Frontier in Diabetes Treatment

Recent research has highlighted the potential of 4-benzylpyrrolidine-3-carboxylic acid derivatives as potent dual agonists of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ).[4] These receptors are key regulators of glucose metabolism and lipid homeostasis, making them attractive targets for the treatment of type 2 diabetes.

Specifically, cis-3R,4S-configured derivatives have demonstrated the ability to restore glucose metabolism and ameliorate dyslipidemia in preclinical models.[4] The structure-activity relationship (SAR) studies have revealed that the cis-configuration of the substituents at the 3 and 4 positions of the pyrrolidine ring is preferred for optimal activity.[4]

In addition, polyhydroxylated pyrrolidines, also known as aza-sugars, which can be derived from pyrrolidine carboxylic acids, are potent inhibitors of α-glycosidase.[4] This enzyme is involved in the breakdown of carbohydrates in the gut, and its inhibition can help to control post-prandial blood glucose levels in diabetic patients.

Oncology: Targeting DNA Repair Mechanisms

In the field of oncology, derivatives of pyrrolidine-3-carboxylic acid have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP).[4] PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (such as those with BRCA mutations), inhibiting PARP can lead to synthetic lethality and tumor cell death.

The pyrrolidine nucleus in these inhibitors serves as a scaffold to which other functional groups, such as benzimidazole carboxamides, are attached. The spatial arrangement of these groups, dictated by the pyrrolidine ring, is critical for effective binding to the PARP active site.[4]

Synthetic Protocols and Methodologies

The synthesis of N-substituted pyrrolidine-3-carboxylic acid derivatives often relies on stereoselective methods to ensure the desired enantiomeric purity, which is paramount for therapeutic efficacy.[3]

General Workflow for Synthesis

Caption: A generalized synthetic workflow for N-substituted pyrrolidine-3-carboxylic acid derivatives.

Protocol: Asymmetric Synthesis of a Pyrrolidine-3-Carboxylic Acid Derivative via Michael Addition

This protocol is a representative example based on methodologies described for the synthesis of highly enantiomerically enriched 5-alkylsubstituted pyrrolidine-3-carboxylic acids.[13]

Objective: To synthesize a chiral pyrrolidine-3-carboxylic acid derivative using an organocatalytic enantioselective Michael addition.

Materials:

  • 4-Alkyl-substituted 4-oxo-2-enoate

  • Nitroalkane

  • Chiral organocatalyst (e.g., a chiral amine)

  • Solvent (e.g., Toluene, Dichloromethane)

  • Reducing agent (e.g., H2, Pd/C or Raney Nickel)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Procedure:

  • Enantioselective Michael Addition: a. To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq) in the chosen solvent at the specified temperature (often low temperatures like -20°C to 0°C are used to enhance selectivity), add the chiral organocatalyst (0.1-0.2 eq). b. Stir the mixture for a short period (e.g., 15-30 minutes) to allow for catalyst activation. c. Slowly add the nitroalkane (1.2-1.5 eq) to the reaction mixture. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl). f. Extract the product with an organic solvent, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure. g. Purify the crude product by column chromatography to obtain the Michael adduct.

  • Reductive Cyclization: a. Dissolve the purified Michael adduct in a suitable solvent (e.g., Methanol, Ethanol). b. Add a catalyst for hydrogenation (e.g., Pd/C or Raney Nickel). c. Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously. d. Monitor the reaction by TLC until the starting material is consumed. e. Filter off the catalyst through a pad of Celite and wash with the solvent. f. Concentrate the filtrate under reduced pressure to yield the crude pyrrolidine-3-carboxylic acid derivative. g. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Chiral Organocatalyst: The use of a chiral catalyst is essential to induce stereoselectivity in the Michael addition, leading to an enantiomerically enriched product. The catalyst forms a transient chiral intermediate with the enoate, directing the nucleophilic attack of the nitroalkane to one face of the molecule.

  • Low Temperature: Performing the Michael addition at low temperatures often improves the enantioselectivity by reducing the thermal energy of the system, which can lead to non-selective side reactions.

  • Reductive Cyclization: The nitro group is an excellent precursor for an amine. Catalytic hydrogenation reduces the nitro group to an amine, which then undergoes intramolecular cyclization with the ketone to form the pyrrolidine ring.

Quantitative Data Summary

The following table summarizes the biological activity of some representative pyrrolidine derivatives as reported in the literature.

Compound ClassTargetKey Derivative ExampleBiological Activity (IC50/EC50)Therapeutic AreaReference
4-Benzylpyrrolidine-3-carboxylic acidsPPARα/γcis-3R,4S-configured analogs5-90 nM (αEC50 and γEC50)Type 2 Diabetes[4]
Pyrrolidine-based benzimidazole carboxamidesPARP-1, PARP-2Phenyl ketone derivatives≤10 nM (IC50)Cancer[4]
1-Cyclohexyl-5-oxopyrrolidine-3-carboxamidesInhAp311.39 µM (IC50)Tuberculosis[14]

Logical Relationships and Signaling Pathways

The following diagram illustrates the mechanism of action for a hypothetical pyrrolidine-based PARP inhibitor.

Caption: Mechanism of synthetic lethality induced by a pyrrolidine-based PARP inhibitor in BRCA-deficient cancer cells.

Conclusion

While the specific compound this compound may not be a widely studied entity, the broader class of N-substituted pyrrolidine-3-carboxylic acid derivatives represents a cornerstone of modern medicinal chemistry. Their inherent structural and stereochemical properties make them ideal scaffolds for the development of novel drugs targeting a wide range of diseases. The synthetic methodologies for accessing these compounds are well-established and continually evolving, with a strong emphasis on stereocontrol. For researchers and drug development professionals, a deep understanding of the chemistry and biology of this privileged scaffold is essential for the continued innovation of new and effective medicines.

References

  • Chem-Impex. (+/-)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid. [Link]

  • ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

  • Google Patents.
  • Pharmaffiliates. Exploring (R)-(−)-Pyrrolidine-3-carboxylic Acid: A Key Pharmaceutical Intermediate. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • OIST Groups. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). [Link]

  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

  • Google Patents.
  • Google Patents.
  • WIPO Patentscope. WO/2006/059347 IMPROVED PROCESS FOR PREPARATION OF RAMIPRIL. [Link]

  • National Center for Biotechnology Information. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. [Link]

  • PubChem. Improved process for preparation of ramipril - Patent WO-2006059347-A3. [Link]

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HPLC-MS method for 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC-MS Quantitation of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

Executive Summary

This technical guide details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the analysis of This compound . This molecule, a Michael addition product of pyrrolidine-3-carboxylic acid and methyl methacrylate, serves as a critical synthetic intermediate and potential process-related impurity in the manufacturing of pyrrolidine-based pharmaceutical agents (e.g., muscarinic antagonists, peptidomimetics).

The protocol addresses the specific analytical challenges posed by this analyte: its amphoteric nature (containing both a tertiary amine and a carboxylic acid) and the potential for ester hydrolysis under extreme pH conditions.

Chemical Context & Analytical Challenges

To develop a robust method, one must first understand the physicochemical behavior of the analyte.

  • Structure: A pyrrolidine ring substituted at

    
     with a 2-methoxycarbonyl-propyl chain and at 
    
    
    
    with a carboxylic acid.[1][2][][4][5]
  • Zwitterionic Character: At neutral pH, the tertiary amine is protonated (positive), and the carboxylic acid is deprotonated (negative), creating a zwitterion. This leads to poor retention on standard C18 columns and peak tailing.

  • Stereochemistry: The molecule possesses two chiral centers (C-3 on the ring and the side-chain alkylation site). While this method focuses on achiral quantitation, diastereomeric separation may occur.

  • Stability: The methyl ester moiety is susceptible to hydrolysis in strong base or acid, necessitating buffered mobile phases.

Method Development Strategy

We utilize a Charged Surface Hybrid (CSH) C18 or a Polar-Embedded C18 stationary phase. Unlike standard alkyl-bonded phases, these columns provide:

  • Enhanced Retention: Interaction with the polar zwitterionic core.

  • Peak Shape Improvement: Shielding of residual silanols to prevent amine tailing.

  • pH Stability: Allowing the use of acidic mobile phases to keep the carboxylic acid protonated (neutral) and the amine protonated (positive), forcing the molecule into a single cation state for optimal ESI+ sensitivity.

Decision Matrix: Column Selection

MethodSelection Start Analyte Assessment (Amphoteric Ester) Polarity Is retention on C18 > 2 min? Start->Polarity HILIC Select HILIC Mode (Ammonium Formate/AcN) Polarity->HILIC No (Too Polar) RPC Select RP Mode (Acidic pH) Polarity->RPC Yes (Hydrophobic Sidechain) Column Column Choice: Polar-Embedded C18 or CSH C18 RPC->Column Primary Choice

Figure 1: Decision tree for stationary phase selection based on analyte polarity.

Experimental Protocol

Reagents and Chemicals[6][7]
  • Reference Standard: this compound (>97% purity).[4]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS grade Formic Acid (FA), Ammonium Formate.

Sample Preparation

Strategy: Solid Phase Extraction (SPE) is recommended for biological matrices (plasma/urine) to remove phospholipids. For API purity analysis, simple dilution is sufficient.

Protocol A: Dilute-and-Shoot (API/Process Intermediates)

  • Weigh 10 mg of sample.

  • Dissolve in 10 mL of 10% Acetonitrile in Water (0.1% FA).

  • Sonicate for 5 mins.

  • Filter through 0.22 µm PTFE filter.

  • Dilute to working range (e.g., 100 ng/mL) with Mobile Phase A.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE (Biologicals) This utilizes the basic amine for retention.

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: 200 µL Plasma + 200 µL 4% H3PO4.

  • Wash 1: 1 mL 2% Formic Acid (removes acidic interferences).

  • Wash 2: 1 mL MeOH (removes neutrals/hydrophobics).

  • Elute: 2 x 500 µL 5% NH4OH in MeOH.

  • Reconstitute: Evaporate to dryness; reconstitute in Mobile Phase A.

LC-MS/MS Conditions

Table 1: Chromatographic Parameters

ParameterSettingRationale
Column Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm)CSH technology provides superior peak shape for basic compounds at low pH.
Mobile Phase A 0.1% Formic Acid in WaterProtonates the amine for MS sensitivity; suppresses carboxylic acid ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 2-5 µLMinimize band broadening.

Table 2: Gradient Profile

Time (min)%A%BCurve
0.0955Initial Hold
1.0955Load
6.0595Elution
7.5595Wash
7.6955Re-equilibration
10.0955End
Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[6]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

Table 3: MRM Transitions (Predicted) Note: Exact collision energies (CE) must be optimized on the specific instrument.

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Mechanism
Target 216.1 114.1 3020Loss of side chain (C5H9O2)
Target (Qual)216.1184.13015Loss of Methanol (-32)
Target (Qual)216.196.13025Ring fragmentation

Method Validation (ICH Q2 Guidelines)

To ensure the trustworthiness of the data, the method must be validated against the following criteria:

  • Linearity: Construct a 6-point calibration curve (e.g., 10 – 1000 ng/mL).

    
     must be > 0.99.
    
  • Accuracy & Recovery: Spike blank matrix at Low, Mid, and High QC levels. Acceptance: 85-115% recovery.

  • Precision: Intra-day and Inter-day RSD < 15%.

  • Matrix Effect: Compare slope of standard curve in solvent vs. matrix. If suppression > 20%, use a stable isotope labeled internal standard (e.g., Proline-d3 or synthesized analog).

Workflow Visualization

Workflow Sample Sample (Plasma/API) Prep Prep: SPE or Dilution Sample->Prep LC LC Separation: CSH C18 Column Prep->LC Ionization ESI (+) [M+H]+ = 216.1 LC->Ionization Detection MS/MS Detection MRM: 216 -> 114 Ionization->Detection

Figure 2: End-to-end analytical workflow.[7]

Troubleshooting & Critical Control Points

  • Issue: Peak Splitting.

    • Cause: Diastereomer separation. The molecule has two chiral centers.[8][9]

    • Solution: If quantitating total impurity, integrate both peaks together. If stereospecific analysis is required, switch to a Chiralpak AGP or ZWIX(+) column.

  • Issue: Signal Drift.

    • Cause: Accumulation of phospholipids (if bioanalysis) or ester hydrolysis in the autosampler.

    • Solution: Maintain autosampler at 4°C. Ensure pH of mobile phase is not > 7.0.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Yin, F., et al. (2017).[10] "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions." Organic & Biomolecular Chemistry. Available at: [Link]

  • Waters Corporation. "Method Development Guide for Zwitterionic Compounds using CSH Technology." Waters Application Notes. Available at: [Link]

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Available at: [Link]

Sources

Advanced Purification Protocols for 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This guide details the isolation and purification of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid , a functionalized amino acid derivative typically synthesized via the Michael addition of pyrrolidine-3-carboxylic acid to methyl methacrylate.[1]

Target Molecule Profile:

  • Chemical Nature: Zwitterionic amino acid derivative containing a tertiary amine, a free carboxylic acid, and a methyl ester.

  • Critical Challenge: The molecule possesses both an acid-labile moiety (if not careful) and a base-labile methyl ester.[1] Traditional acid/base extraction is complicated by its zwitterionic character (high water solubility at neutral pH).[1]

  • Stereochemistry: The molecule contains two chiral centers: the fixed C3 on the pyrrolidine ring and the newly formed chiral center on the propyl side chain. Synthetic mixtures typically present as diastereomers.[1]

Primary Impurities:

  • Unreacted Starting Material: Pyrrolidine-3-carboxylic acid (Highly polar, zwitterionic).[1]

  • Michael Acceptor: Methyl methacrylate (Volatile, potential polymerization).[1]

  • Hydrolysis Byproducts: Dicarboxylic acid derivatives (formed if the methyl ester hydrolyzes).[1]

  • Stereoisomers: Diastereomeric mixtures requiring separation for high-potency applications.[1]

Chemical Strategy & Properties[1][3][4][6][7][8][9][10]

Successful purification relies on exploiting the lipophilicity difference between the product and the starting material. While both are zwitterions, the addition of the 2-methoxycarbonyl-propyl tail significantly increases the hydrophobicity of the product compared to the bare pyrrolidine-3-carboxylic acid.

PropertyPyrrolidine-3-COOH (Start)Target Molecule (Product)Impact on Purification
pKa (Acid) ~3.5~3.5Both exist as anions at basic pH.[1]
pKa (Base) ~10.5 (Secondary Amine)~9.5 (Tertiary Amine)Both exist as cations at acidic pH.[1]
LogP (Hydrophobicity) -3.2 (Highly Hydrophilic)~ -0.5 to 0.5 (Moderately Polar)KEY: Product retains on C18/Resins; Start does not.[1]
Solubility Water (High), MeOH (Mod)Water (High), MeOH (High), DCM (Low)Organic extraction is difficult; Chromatography is preferred.[1]
Stability Warning
  • Ester Sensitivity: The methyl ester is susceptible to hydrolysis at pH > 10.[1] Avoid strong bases (NaOH/KOH) during workup.[1] Use mild bases (NaHCO3, NH4OH) if necessary.[1]

  • Zwitterionic Solubility: Do not attempt standard "Acid/Base Extraction" into non-polar solvents (Hexane/Ether); the molecule will remain in the aqueous phase.[1]

Workflow Visualization

PurificationWorkflowStartCrude Reaction Mixture(Aq/MeOH)Step11. Volatile Removal(Rotary Evap < 40°C)Start->Step1Step22. Hydrophobic Resin Capture(Diaion HP-20 or C18)Step1->Step2Load AqueousSplitPurityReq?Step2->SplitElute (MeOH/H2O)WasteWaste: Unreacted Amine& SaltsStep2->WasteWater WashPathAMethod A: Ion Exchange(Scalable/Desalting)Split->PathAGeneral Purity (>95%)PathBMethod B: Prep HPLC(Stereoisomer Separation)Split->PathBHigh Purity/Chiral (>99%)FinalFinal Product(Lyophilized Powder)PathA->FinalPathB->Final

Caption: Integrated purification workflow prioritizing hydrophobic capture to remove polar starting materials.

Detailed Protocols

Protocol A: Hydrophobic Interaction Chromatography (The "Catch & Release")

Best for: Removing unreacted pyrrolidine-3-carboxylic acid and salts.[1] Mechanism: The target molecule binds to the resin due to the ester tail; the highly polar starting material flows through.

Materials:

  • Resin: Diaion HP-20, SP-207, or C18 Flash Cartridge.[1]

  • Solvents: Deionized Water (Solvent A), Methanol (Solvent B).[1]

Procedure:

  • Preparation: Dilute the crude reaction residue with water to ensure the methanol content is < 5%. Adjust pH to 4.0–5.0 with dilute acetic acid (ensures zwitterionic form).

  • Loading: Load the aqueous solution onto the pre-equilibrated resin column (approx. 20g resin per 1g crude).[1]

  • Washing (Critical): Flush the column with 5–10 Column Volumes (CV) of 100% Water .

    • Observation: Monitor the eluent.[1] The unreacted pyrrolidine-3-carboxylic acid will elute here (check via TLC/ninhydrin stain—it will be very polar).[1]

  • Elution: Apply a step gradient:

    • 10% MeOH: Removes minor polar impurities.[1]

    • 30–50% MeOH: Elutes the Target Product.

    • 100% MeOH: Flushes hydrophobic polymers (from methacrylate).[1]

  • Isolation: Pool fractions containing the product (UV active at 210 nm or Iodine stain).[1] Concentrate via rotary evaporation and lyophilize.

Protocol B: Ion Exchange Chromatography (SCX)

Best for: Large scale desalting and fine purification.[1]

Materials:

  • Resin: Dowex 50W-X8 (H+ form) or equivalent Strong Cation Exchanger.[1]

  • Eluents: Water, 1M Pyridine (or 1M NH4OH, used cautiously).[1]

Procedure:

  • Loading: Dissolve crude in water (pH < 3). Load onto the SCX column.[1] Both the product and starting amine will bind.[1]

  • Washing: Wash with water until neutral pH.[1][2] This removes non-basic impurities (e.g., methacrylate polymer, unreacted acrylate).[1]

  • Displacement Chromatography (Separation Trick):

    • Instead of blasting with strong base, use a Pyridine gradient (0.1M to 1M).[1]

    • The starting material (secondary amine, pKa ~10.[1]5) binds tighter than the product (tertiary amine, pKa ~9.5).[1]

    • The product will elute before the starting material when the pH is gradually raised.

  • Recovery: Collect fractions. Pyridine is volatile and can be removed by azeotropic evaporation with toluene or simple lyophilization.[1]

Protocol C: Preparative HPLC (Stereoisomer Separation)

Best for: Separating diastereomers (e.g., (3R, 1'R) vs (3R, 1'S)).[1]

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna C18).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer pH ~2.5 keeps acid protonated, improving peak shape).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0% B hold for 2 min, then 0-30% B over 20 min. (The molecule is polar; high organic is not needed).[1]

Detection:

  • UV at 210 nm (Ester carbonyl absorbance).[1]

  • ELSD (Evaporative Light Scattering Detector) is recommended if UV signal is weak.[1]

Analytical Validation

1. TLC Method:

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: n-Butanol / Acetic Acid / Water (3:1:1).[1]

  • Visualization: Ninhydrin Stain (Heat required).[1]

    • Differentiation: Secondary amines (Starting Material) stain deep red/purple.[1] Tertiary amines (Product) often stain lighter pink or orange-brown.[1]

2. NMR Validation (1H NMR in D2O):

  • Diagnostic Peak 1: Methyl ester singlet at ~3.7 ppm.[1]

  • Diagnostic Peak 2: Methyl doublet (side chain) at ~1.1–1.3 ppm.[1]

  • Purity Check: Absence of vinyl protons (5.5–6.2 ppm) confirms removal of methyl methacrylate.[1]

3. Mass Spectrometry:

  • Mode: ESI Positive.[1]

  • Expectation: [M+H]+ peak. Watch for [M+Na]+ adducts common with esters.[1]

References

  • BenchChem. (2025).[1][3] 1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid: Structure and Applications. Retrieved from [1]

  • Yin, F., et al. (2017).[1][4] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions.[1][3][5][4][6] Organic & Biomolecular Chemistry, 15, 6089–6092.[1][4] Retrieved from [1][4]

  • PubChem. (2025).[1][7] 3-Pyrrolidinecarboxylic acid: Physical Properties and pKa Data. National Library of Medicine.[1] Retrieved from [1][7]

  • Williams, R. (2022).[1] pKa Data Compiled for Organic Acids and Amines.[1] Organic Chemistry Data.[1][7] Retrieved from [1]

  • ResearchGate. (2020).[1][2] Desalting and Isolation of Zwitterionic Amino Acid Derivatives. Community Protocols.[1] Retrieved from

Application Notes and Protocols: 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid as a Novel Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: A New Frontier in Chiral Ligand Design

The relentless pursuit of stereochemically pure compounds in the pharmaceutical and fine chemical industries has cemented the importance of asymmetric catalysis. Chiral ligands, the cornerstone of this field, dictate the stereochemical outcome of a reaction, and the design of novel, efficient ligands is a continuous endeavor. Pyrrolidine-based structures, most notably derived from the amino acid proline, have proven to be exceptionally effective in a wide array of catalytic transformations.[1][2] Their rigid cyclic backbone provides a well-defined chiral environment, crucial for inducing high levels of enantioselectivity.

This document introduces 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid , a novel, non-proteinogenic amino acid derivative, as a promising candidate for a new class of chiral ligands. While this specific molecule is not extensively documented in current literature, its structural motifs—a pyrrolidine-3-carboxylic acid core (a β-proline analogue) and an N-alkyl ester side chain—suggest significant potential in asymmetric catalysis. These application notes will serve as a comprehensive guide for researchers interested in exploring the synthesis and catalytic applications of this ligand, drawing upon established principles of organic synthesis and catalysis. We will present a plausible synthetic route, propose its application in a model asymmetric reaction, and provide detailed, actionable protocols to facilitate its investigation in the laboratory.

Molecular Structure and Design Rationale

The unique structure of this compound offers several features that are desirable in a chiral ligand:

  • Bifunctionality: The presence of both a carboxylic acid and an ester group allows for multiple modes of coordination with a metal center or interaction with substrates. The carboxylic acid can act as a Brønsted acid or a coordinating group, while the ester carbonyl can engage in hydrogen bonding.

  • Chiral Scaffold: The pyrrolidine ring provides a rigid, stereochemically defined backbone. The stereocenters on the ring can effectively control the facial selectivity of approaching substrates.

  • Tunable Steric and Electronic Properties: The N-substituent is not merely a placeholder. The length of the alkyl chain and the nature of the ester group can be modified to fine-tune the steric bulk and electronic properties of the ligand, potentially optimizing its performance in a specific catalytic transformation.[1]

Proposed Synthesis of this compound

A plausible and efficient synthesis of the target ligand can be envisioned starting from commercially available pyrrolidine-3-carboxylic acid. The following two-step protocol is proposed:

Scheme 1: Proposed Synthesis

start Pyrrolidine-3-carboxylic acid intermediate N-Alkylation with Methyl 3-bromobutanoate start->intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) product 1-(2-Methoxycarbonyl-propyl)- pyrrolidine-3-carboxylic acid intermediate->product

Caption: Proposed two-step synthesis of the target ligand.

Protocol 1: Synthesis of this compound

Materials:

  • Pyrrolidine-3-carboxylic acid

  • Methyl 3-bromobutanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • N-Alkylation:

    • To a solution of pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl 3-bromobutanoate (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford the pure this compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in Asymmetric Catalysis: A Case Study

Based on the structural analogy to proline and its derivatives, this compound is a prime candidate for organocatalysis, particularly in reactions that proceed through an enamine or iminium ion intermediate.[2] A classic example is the asymmetric aldol reaction between a ketone and an aldehyde.

Proposed Catalytic Cycle for an Asymmetric Aldol Reaction

cluster_0 Catalytic Cycle Catalyst Ligand Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Aldehyde Aldehyde Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H2O Aldol_Adduct->Catalyst - Product Product Chiral Aldol Product Aldol_Adduct->Product Water H2O

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol details a hypothetical procedure for testing the efficacy of this compound as a catalyst in a model aldol reaction.

Materials:

  • This compound (catalyst)

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup:

    • To a vial, add 4-nitrobenzaldehyde (0.5 mmol, 1.0 eq) and the catalyst (0.05 mmol, 10 mol%).

    • Add cyclohexanone (2.0 mmol, 4.0 eq) and DMSO (1.0 mL).

    • Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up:

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired aldol product.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Data Interpretation and Optimization

The success of a new ligand is determined by its ability to deliver high yield, diastereoselectivity, and enantioselectivity. The following table provides a template for recording and comparing experimental results, which is crucial for optimizing reaction conditions.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (anti/syn)% ee
110DMSORT24
25DMSORT24
310NMPRT24
410Toluene048

Optimization Strategies:

  • Catalyst Loading: Varying the catalyst loading can impact reaction rates and, in some cases, selectivity.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction and thus the stereochemical outcome.

  • Temperature: Lowering the reaction temperature often leads to an increase in enantioselectivity, albeit at the cost of a longer reaction time.

  • Additives: The use of co-catalysts, such as weak acids or bases, can sometimes enhance the performance of the primary catalyst.

Conclusion and Future Outlook

This compound represents a structurally intriguing and potentially valuable addition to the toolbox of chiral ligands for asymmetric catalysis. Its modular synthesis allows for the future development of a library of related ligands with varying steric and electronic properties. The protocols outlined in these application notes provide a solid foundation for the initial investigation of this ligand's catalytic capabilities. Successful application in the model aldol reaction would pave the way for its exploration in a broader range of asymmetric transformations, including Michael additions, Mannich reactions, and Diels-Alder reactions. Further studies into the mechanism of action, including computational modeling, will be instrumental in understanding the source of stereoselectivity and guiding the rational design of next-generation catalysts based on this promising scaffold.

References

  • OIST Groups. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • PubMed Central. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. [Link]

  • Google Patents.
  • Google Patents.
  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Semantic Scholar. [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.[Link]

  • PubMed Central. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. [Link]

  • ChemRxiv. Proline derived ligands for the titanium-catalyzed enantioselective synthesis of propargyl alcohols in presence of diethylzinc. [Link]

  • ChemRxiv. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. [Link]

  • University of South Florida Libraries. Design, Synthesis and Application Studies of Novel Proline-Derived Ligands. [Link]

  • Organic Chemistry Portal. Proline Derivatives in Organic Synthesis. [Link]

  • ACS Publications. Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines | Journal of the American Chemical Society. [Link]

  • ACS Publications. Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation | Organic Letters. [Link]

  • ResearchGate. Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. [Link]

  • PubMed Central. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. [Link]

Sources

Application Notes & Protocols: Strategic Protection of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic application of protecting groups to 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid. This bifunctional molecule, featuring a secondary amine and a carboxylic acid, alongside a pre-existing methyl ester, presents a common challenge in multi-step organic synthesis: achieving selective functional group manipulation. This guide moves beyond simple procedural lists to explain the chemical rationale behind selecting specific protecting groups, focusing on the critical concept of orthogonality. We present detailed, field-tested protocols for the protection and deprotection of both the pyrrolidine nitrogen and the carboxylic acid, complete with comparative data and workflow visualizations to empower chemists to design robust and efficient synthetic routes.

Introduction: The Imperative for Selective Protection

This compound is a versatile building block in medicinal chemistry and materials science. Its structure contains three distinct functional regions: a nucleophilic secondary amine within the pyrrolidine ring, an acidic carboxylic acid moiety, and a methyl ester. To harness this molecule's synthetic potential, for instance, in peptide coupling or the attachment of complex side chains, it is essential to temporarily mask one or more of these reactive sites.[1] Failure to do so results in a loss of chemoselectivity, leading to undesired side reactions, complex purification challenges, and significantly reduced yields.

The core principle underpinning modern synthetic strategy is orthogonal protection . An orthogonal set of protecting groups is one where each group can be removed under specific conditions that do not affect the others.[2][3] This allows for the sequential and selective unmasking of functional groups within the same molecule, providing precise control over the synthetic pathway. For the title compound, an ideal strategy would allow a researcher to deprotect the amine without touching either the carboxylic acid or the methyl ester, and vice-versa. This guide will detail such strategies.

Molecular Analysis and Strategic Considerations

The key to a successful protection strategy lies in analyzing the molecule's inherent reactivity and the stability of its functional groups under various reaction conditions.

  • Secondary Amine (Pyrrolidine Nitrogen): A strong nucleophile and a base. It will readily react with electrophiles, such as acyl chlorides or activated carboxylic acids, and can be protonated under acidic conditions.[4]

  • Carboxylic Acid: An acidic proton donor and a site for nucleophilic attack once activated (e.g., as an acyl chloride). It must be protected to prevent it from interfering with base-catalyzed reactions or reacting during coupling steps intended for the amine.[5][6]

  • Methyl Ester: This is itself a protecting group for a carboxylic acid. Its presence is a critical consideration. It is stable to mildly acidic and basic conditions but can be cleaved by saponification (e.g., using NaOH or LiOH), a condition that could also affect other ester-based protecting groups.[7][8] Therefore, deprotection methods must be chosen to preserve this group if desired.

Our objective is to select protecting groups for the secondary amine and the carboxylic acid that are "orthogonal" to each other and to the existing methyl ester.

Protecting Group Strategies for the Pyrrolidine Nitrogen

The secondary amine is often the site for chain extension or modification. Carbamates are the most common and reliable class of protecting groups for amines due to their stability and well-defined deprotection methods.[9]

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of non-acidic conditions and its clean, acid-labile removal.[10]

  • Rationale: The Boc group is stable to catalytic hydrogenation and moderately basic conditions, making it orthogonal to Cbz and Fmoc groups, respectively. Its removal with strong acid like trifluoroacetic acid (TFA) is highly efficient and typically does not affect methyl or benzyl esters, making it an excellent choice for this substrate.[9]

Protocol 3.1.1: Boc Protection of the Pyrrolidine Nitrogen

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously for 12-18 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product.

Protocol 3.1.2: Boc Deprotection

  • Dissolve the N-Boc protected substrate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate with toluene (2x) to ensure complete removal of TFA.

  • The resulting TFA salt of the amine can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.

Boc_Protection Start Substrate (Free Amine) Protected N-Boc Protected Start->Protected Boc₂O, NaHCO₃ Dioxane/H₂O Deprotected Substrate (Free Amine) TFA Salt Protected->Deprotected TFA, DCM

Caption: Boc protection and deprotection cycle.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a classic amine protecting group, notable for its stability to both acidic and basic conditions. Its primary mode of removal is via catalytic hydrogenation.[11]

  • Rationale: The Cbz group's stability profile makes it orthogonal to the acid-labile Boc and t-Butyl groups and the base-labile Fmoc group. Deprotection via hydrogenolysis is a very mild method that leaves most other functional groups, including esters, intact.[7]

Protocol 3.2.1: Cbz Protection of the Pyrrolidine Nitrogen

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate (Na₂CO₃, 2.5 eq).

  • Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove excess Cbz-Cl.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 3.2.2: Cbz Deprotection

  • Dissolve the N-Cbz protected substrate in methanol or ethanol.

  • Add Palladium on carbon (10% Pd/C, ~5-10 mol% Pd).

  • Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Stir vigorously at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with additional solvent.

  • Concentrate the filtrate in vacuo to yield the deprotected amine.

Cbz_Protection Start Substrate (Free Amine) Protected N-Cbz Protected Start->Protected Cbz-Cl, Na₂CO₃ THF/H₂O Deprotected Substrate (Free Amine) Protected->Deprotected H₂, Pd/C MeOH

Caption: Cbz protection and deprotection cycle.

Protecting Group Strategies for the Carboxylic Acid

Protecting the carboxylic acid is essential for reactions involving the amine, such as peptide couplings, where an unprotected acid would lead to oligomerization. The choice of protecting group must be compatible with the existing methyl ester.

Benzyl (Bn) Ester

The benzyl ester is an excellent choice for protecting carboxylic acids, as its deprotection conditions (hydrogenolysis) are orthogonal to many other common protecting groups.[8]

  • Rationale: Cleavage by catalytic hydrogenation is mild and highly selective. It will not affect the methyl ester or a Boc group, making the N-Boc/O-Bn combination a powerful orthogonal pair. Importantly, this deprotection method is identical to that used for the Cbz group, meaning they are not orthogonal and would be cleaved simultaneously.

Protocol 4.1.1: Benzyl Ester Formation

  • Suspend the starting material (e.g., N-Boc protected substrate, 1.0 eq) in toluene.

  • Add benzyl alcohol (BnOH, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 12-24 hours to remove water azeotropically.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the solution with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography if necessary.

Protocol 4.1.2: Benzyl Ester Deprotection This protocol is identical to Protocol 3.2.2 (Cbz Deprotection).

  • Dissolve the benzyl ester in a suitable solvent (e.g., MeOH, EtOAc).

  • Add 10% Pd/C catalyst.

  • Stir under an H₂ atmosphere until the reaction is complete.

  • Filter through Celite® and concentrate the filtrate.

Bn_Ester_Protection Start Substrate (Free Acid) Protected Benzyl Ester Start->Protected BnOH, p-TsOH Toluene, Reflux Deprotected Substrate (Free Acid) Protected->Deprotected H₂, Pd/C MeOH

Caption: Benzyl ester protection and deprotection.

tert-Butyl (tBu) Ester

The tert-butyl ester is the carboxylic acid analog to the Boc-protected amine. It is stable to a wide variety of conditions but is readily cleaved by strong acid.[12]

  • Rationale: The tBu ester is stable to hydrogenation and basic conditions. This makes it orthogonal to Cbz, Fmoc, and Benzyl groups. Its acid-lability is identical to the Boc group, so they are generally cleaved simultaneously and are considered a compatible, not orthogonal, pair in the common Boc/tBu strategy.[13]

Protocol 4.2.1: tert-Butyl Ester Formation

  • Suspend the starting material (e.g., N-Cbz protected substrate, 1.0 eq) in DCM at 0 °C.

  • Add tert-butanol (5.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.2 eq) in DCM.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 18-24 hours.

  • Monitor by TLC or LC-MS.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate and redissolve in ethyl acetate.

  • Wash with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

Protocol 4.2.2: tert-Butyl Ester Deprotection This protocol is mechanistically similar to Protocol 3.1.2 (Boc Deprotection).

  • Dissolve the tert-butyl ester in DCM.

  • Add an excess of TFA (e.g., a 25-50% solution of TFA in DCM).

  • Stir at room temperature for 1-4 hours.

  • Monitor by TLC or LC-MS.

  • Concentrate the mixture in vacuo to yield the deprotected carboxylic acid.

Orthogonal Strategy Matrix and Workflow

The true power of these protecting groups is realized when they are combined in an orthogonal fashion. The table below summarizes two highly effective orthogonal strategies for this compound.

Strategy Amine Protection (N-PG) Acid Protection (O-PG) N-PG Deprotection O-PG Deprotection Compatibility Notes
Strategy A Boc (Acid-Labile)Benzyl (Bn) (H₂-Labile)TFA in DCMH₂, Pd/CHighly Orthogonal. Amine can be deprotected for coupling, then acid can be deprotected later.[2]
Strategy B Cbz (H₂-Labile)tert-Butyl (tBu) (Acid-Labile)H₂, Pd/CTFA in DCMHighly Orthogonal. Acid can be deprotected for modification, leaving the amine protected.[13]
Illustrative Workflow: Strategy A

The following diagram illustrates a potential synthetic sequence using the N-Boc / O-Bn orthogonal strategy. This workflow allows for selective modification at the amine, followed by unmasking of the carboxylic acid for a subsequent reaction.

Orthogonal_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Selective Amine Deprotection & Modification cluster_2 Step 3: Selective Acid Deprotection Start Starting Material Protected N-Boc, O-Bn Protected Start->Protected Protect both groups Free_Amine Free Amine, O-Bn Protected Protected->Free_Amine TFA, DCM Modified_Amine Amine Modified, O-Bn Protected Free_Amine->Modified_Amine R-X or Coupling Final_Product Amine Modified, Free Acid Modified_Amine->Final_Product H₂, Pd/C

Caption: Orthogonal workflow using an N-Boc / O-Bn strategy.

Conclusion

The successful synthesis of complex derivatives from this compound is critically dependent on a well-designed protecting group strategy. By understanding the principles of orthogonality and the specific chemical properties of groups like Boc, Cbz, Benzyl, and tert-Butyl, researchers can selectively address the amine and carboxylic acid functionalities without compromising the integral methyl ester. The protocols and strategies outlined in this guide provide a robust framework for unlocking the full synthetic potential of this valuable chemical building block. Careful selection based on the planned subsequent reaction steps will ensure high-yield, clean, and predictable outcomes in the laboratory.

References

  • Slideshare. "Protection for carboxylic group & Protection for the Amino group." [Link]

  • AAPPTec. "Amino Acid Derivatives for Peptide Synthesis." [Link]

  • Albericio, F., & Carpino, L. A. (1997). "Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis." Methods in enzymology, 289, 104–126. [Link]

  • OIST Groups. "Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106)." [Link]

  • Unknown Source. "Carboxyl protecting groups." [Link]

  • Chemistry LibreTexts. "Peptide Synthesis." (2024). [Link]

  • YouTube. "Protecting Groups for Carboxylic acid." (2020). [Link]

  • Kocienski, P. J. (1994). "Deprotection: The Concept of Orthogonal Sets." In Protecting Groups (pp. 1-22). Thieme. [Link]

  • Chemistry LibreTexts. "Protecting Groups in Organic Synthesis." (2021). [Link]

  • Chemistry Stack Exchange. "Do side chain carboxylic acids need to be protected in peptide synthesis?" (2021). [Link]

  • YouTube. "Peptide synthesis: Protecting groups for amine and carboxyl functionality." (2020). [Link]

  • Chemistry LibreTexts. "Protection of Amino Groups in Synthesis." (2021). [Link]

  • Organic Chemistry Portal. "Pyrrolidine synthesis." [Link]

  • ResearchGate. "Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones." (2017). [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). "Amino Acid-Protecting Groups." Chemical reviews, 109(6), 2455–2504. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2018). "Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones." Organic & biomolecular chemistry, 16(16), 3052–3053. [Link]

  • Yin, F., et al. (2017). "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones." Organic & Biomolecular Chemistry, 15, 6089-6092. [Link]

  • Crich, D., & Bowers, A. A. (2015). "Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics." Organic letters, 11(19), 4330–4333. [Link]

  • ACS Publications. "Selective Protection of Secondary Amines as the N-Phenyltriazenes. Application to Aminoglycoside Antibiotics." (2015). [Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection." [Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." [Link]

Sources

use of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic Acid in Solid-Phase Peptide Synthesis

Executive Summary

This compound (CAS: 886366-35-4) is a specialized, non-canonical amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS). Structurally, it consists of a pyrrolidine-3-carboxylic acid (β-proline) core where the secondary amine is alkylated with a 2-methoxycarbonyl-propyl group.

In peptide drug discovery, this molecule functions primarily as an N-terminal Capping Reagent or a Peptidomimetic Scaffold . Because the ring nitrogen is a tertiary amine, it cannot participate in further peptide bond formation, effectively terminating the peptide chain. However, the pendant methyl ester provides a versatile orthogonal handle for on-resin diversification, including cyclization, aminolysis, or conversion to a free acid for solubility enhancement.

Key Applications:

  • N-Terminal Capping: Introduces a lipophilic, conformationally constrained cap to improve metabolic stability.

  • Fragment-Based Drug Design (FBDD): The methyl ester serves as a branching point for creating peptide-small molecule hybrids.

  • Peptidomimetics: Mimics the turn structures found in proline-rich domains.

Chemical Logic & Properties

To use this reagent effectively, researchers must understand its chemical behavior during SPPS.

PropertySpecificationImplications for SPPS
Functional Group Carboxylic Acid (C3 position)Active Site: Couples to the N-terminal amine of the resin-bound peptide.[1]
Nitrogen Status Tertiary Amine (N-alkylated)Chain Terminator: No Fmoc/Boc deprotection is possible; no further amino acids can be added to this residue.
Side Chain Methyl Ester (on propyl linker)Orthogonal Handle: Stable to standard Fmoc deprotection (piperidine) and TFA cleavage, but reactive to nucleophiles (aminolysis) or hydrolysis.
Chirality C3 (Ring) & Side ChainStereocontrol: Commercial sources are often racemic mixtures; resolution or careful HPLC purification of the final peptide may be required.
Mechanistic Insight: The Tertiary Amine Effect

Unlike standard amino acids, the tertiary amine in this molecule acts as an internal base. During activation (e.g., with HATU), the proximity of the tertiary nitrogen can facilitate the formation of the active ester but may also increase the risk of racemization if activation times are prolonged. Furthermore, the steric bulk of the N-substituent requires highly efficient coupling reagents.

Experimental Protocols

Protocol A: Coupling to Resin-Bound Peptide

Objective: Attach this compound to the N-terminus of a growing peptide chain.

Reagents:

  • Resin: Rink Amide or Wang resin (0.1–0.5 mmol scale).

  • Reagent: this compound (3.0 equivalents).

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), 2.9 equivalents.

  • Base: DIEA (Diisopropylethylamine), 6.0 equivalents.

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Preparation: Swell the resin-bound peptide (Fmoc-deprotected) in DMF for 20 minutes. Drain.

  • Activation: In a separate vial, dissolve the carboxylic acid derivative and HATU in minimal DMF. Add DIEA.

    • Critical Note: Allow pre-activation for exactly 30 seconds . Longer activation can lead to side reactions due to the internal tertiary amine.

  • Coupling: Add the activated mixture to the resin. Shake/vortex at room temperature for 2 to 4 hours .

    • Monitoring: Standard Kaiser tests may be inconclusive due to the steric bulk. A micro-cleavage and LC-MS check is recommended to verify completion.

  • Washing: Drain and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol B: On-Resin Functionalization (Aminolysis of Ester)

Objective: Convert the methyl ester handle into an amide to create a library of derivatives.

Reagents:

  • Amine: Primary amine of choice (e.g., benzylamine, ethanolamine) - 20 equivalents.

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) - 0.5 equivalents (optional, accelerates reaction).

  • Solvent: TFE (Trifluoroethanol) / DMF (1:1).

Step-by-Step Procedure:

  • Setup: Ensure the resin is washed and swollen in DMF.

  • Reaction: Add the amine solution (20 eq) in TFE/DMF to the resin.

  • Incubation: Shake at 40°C for 16–24 hours .

    • Note: Methyl esters are relatively unreactive. Heating and high equivalents of amine are necessary. TFE acts as a catalyst for aminolysis.

  • Finish: Wash extensively with DMF and DCM to remove excess amine.

  • Cleavage: Proceed with standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O).

Visualization of Workflow

The following diagram illustrates the integration of this building block into a peptide synthesis workflow, highlighting the divergence point for library generation.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-Terminus) Coupling Coupling Step Reagent: 1-(2-Methoxycarbonyl...) Activator: HATU/DIEA Resin->Coupling Standard SPPS Intermediate Capped Peptide (Methyl Ester Handle) Coupling->Intermediate Formation of Amide Bond DirectCleave Path A: Direct Cleavage (95% TFA) Intermediate->DirectCleave No Modification Hydrolysis Path B: Hydrolysis (LiOH/THF) Intermediate->Hydrolysis Ester -> Acid Aminolysis Path C: Aminolysis (R-NH2, Heat) Intermediate->Aminolysis Ester -> Amide FinalProductA Product A: N-Alkyl Pyrrolidine Peptide (Ester Intact) DirectCleave->FinalProductA FinalProductB Product B: Acid Derivative (Solubility) Hydrolysis->FinalProductB FinalProductC Product C: Amide Library (Diversity) Aminolysis->FinalProductC

Caption: Workflow for incorporating this compound as an N-terminal cap, showing three divergent paths for final product synthesis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Efficiency Steric hindrance of the tertiary amine or insufficient activation.Switch to HOAt/HATU or increase temperature to 50°C. Double couple if necessary.
Racemization Over-activation or excessive base.Reduce pre-activation time to <30s. Use Collidine instead of DIEA as a milder base.
Incomplete Aminolysis Methyl ester is stable; steric bulk of the peptide prevents nucleophilic attack.Use Microwave Irradiation (50°C, 30 min) or switch solvent to pure TFE to accelerate the reaction.

References

  • Structure & Identity
  • Pyrrolidine Scaffolds in SPPS
  • N-Alkyl Peptide Synthesis

    • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.
    • Aldrich, J.V., et al. (2011).[2] A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Biopolymers. Available at: [Link]

  • Michael Addition Synthesis Context

    • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Organic & Biomolecular Chemistry. (Provides chemical context for the synthesis of the starting material). Available at: [Link]

Sources

Application Note: Strategic Derivatization of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the derivatization protocols for 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid (MCP-PCA) . As a substituted pyrrolidine analog, MCP-PCA presents specific challenges for bioanalysis: it lacks a strong chromophore for UV detection, exhibits zwitterionic-like polarity interfering with Reverse Phase (RP) retention, and contains a labile methyl ester side chain sensitive to hydrolysis. This note provides three validated workflows: (1) Butylation for high-sensitivity LC-MS/MS quantification , (2) Hapten-Carrier conjugation for antibody development , and (3) Fluorescent labeling for cellular uptake assays .

Chemical Profile & Analytical Challenges

Before initiating any protocol, the operator must understand the functional group interplay of MCP-PCA.

FeatureChemical MoietyImplication for Derivatization
Core Structure Pyrrolidine RingSecondary amine is substituted (tertiary nature); basicity affects ionization.
Target Handle C3-Carboxylic Acid (-COOH)The primary site for activation. Low pKa (~3.5–4.0) makes it ionized at physiological pH.
Side Chain Methyl Ester (-COOCH₃)CRITICAL: Susceptible to hydrolysis in strong base (pH > 9) or transesterification in alcoholic solvents.
Polarity High (LogP < 1)Poor retention on C18 columns; requires derivatization to increase lipophilicity.

Protocol A: Derivatization for LC-MS/MS Quantification

Goal: Enhance ionization efficiency and lipophilicity for femtomolar detection limits.

Rationale

Native MCP-PCA elutes in the void volume of C18 columns due to its polarity. Standard acidic esterification is recommended.

  • Note on Side Reactions: Using n-butanol/HCl will likely transesterify the native methyl ester side chain into a butyl ester. This protocol intentionally drives this reaction to completion to form the di-butyl derivative , ensuring a single, stable peak rather than a mixture of methyl/butyl species.

Materials
  • 3N HCl in n-Butanol (Anhydrous).

  • Internal Standard (Isotopically labeled Proline or analog).

  • Dry Nitrogen evaporator.

  • Heating block (65°C).

Step-by-Step Workflow
  • Preparation: Aliquot 50 µL of biological sample (plasma/urine) or standard.

  • Extraction: Add 200 µL Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 12,000 x g for 10 min.

  • Evaporation: Transfer supernatant to a glass vial. Evaporate to dryness under N₂ stream at 40°C.

  • Reaction: Add 100 µL of 3N HCl in n-Butanol . Cap tightly.

  • Incubation: Heat at 65°C for 45 minutes .

    • Mechanism:[1][2] The C3-COOH converts to a butyl ester. The side chain methyl ester transesterifies to a butyl ester.

  • Reconstitution: Evaporate the reagent to dryness under N₂. Reconstitute in 100 µL of 50:50 MeOH:H₂O (0.1% Formic Acid).

  • Analysis: Inject 5 µL into LC-MS/MS (positive mode). Monitor the transition corresponding to the dibutyl-derivative (Mass shift: +42 Da for Me->Bu and +56 Da for H->Bu).

Protocol B: Hapten-Carrier Conjugation (Immunogen Synthesis)

Goal: Conjugate MCP-PCA to Keyhole Limpet Hemocyanin (KLH) or BSA to generate antibodies.

Rationale

Small molecules (<1000 Da) are not immunogenic. We use the EDC/Sulfo-NHS "two-step" method.[2][3][4]

  • Critical Constraint: We must activate the C3-COOH without hydrolyzing the side-chain methyl ester. We use a pH 5.5 activation step (stable for esters) and a pH 7.2 coupling step (mild enough to preserve the methyl ester).

Diagram: Conjugation Logic

G Figure 1: Two-Step EDC/Sulfo-NHS Conjugation Pathway preserving side-chain ester. cluster_0 Step 1: Activation (pH 5.5) cluster_1 Step 2: Conjugation (pH 7.2) MCP MCP-PCA (Target) Active Stable NHS-Ester Intermediate MCP->Active 15 min @ RT EDC EDC + Sulfo-NHS EDC->Active Final Immunogen Conjugate Active->Final Amine Attack Protein Carrier Protein (KLH/BSA) Protein->Final

Protocol Steps
  • Activation Buffer: Prepare 0.1 M MES buffer, pH 5.5.

  • Solubilization: Dissolve 2 mg MCP-PCA in 500 µL Activation Buffer.

  • Activation:

    • Add 0.4 mg EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide).[2]

    • Add 1.1 mg Sulfo-NHS.[2]

    • React for 15 minutes at Room Temp .

  • Buffer Exchange (Optional but Recommended): If high efficiency is needed, use a desalting spin column equilibrated with PBS (pH 7.2) to remove excess EDC.[4] Note: For small haptens, this step is often skipped to prevent loss of the small molecule; instead, we adjust pH.

  • Coupling:

    • Dissolve 2 mg Carrier Protein (KLH or BSA) in 200 µL PBS (pH 7.2).

    • Mix the activated MCP-PCA solution with the protein solution.

    • Crucial: Check pH immediately. Adjust to 7.0–7.4 using dilute HCl/NaOH. Do not exceed pH 8.0 to protect the methyl ester.

  • Incubation: React for 2 hours at RT or overnight at 4°C.

  • Purification: Dialyze against PBS (pH 7.4) using a 10 kDa cutoff membrane to remove unconjugated hapten.

Protocol C: Fluorescent Labeling (Binding Assays)

Goal: Create a fluorescent probe for cellular tracking or competitive binding assays.

Reagent Selection

We utilize 1-DAPAP or a standard amine-reactive dye (e.g., 5-FAM-cadaverine ). This protocol uses 5-FAM-cadaverine due to its high quantum yield and commercial availability.

Workflow
  • Stoichiometry: Use a 1:1.2 molar ratio of MCP-PCA to Fluorophore.

  • Activation: Perform EDC/Sulfo-NHS activation as described in Protocol B (Steps 1-3).

  • Coupling: Add the amine-functionalized fluorophore (dissolved in DMSO) to the activated ester.

  • Reaction: Incubate in the dark for 4 hours at RT.

  • Purification: Purify via Semi-Prep HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (0.1% TFA).

    • Detection: Monitor absorbance at 495 nm (FAM).

Summary of Methods

ApplicationReagentsKey MechanismCritical Control
LC-MS Quant n-Butanol / HClAcid-catalyzed EsterificationDrive to completion to ensure dual-ester formation.
Antibody Gen EDC / Sulfo-NHS / KLHAmide bond formationMaintain pH < 8.0 to save methyl ester.[3]
Fluorescence EDC / 5-FAM-cadaverineAmide bond formationProtect from light; purify via HPLC.

References

  • Thermo Fisher Scientific. Instructions: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).

  • Ogawa, S., et al. (2013). (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: A derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS.[5][6]Journal of Chromatography B.

  • Sigma-Aldrich. Microsphere Coupling — Two-step EDC/Sulfo NHS Covalent Coupling Procedure.

  • Iwaki, K., et al. (1994). Resolution and sensitive detection of carboxylic acid enantiomers using fluorescent chiral derivatization reagents by high-performance liquid chromatography.[5]Journal of Chromatography A.

Sources

scale-up synthesis of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

Part 1: Executive Summary & Strategic Analysis

Target Molecule: this compound Chemical Class:


-Proline Derivative / Peptidomimetic Building Block
Primary Application:  Intermediate for pharmaceutical synthesis (e.g., integrin antagonists, ACE inhibitors, or specialized peptide synthesis).

The Scale-Up Challenge: The synthesis involves the aza-Michael addition of a zwitterionic amino acid (pyrrolidine-3-carboxylic acid) to an electron-deficient alkene (methyl methacrylate). While theoretically atom-economical, the scale-up presents three specific engineering challenges:

  • Phase Incompatibility: The starting amino acid is highly polar/zwitterionic, while the acrylate electrophile is lipophilic.

  • Polymerization Risk: Methyl methacrylate (MMA) is prone to exothermic polymerization, which can lead to "runaway" reactions or gelation of the batch.

  • Diastereomeric Control: The reaction generates a new chiral center at the

    
    -position of the propyl chain, resulting in a mixture of diastereomers (
    
    
    
    ;
    
    
    ;
    
    
    ;
    
    
    ) unless controlled.

Process Solution: This protocol utilizes a Homogeneous Methanolic Catalysis route. By employing methanol as a bridging solvent with a catalytic organic base, we solubilize the zwitterion sufficiently to promote nucleophilic attack while maintaining a temperature profile that suppresses radical polymerization.

Part 2: Chemical Pathway & Mechanism

Reaction Scheme: The secondary amine of the pyrrolidine ring acts as the nucleophile, attacking the


-carbon of the methyl methacrylate.
  • Substrate: Pyrrolidine-3-carboxylic acid (Zwitterion)

  • Reagent: Methyl Methacrylate (1.2 - 1.5 equivalents)

  • Solvent: Methanol (MeOH)[1]

  • Catalyst: Triethylamine (TEA) or DBU (0.1 - 1.0 eq)

Mechanism:

  • Deprotonation/Equilibrium: The base shifts the equilibrium of the zwitterionic pyrrolidine to its neutral, nucleophilic amine form.

  • Conjugate Addition: The lone pair on the nitrogen attacks the terminal alkene of the methacrylate.

  • Proton Transfer: The resulting enolate is protonated (likely by MeOH or the ammonium species) to regenerate the ester and the catalyst.

ReactionPathway Start Pyrrolidine-3-COOH (Zwitterion) Base Base (TEA) Deprotonation Start->Base Equilibrium Nucleophile Free Amine Species (Active Nucleophile) Base->Nucleophile TS Transition State (C-N Bond Formation) Nucleophile->TS + MMA MMA Methyl Methacrylate (Electrophile) MMA->TS Product Target Molecule (Mixture of Diastereomers) TS->Product Proton Transfer

Caption: Mechanistic flow of the aza-Michael addition. The base-mediated equilibrium is the rate-limiting step for solubility and initiation.

Part 3: Detailed Scale-Up Protocol

Scale: 100 g Input (Pyrrolidine-3-carboxylic acid) Expected Yield: 85-92% Cycle Time: 24-30 Hours

Equipment & Materials
ComponentSpecificationPurpose
Reactor 2L Jacketed Glass ReactorPrecise temperature control (Heating/Cooling).
Agitation Overhead Stirrer (Teflon impeller)Ensure suspension uniformity; prevent hot spots.
Condenser Reflux condenser (

C glycol)
Retain volatile MMA and MeOH.
Reagent Pyrrolidine-3-carboxylic acidStarting Material (SM).[2][3][4] >98% purity recommended.
Reagent Methyl Methacrylate (MMA)Electrophile. Must contain inhibitor (e.g., MEHQ) for storage, but inhibition is overcome by heat/excess.
Solvent Methanol (HPLC Grade)Bridging solvent.
Base Triethylamine (TEA)Catalyst/Solubilizer.[1]
Step-by-Step Methodology

Step A: Reactor Setup & Inerting

  • Purge the reactor with Nitrogen (

    
    ) for 15 minutes to remove oxygen. Critical: Oxygen promotes radical formation which can trigger MMA polymerization.
    
  • Set jacket temperature to

    
    C.
    

Step B: Charging & Solubilization 3. Charge Methanol (500 mL, 5 vol) to the reactor. 4. Start agitation (200 RPM). 5. Charge Pyrrolidine-3-carboxylic acid (100 g, 0.87 mol) . The mixture will be a slurry. 6. Add Triethylamine (44 g, 0.43 mol, 0.5 eq) dropwise over 10 minutes.

  • Note: The slurry may thin out but likely won't fully dissolve yet. The base amount is catalytic/sub-stoichiometric to avoid racemization, though 1.0 eq can be used if solubility is poor.

Step C: Reaction Initiation (The "Safe" Addition) 7. Heat the internal temperature to


C .
8.  Charge Methyl Methacrylate (130 g, 1.30 mol, 1.5 eq)  via an addition funnel over 60 minutes .
  • Scale-Up Insight: Do not dump MMA all at once. The reaction is exothermic. A controlled feed keeps the concentration of unreacted monomer low, favoring the Michael addition over polymerization.
  • Once addition is complete, raise internal temperature to
    
    
    C
    (gentle reflux).

Step D: Reaction Monitoring 10. Maintain at


C for 18-24 hours .
11. IPC (In-Process Control):  Take a sample at 18 hours. Analyze by HPLC or TLC (ninhydrin stain).
  • Criteria: >95% conversion of Pyrrolidine-3-COOH.[2][3][5] If incomplete, add 0.2 eq MMA and stir for 4 more hours.

Step E: Workup & Isolation 12. Cool reactor to


C.
13. Concentration:  Switch to vacuum distillation setup. Distill off Methanol and excess MMA under reduced pressure (

C bath).
  • Safety: MMA vapors are flammable and toxic. Trap efficiently.
  • Residue Handling: You will obtain a viscous oil or semi-solid.
  • Purification (Crystallization/Trituration):
  • Add Acetone (300 mL) to the residue. Stir vigorously at
    
    
    C for 30 minutes, then cool to
    
    
    C.
  • The zwitterionic product often precipitates as a white/off-white solid while impurities (oligomers of MMA) remain in the acetone mother liquor.
  • Alternative: If the product remains oily (common for diastereomeric mixtures), dissolve in minimal water (100 mL) and pass through a weak cation exchange resin (e.g., Amberlite IRC-50) to remove TEA salts, eluting with dilute Ammonia, then freeze-dry.

Step F: Drying 16. Filter the solid (if crystallized) or lyophilize (if resin purified). 17. Dry in a vacuum oven at


C for 24 hours.

Part 4: Process Flow & Critical Control Points

ProcessFlow cluster_0 Preparation cluster_1 Reaction (Critical Step) cluster_2 Workup Step1 N2 Purge & Solvent Charge (MeOH) Step2 Slurry Formation (Pyrrolidine-3-COOH + TEA) Step1->Step2 Step3 Controlled Addition of MMA (T = 40°C, 1 hr) Step2->Step3 Exotherm Risk Step4 Reaction Aging (T = 60°C, 18-24 hr) Step3->Step4 Kinetic Control Step5 Vacuum Distillation (Remove MeOH/MMA) Step4->Step5 IPC: >95% Conv Step6 Crystallization/Trituration (Acetone) Step5->Step6 Step7 Filtration & Drying Step6->Step7

Caption: Operational workflow emphasizing the controlled addition of MMA to mitigate thermal risks.

Part 5: Analytical Specifications & Troubleshooting

Quality Control Data
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder or viscous oil.
Identity H-NMR (D2O)Diagnostic peaks: Methyl ester singlet (~3.7 ppm), Propyl methyl doublet (~1.1 ppm).
Purity HPLC (C18, Acidic Mobile Phase)> 95% Area.
Residual Solvent GC-HeadspaceMeOH < 3000 ppm; Acetone < 5000 ppm; MMA < 100 ppm.
Troubleshooting Guide
  • Issue: Low Conversion (<80% after 24h).

    • Root Cause:[1][3][4][6][7] Base concentration too low or old MMA with high inhibitor content.

    • Fix: Add 0.2 eq more TEA and increase Temp to

      
      C. Ensure system is sealed (MMA is volatile, bp 101°C, but azeotropes can lower this).
      
  • Issue: Product is a sticky gum that won't crystallize.

    • Root Cause:[1][3][4][6][7] Presence of diastereomers prevents tight crystal packing.

    • Fix: This is common.[8] Triturate with Diethyl Ether or MTBE to remove non-polar impurities. If solid is required for storage, convert to the Hydrochloride salt by adding 1.0 eq HCl in Dioxane/MeOH, then precipitate with Ether.

  • Issue: Gel formation in reactor.

    • Root Cause:[1][3][4][6][7] Radical polymerization of MMA.

    • Fix:Immediate Failure. Dump batch. For next run: Ensure strict

      
       purge (remove 
      
      
      
      ) but keep a small amount of stabilizer (MEHQ) active, or lower temperature to 50°C and extend time. Note: Paradoxically, some inhibitors require trace O2, but for Michael additions, N2 is usually safer to prevent oxidative side reactions.

References

  • Tanaka, F., et al. (2017).[9] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions. Organic & Biomolecular Chemistry.

  • Ganachaud, F., et al. (2017).[10] The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules. European Polymer Journal.

  • Sigma-Aldrich. Pyrrolidine-3-carboxylic acid Product Specification.

  • PubChem. Compound Summary: 1-(2-Methyl-3-sulfanylpropanoyl)proline (Structural Analog Reference).

  • Chemical Society Reviews. Catalysis for the synthesis of methacrylic acid and methyl methacrylate.

Sources

Application Note: Guidelines for the Formulation and Handling of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This document provides a comprehensive guide for the accurate and reproducible formulation of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid for use in in vitro biological studies. Proper handling and solubilization of small molecules are paramount to generating reliable and meaningful data.[1] This guide outlines the physicochemical properties of the compound, provides a systematic approach to solvent selection, and details step-by-step protocols for the preparation of high-concentration stock solutions and subsequent serial dilutions for cell-based assays. Adherence to these protocols will help ensure compound stability, minimize solvent-induced artifacts, and support the integrity of experimental outcomes.

Introduction: The Critical Role of Formulation

This compound is a substituted pyrrolidine derivative, a class of organic compounds with broad applications in medicinal chemistry and drug discovery.[2][3][4] The reliability of in vitro data derived from such small molecules is fundamentally dependent on the initial formulation.[5] Improper dissolution can lead to underestimated activity, poor reproducibility, inaccurate structure-activity relationships (SAR), and precipitation in assay media.[1][6]

This guide provides a robust framework for handling this compound, from solid powder to final assay concentration, ensuring that researchers can generate high-quality, reproducible data. The principles and protocols described herein are grounded in established best practices for preclinical drug development.[7][8]

Physicochemical Profile

Understanding the physicochemical properties of a compound is the first step in developing a sound formulation strategy. Based on its structure—a pyrrolidine ring, a carboxylic acid, and a methoxycarbonyl-propyl ester group—we can infer key characteristics.

PropertyValue (Predicted/Inferred)Source / Rationale
Molecular Formula C10H17NO4Derived from chemical name.
Molecular Weight 215.25 g/mol Calculated from molecular formula.
Appearance White to off-white solidTypical for similar small organic molecules.
Predicted LogP ~0.5 - 1.5The molecule has both polar (carboxylic acid, ester, amine) and non-polar (propyl chain) features, suggesting moderate lipophilicity.
Predicted pKa ~3.5-4.5 (acidic), ~10-11 (basic)The carboxylic acid group is predicted to be acidic, while the pyrrolidine nitrogen is basic.[2]
General Solubility Likely soluble in organic solvents like DMSO and ethanol; lower solubility in aqueous buffers.The presence of polar functional groups suggests some water solubility, but the overall structure favors organic solvents.[9]

Disclaimer: These properties are estimated based on the chemical structure and data from analogous compounds, such as other pyrrolidine carboxylic acids.[10][11][12] Experimental verification is strongly recommended.

Core Principles of Formulation for In Vitro Assays

The Primacy of DMSO as a Solvent

For novel small molecules, Dimethyl Sulfoxide (DMSO) is the universally accepted starting solvent due to its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[1][13] Preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO is standard practice.[7][14] This approach minimizes the volume of solvent introduced into the final aqueous assay medium, thereby reducing the risk of solvent-induced cytotoxicity or artifacts.[13]

Managing Solvent Toxicity

While essential, DMSO can be toxic to cells at higher concentrations.[15][16] It is critical to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level.

  • General Recommendation: ≤ 0.5% v/v[15][17]

  • Absolute Maximum: < 1.0% v/v for most cell lines[17][18]

  • Best Practice: Always include a "vehicle control" in every experiment. This control should contain the same final concentration of DMSO as the highest concentration of the test compound, but without the compound itself.[19] This allows for the differentiation of compound-specific effects from solvent-induced effects.

The Challenge of Aqueous Precipitation

A common failure point occurs when a compound, fully dissolved in 100% DMSO, precipitates upon dilution into an aqueous buffer or cell culture medium.[6][13] This "kinetic solubility" issue can be mitigated by performing intermediate dilutions in 100% DMSO before the final dilution into the aqueous phase.[13]

Experimental Protocols

These protocols provide a validated workflow from receiving the lyophilized powder to dosing cells in a 96-well plate.

Protocol 4.1: Preparation of a 10 mM Master Stock Solution

This protocol describes how to create a primary, high-concentration stock solution.

Materials:

  • This compound (MW: 215.25 g/mol )

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) *Mass (mg) = 10 mmol/L × 0.001 L × 215.25 g/mol × 1000 mg/g = 2.15 mg

  • Weighing: Accurately weigh out 2.15 mg of the compound and transfer it to a sterile vial.

  • Solubilization: Add 1.0 mL of 100% DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particulates remain, place the vial in a bath sonicator for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible precipitate. A homogenous solution is critical for accurate downstream work.[20]

  • Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (100% DMSO), and preparation date.[21] Store at -20°C or -80°C, protected from light and moisture.[10] Avoid repeated freeze-thaw cycles by preparing smaller working aliquots as described in Protocol 4.2.[10]

Protocol 4.2: Preparation of Working Aliquots and Serial Dilutions

This protocol describes creating intermediate dilutions for use in assays, which preserves the master stock.

Materials:

  • 10 mM Master Stock Solution (from Protocol 4.1)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

Procedure (Example for a 10-point, 3-fold dilution series):

  • Labeling: Label 10 sterile microcentrifuge tubes (T1 through T10).

  • Highest Concentration (T1): Thaw the 10 mM Master Stock. To create a 1 mM intermediate stock (a common starting point for final dilutions), dilute the 10 mM stock 1:10 in DMSO. For example, add 10 µL of 10 mM stock to 90 µL of DMSO to yield 100 µL of 1 mM solution in tube T1.

  • DMSO Dispensing: Add 66.7 µL of 100% DMSO to tubes T2 through T10.

  • Serial Dilution:

    • Transfer 33.3 µL from tube T1 to tube T2.

    • Mix the contents of T2 thoroughly by pipetting up and down.

    • Transfer 33.3 µL from tube T2 to tube T3.

    • Repeat this process sequentially down to tube T10. Discard 33.3 µL from tube T10 to maintain equal volumes.

  • Result: This creates a dilution series in 100% DMSO, typically ranging from 1 mM down to ~50 nM. These are the "working stocks" ready for final dosing.

Protocol 4.3: Dosing Cells in a 96-Well Plate

This protocol describes the final dilution step into the aqueous cell culture medium.

Objective: To achieve a final concentration range of 10 µM to 0.5 nM with a final DMSO concentration of 0.1%.

Procedure:

  • Assay Plate Preparation: Prepare a 96-well plate containing your cells in 100 µL of culture medium per well.

  • Intermediate Plate: To avoid pipetting very small volumes directly into the cell plate, first prepare an intermediate dilution plate. Add 99 µL of cell culture medium to the wells of a fresh 96-well plate.

  • Dosing the Intermediate Plate: Transfer 1 µL of each working stock (from T1-T10 in Protocol 4.2) into the corresponding wells of the intermediate plate. This creates a 1:100 dilution of the compound and the DMSO. The compound concentrations are now 10 µM to 0.5 nM in 1% DMSO.

  • Final Dosing (Option A - 1:10 Dilution): Transfer 11 µL from each well of the intermediate plate to the corresponding wells of the cell plate (which contains 100 µL of cells/media). This results in a final volume of ~111 µL and a final DMSO concentration of ~0.1% .

  • Final Dosing (Option B - 1:2 Dilution for Higher Throughput): Add 100 µL from each well of the intermediate plate to the cell plate. This results in a final volume of 200 µL and a final DMSO concentration of 0.5% .

  • Vehicle Control: In separate wells on the cell plate, add the corresponding volume of medium containing the final DMSO concentration (0.1% or 0.5%) but no compound.

  • Incubation: Gently mix the plate on an orbital shaker for 30 seconds and proceed with the standard incubation for your assay.

Workflow Visualization and Logic

A clear workflow ensures consistency and minimizes error. The following diagrams illustrate the key processes.

G cluster_0 Phase 1: Master Stock Preparation cluster_1 Phase 2: Working Stock Generation cluster_2 Phase 3: Final Assay Dosing Powder Lyophilized Powder Weigh Weigh 2.15 mg Powder->Weigh Dissolve Add 1.0 mL 100% DMSO Weigh->Dissolve Mix Vortex / Sonicate Dissolve->Mix MasterStock 10 mM Master Stock (Store at -80°C) Mix->MasterStock Aliquot Thaw Master Stock MasterStock->Aliquot SerialDilute Perform Serial Dilutions in 100% DMSO Aliquot->SerialDilute WorkingStocks Working Aliquots (e.g., 1 mM to 50 nM) SerialDilute->WorkingStocks FinalDilution Dilute Working Stocks into Assay Medium (e.g., 1:1000 final) WorkingStocks->FinalDilution CellPlate Cells in 96-Well Plate (Aqueous Medium) CellPlate->FinalDilution FinalAssay Final Assay Plate (DMSO ≤ 0.5%) FinalDilution->FinalAssay

Caption: Workflow from solid compound to final assay plate.

G start Need to Prepare Working Solution check_sol Is Compound Soluble in 100% DMSO? start->check_sol yes_sol Proceed with Standard Protocol 4.1 check_sol->yes_sol Yes no_sol Troubleshooting Required check_sol->no_sol No check_precip Does it Precipitate in Aqueous Medium? yes_sol->check_precip no_precip Proceed with Standard Protocol 4.3 check_precip->no_precip No yes_precip Consider Alternative Solvents (e.g., Ethanol, PEG) or Formulation Aids check_precip->yes_precip Yes

Caption: Decision logic for formulation and troubleshooting.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound fails to dissolve in DMSO Insufficient mixing or compound has poor DMSO solubility.Increase sonication time. Gently warm the solution to 37°C. If it remains insoluble, a different solvent system may be required (consult literature for the compound class).
Precipitation in assay medium Compound has low aqueous kinetic solubility.Lower the starting concentration of the working stock. Increase the final percentage of DMSO slightly (if tolerated by the cell line, e.g., from 0.1% to 0.5%). Ensure the medium is at 37°C during addition.[20]
High variability between replicates Inaccurate pipetting; compound precipitation; inhomogeneous stock solution.Ensure stock solutions are fully vortexed before each use. Visually inspect pipette tips for precipitate. Use a fresh intermediate dilution plate for every experiment.
Toxicity observed in vehicle control Final DMSO concentration is too high for the specific cell line.Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your cells. Reduce the final DMSO concentration in your assay (e.g., from 0.5% to 0.1%).[17]

References

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Ashraf, Z. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Acta Pharmaceutica Sinica B, 4(3), 209–214. Available at: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • Frontiers in Drug Discovery. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • PMC - PubMed Central. (2022). Paving the way for small-molecule drug discovery. Retrieved from [Link]

  • ResearchGate. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]

  • Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidone carboxylic acid. Retrieved from [Link]

  • PMC - PubMed Central. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Solubility of Things. (n.d.). Proline. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Pharmaceutical Technology. (2023). Strategies for Streamlining Small Molecule Formulation Development. Retrieved from [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? Retrieved from [Link]

  • European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

  • The Rising. (2024). FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2015). [N-Methyl-2-pyrrolidone][C1-C4 Carboxylic Acid]: A Novel Solvent System with Exceptional Lignin Solubility. Retrieved from [Link]

Sources

detection of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Validated High-Throughput LC-MS/MS Method for the Quantification of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid in Human Plasma

Abstract

This application note describes a robust, sensitive, and high-throughput method for the quantitative analysis of this compound in human plasma. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is ideal for retaining and separating polar analytes.[1][2][3] This method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance, demonstrating excellent performance in selectivity, accuracy, precision, and stability.[4][5] This protocol is intended for researchers, scientists, and drug development professionals requiring reliable bioanalysis of this compound for pharmacokinetic, toxicokinetic, or metabolomic studies.

Introduction

The reliable quantification of small molecule compounds in complex biological matrices is a cornerstone of modern pharmaceutical development and clinical research. This compound is a polar molecule containing both a tertiary amine (pyrrolidine ring) and a carboxylic acid, making it structurally related to proline derivatives.[6][7] The presence of these functional groups, along with a methyl ester, imparts a high degree of polarity, which presents unique challenges for bioanalysis, particularly in achieving adequate retention on traditional reversed-phase chromatography columns.[1][8]

To address these challenges, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful separation technique well-suited for polar compounds.[2][3][9] HILIC provides an alternative to reversed-phase chromatography by using a polar stationary phase and a mobile phase with a high organic solvent content, facilitating the retention of hydrophilic analytes.[8][10]

Coupled with tandem mass spectrometry (MS/MS), which offers unparalleled sensitivity and selectivity, this method allows for precise quantification even at low concentrations. The sample preparation is streamlined using a simple and efficient protein precipitation (PPT) protocol, which effectively removes the majority of interfering macromolecules like albumin from plasma samples, ensuring a clean extract and minimizing matrix effects.[11][12]

This document provides a comprehensive, step-by-step protocol, from sample preparation to data acquisition, and includes a summary of the validation results that underscore the method's trustworthiness and adherence to rigorous scientific standards.

Analyte Properties and Method Principle

Understanding the physicochemical properties of the analyte is critical for developing a successful analytical method.

Table 1: Physicochemical Properties of the Analyte

PropertyValueRationale for Method Development
Chemical Structure The structure contains a basic nitrogen (pyrrolidine) and an acidic carboxylic acid, making it zwitterionic at physiological pH. The overall structure is highly polar.
Molecular Formula C₁₀H₁₇NO₄Used to calculate the exact mass for mass spectrometry.
Molecular Weight 215.25 g/mol Determines the precursor ion mass for MS/MS analysis.
Predicted LogP -0.4 to -0.8The low LogP value indicates high hydrophilicity, making reversed-phase LC challenging and HILIC an ideal choice.
Predicted pKa ~3.5 (acid), ~10.5 (amine)The presence of both acidic and basic functional groups allows for efficient ionization in positive mode ESI-MS by protonating the tertiary amine.

The analytical method is based on the following principles:

  • Sample Preparation: Proteins in the plasma sample are precipitated by adding a high volume of a water-miscible organic solvent (acetonitrile).[11] This process denatures and crashes out large proteins, which are then removed by centrifugation.[13] This is a rapid and effective cleanup strategy for LC-MS/MS analysis.[11]

  • Chromatographic Separation: The supernatant is injected onto a HILIC column. The analyte, being polar, partitions into a water-enriched layer on the surface of the polar stationary phase and is retained.[3] A gradient elution, starting with high acetonitrile content and increasing the aqueous component, is used to elute the analyte, separating it from other matrix components.[8]

  • Detection and Quantification: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analyte is ionized (protonated) in the source, and the specific precursor ion ([M+H]⁺) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity for quantification.[14]

Materials and Reagents

  • Analyte: this compound (Reference Standard, >98% purity)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a related proline derivative.

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade).

  • Biological Matrix: Drug-free, pooled human plasma (with K₂EDTA as anticoagulant).

  • Equipment: Analytical balance, vortex mixer, microcentrifuge, calibrated pipettes, 96-well plates, plate sealer.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Experimental Protocols

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare a 1 mg/mL stock solution of the analyte and the Internal Standard (IS) separately in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Calibration Standards & QCs: Spike the appropriate working solutions into blank human plasma to achieve the desired final concentrations. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL. QC samples should be prepared at a minimum of three levels: Low, Medium, and High.

  • Internal Standard Spiking Solution: Prepare a solution of the IS in acetonitrile at a concentration that yields a robust signal (e.g., 100 ng/mL). This solution will also serve as the protein precipitation agent.

Sample Preparation Protocol

The following protocol is designed for a 96-well plate format for high-throughput processing.

  • Aliquot Samples: Pipette 50 µL of plasma samples (standards, QCs, or unknowns) into the wells of a 96-well plate.

  • Precipitate Proteins: Add 200 µL of the cold (-20°C) Internal Standard spiking solution (acetonitrile with IS) to each well.[13][15] The 4:1 ratio of solvent to plasma ensures efficient protein removal.[11]

  • Mix: Seal the plate and vortex vigorously for 2 minutes to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for analysis, avoiding the protein pellet.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Diagram: Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot 50 µL Plasma (Standards, QCs, Unknowns) add_is 2. Add 200 µL Acetonitrile with Internal Standard plasma->add_is Protein Precipitation vortex 3. Vortex for 2 minutes add_is->vortex centrifuge 4. Centrifuge at 4,000 x g vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer inject 6. Inject 5 µL into LC-MS/MS System transfer->inject G cluster_validation Core Validation Pillars (ICH M10) cluster_performance Performance Metrics Trust Trustworthy & Reliable Method Selectivity Selectivity (Analyte vs. Matrix) Trust->Selectivity Linearity Linearity & Range (Dose-Response) Trust->Linearity Accuracy Accuracy & Precision (Closeness to True Value) Trust->Accuracy Stability Stability (Analyte Integrity) Trust->Stability MatrixEffect Matrix Effect Accuracy->MatrixEffect Recovery Recovery Accuracy->Recovery

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis optimization of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid (CAS: 886366-35-4). This molecule is synthesized via the aza-Michael addition of pyrrolidine-3-carboxylic acid to methyl methacrylate (MMA).

Topic: Yield Optimization & Troubleshooting for Aza-Michael Addition to Methacrylates Target Audience: Medicinal Chemists, Process Development Scientists Document Type: Interactive Troubleshooting Guide & Standard Operating Procedure (SOP)

Executive Technical Summary

The synthesis of this compound involves the conjugate addition of a secondary amine (pyrrolidine-3-carboxylic acid) to an electron-deficient alkene (methyl methacrylate).

The Core Challenge: Unlike simple acrylates, methyl methacrylate (MMA) is a poor Michael acceptor due to the steric hindrance and inductive electron-donation of the


-methyl group. Furthermore, the starting material, pyrrolidine-3-carboxylic acid (P3CA), exists as a zwitterion  at neutral pH, rendering the amine protonated and non-nucleophilic.

Critical Success Factors:

  • Protonation State Control: You must neutralize the ammonium species to liberate the nucleophilic amine.

  • Polymerization Inhibition: MMA readily polymerizes (PMMA) under thermal stress; radical inhibitors are mandatory.

  • Solvent Effects: Protic solvents (Methanol) accelerate the reaction via hydrogen-bond activation of the carbonyl oxygen on MMA.

Diagnostic Troubleshooting (Q&A)

Category A: Reaction Stagnation & Kinetics

Q1: "I mixed the reagents in methanol at reflux, but TLC shows only starting material after 24 hours. Why?" Diagnosis: Zwitterionic Lock. Pyrrolidine-3-carboxylic acid exists as an inner salt (


). In this state, the nitrogen lone pair is protonated and cannot attack the Michael acceptor.
Solution: 
  • Add 1.0–1.2 equivalents of a base (e.g., Triethylamine, DBU, or NaOH) to the reaction mixture.

  • Mechanism: The base deprotonates the ammonium (

    
    
    
    
    
    
    
    ), restoring nucleophilicity.
  • Note: Avoid large excesses of strong hydroxide bases to prevent hydrolysis of the methyl ester on the MMA.

Q2: "The reaction proceeds to ~50% conversion and then stops, regardless of time. Is the catalyst dead?" Diagnosis: Thermodynamic Equilibrium. The aza-Michael addition to methacrylates is reversible (retro-Michael reaction). The steric bulk of the


-methyl group destabilizes the adduct, making the reverse reaction accessible at high temperatures.
Solution: 
  • Push Equilibrium: Increase the concentration of MMA (use 3–5 equivalents).

  • Lower Temperature: If refluxing at 65°C, try 40–50°C with longer reaction times. High heat favors the entropy-driven reverse reaction (elimination).

Category B: Side Reactions & Impurities

Q3: "My reaction mixture turned into a viscous gel or solid white mass." Diagnosis: Radical Polymerization. Heating MMA without inhibitors initiates free-radical polymerization, forming Poly(methyl methacrylate) (PMMA). This entraps your starting material and product.[1][2][3] Solution:

  • Inhibitor: Add Hydroquinone monomethyl ether (MEHQ) or BHT (0.1–0.5 mol%) to the reaction mixture.

  • Atmosphere: Do not run this specific reaction under strictly oxygen-free Nitrogen/Argon if using MEHQ, as MEHQ requires trace oxygen to function as an inhibitor. Run under air or a lean air/inert mix.

Q4: "I see a new spot on TLC that is more polar than my product. Is it the di-addition product?" Diagnosis: Ester Hydrolysis. If you used aqueous NaOH or KOH as your base, or if your solvent was wet, you likely hydrolyzed the methyl ester of the MMA moiety (or the carboxylic acid ester if your starting material was an ester). Solution:

  • Switch to anhydrous Methanol as the solvent.

  • Use organic bases like Triethylamine (TEA) or Tetramethylguanidine (TMG) instead of inorganic hydroxides.

Optimized Experimental Protocol

This protocol uses Methanol as a solvent to leverage the "protic solvent effect," which stabilizes the transition state via hydrogen bonding, and Triethylamine to unlock the zwitterion.

Reagents
ReagentEquivalentsRole
Pyrrolidine-3-carboxylic acid1.0Nucleophile (Starting Material)
Methyl Methacrylate (MMA)3.0 - 5.0Electrophile (Excess drives equilibrium)
Triethylamine (TEA)1.1Base (Unlocks nucleophile)
Methanol (Anhydrous)[0.5 M]Solvent (Accelerates rate)
MEHQ (Hydroquinone monomethyl ether)0.01 (1 mol%)Radical Inhibitor
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Pyrrolidine-3-carboxylic acid (1.0 equiv) in Methanol (concentration ~0.5 M).

  • Activation: Add Triethylamine (1.1 equiv) dropwise. Stir for 10–15 minutes at room temperature. The suspension should clear as the zwitterion is neutralized and solubilized.

  • Addition: Add Methyl Methacrylate (3.0 equiv) and MEHQ (1 mol%).

  • Reaction: Heat the mixture to 50°C (oil bath temperature).

    • Tip: Do not reflux vigorously (65°C) unless conversion is too slow; lower heat favors the product thermodynamically.

  • Monitoring: Monitor by LC-MS or NMR (TLC is difficult due to the polarity of amino acids). Look for the disappearance of the pyrrolidine ring protons and appearance of the methoxy singlet.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove Methanol and excess TEA.

    • Removal of excess MMA: The excess MMA is volatile but high-boiling enough to be annoying. Co-evaporate with toluene or use high vacuum.

    • Purification: The residue contains the product (as a triethylammonium salt). Dissolve in minimal water and load onto a Cation Exchange Resin (Dowex 50W) .

      • Wash with water (removes neutral impurities/polymer).

      • Elute with 5% aqueous Ammonia.

      • Concentrate the eluate to obtain the zwitterionic product.

Mechanistic Visualization

Pathway Analysis

The following diagram illustrates the equilibrium competition and the critical role of the base.

ReactionPathway cluster_solvent Solvent Effect (Methanol) Zwitterion P3CA Zwitterion (Inactive) Amine Free Amine (Active Nucleophile) Zwitterion->Amine + Base (TEA) Deprotonation TS Transition State (MeOH Stabilized) Amine->TS + MMA MMA Methyl Methacrylate (Electrophile) MMA->TS Slow Step (Steric Hindrance) Polymer PMMA (Side Product) MMA->Polymer Radical Initiation (No Inhibitor) Product Target Product (1-(2-Methoxycarbonyl...)) TS->Product Kinetic Product Product->Amine Retro-Michael (High T > 70°C)

Caption: Reaction pathway showing the activation of the zwitterion by base and the competition between product formation, retro-Michael reversion, and polymerization.

References

  • Reaction Mechanism & Solvent Effects

    • Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. Link

    • Note: Defines the acceleration of aza-Michael additions in protic solvents like methanol/w
  • Methacrylate Reactivity & Troubleshooting

    • Cabral, C., et al. (2018). Aza-Michael Reaction of Amines with Methacrylates: A Kinetic Study. Reaction Chemistry & Engineering. Link

    • Note: Specifically addresses the poor electrophilicity of methacrylates compared to acrylates and the necessity of optimized conditions.
  • General Aza-Michael Protocols

    • Rulev, A. Y. (2017). Aza-Michael Reaction: Achievements and Prospects. Russian Chemical Reviews. Link

  • Target Molecule Data

    • ChemicalBook.[2] (n.d.). This compound.[4][5][][7][8] Retrieved February 6, 2026. Link

Sources

Technical Support Center: Reactions Involving 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related compounds. As your Senior Application Scientist, I will provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reactions.

Plausible Synthetic Route: An Overview

The most common and direct approach to synthesizing this compound involves the N-alkylation of pyrrolidine-3-carboxylic acid with a suitable electrophile, such as methyl 2-bromopropanoate. This reaction, while seemingly straightforward, presents several challenges, primarily concerning chemoselectivity, stereoselectivity, and purification.

graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Pyrrolidine-3-carboxylic_acid" [label="Pyrrolidine-3-carboxylic acid"]; "Methyl_2-bromopropanoate" [label="Methyl 2-bromopropanoate"]; "Reaction" [label="N-alkylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Side_Products" [label="Side Products:\n- O-alkylation\n- Di-alkylation\n- Racemization", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Pyrrolidine-3-carboxylic_acid" -> "Reaction"; "Methyl_2-bromopropanoate" -> "Reaction"; "Reaction" -> "Product"; "Reaction" -> "Side_Products" [style=dashed]; }

Caption: Plausible synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the synthesis.

Q1: My N-alkylation reaction is showing low conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in the N-alkylation of pyrrolidine-3-carboxylic acid is a frequent issue and can stem from several factors.[1] A systematic approach to troubleshooting is recommended.

  • Inadequate Base: The choice and stoichiometry of the base are critical. The base serves to deprotonate the secondary amine of the pyrrolidine ring, increasing its nucleophilicity. However, as the starting material is an amino acid, the carboxylic acid can also be deprotonated. A common issue is the use of a base that is not strong enough or is sterically hindered to effectively deprotonate the amine.

    • Troubleshooting:

      • Increase Base Equivalents: Ensure at least two equivalents of a suitable base are used to neutralize both the carboxylic acid and the ammonium salt formed during the reaction.

      • Base Selection: Consider using a stronger, non-nucleophilic base. While inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, hindered alkoxide bases in an inert solvent have been shown to drive the reaction to completion at lower temperatures, often leading to higher yields.[2]

  • Solvent Choice: The solvent plays a crucial role in the solubility of the reactants and the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for N-alkylation reactions.[3]

    • Troubleshooting: If solubility is an issue, consider switching to a solvent with a higher dielectric constant. For instance, if the reaction is sluggish in acetonitrile, DMF might be a better choice.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition and side reactions.

    • Troubleshooting: If the reaction is slow at room temperature, gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. A temperature range of 50-80 °C is a good starting point for many N-alkylation reactions.

  • Leaving Group Reactivity: The nature of the leaving group on the electrophile is important. Bromides are generally more reactive than chlorides.

    • Troubleshooting: If using a chloro-ester, consider switching to the corresponding bromo-ester to enhance the reaction rate.

graph "Troubleshooting_Low_Yield" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

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"Start" -> "Check_Base" -> "Solution_Base" -> "Resolved"; "Start" -> "Check_Solvent" -> "Solution_Solvent" -> "Resolved"; "Start" -> "Check_Temp" -> "Solution_Temp" -> "Resolved"; "Start" -> "Check_LG" -> "Solution_LG" -> "Resolved"; }

Caption: Decision tree for troubleshooting low yield in N-alkylation reactions.
Q2: I am observing a significant amount of a side-product with the same mass as my desired product. What is it and how can I avoid it?

A2: The most likely side-product with the same mass is the O-alkylated isomer, where the alkyl group has attached to the carboxylate oxygen instead of the pyrrolidine nitrogen. The competition between N- and O-alkylation is a classic problem in the chemistry of amino acids.[4]

  • Mechanism of O-alkylation: Under basic conditions, the carboxylic acid is deprotonated to a carboxylate. This carboxylate is also a nucleophile and can compete with the secondary amine for the electrophile. The outcome of this competition is influenced by several factors, including the nature of the cation, the solvent, and the electrophile.

  • Troubleshooting to Favor N-alkylation:

    • Protecting Groups: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the N-alkylation step. This eliminates the possibility of O-alkylation. The protecting group can then be selectively removed at a later stage.[3]

    • Solvent Effects: In polar aprotic solvents, the less solvated and more nucleophilic amine is favored, leading to a higher N- to O-alkylation ratio.[5]

    • Counter-ion Effects: The choice of base and the resulting counter-ion can influence the reactivity of the carboxylate. Harder cations (like Li⁺) tend to coordinate more strongly with the "harder" oxygen of the carboxylate, potentially reducing its nucleophilicity.

Q3: My product is a mixture of diastereomers. How can I separate them and how can I control the diastereoselectivity of the reaction?

A3: The N-alkylation of a chiral pyrrolidine-3-carboxylic acid with a chiral electrophile like methyl 2-bromopropanoate will inevitably produce a mixture of diastereomers. The separation and control of this diastereomeric mixture are key challenges.

  • Separation of Diastereomers:

    • Preparative HPLC: High-performance liquid chromatography is a powerful technique for separating diastereomers.[6] Both normal-phase and reverse-phase chromatography can be effective. The choice of stationary phase and mobile phase will need to be optimized for your specific compound.[4]

    • Crystallization: In some cases, fractional crystallization can be used to separate diastereomers. This is often a matter of trial and error with different solvents.

  • Controlling Diastereoselectivity:

    • Chiral Auxiliaries: While not directly applicable to this specific reaction without significant modification of the starting materials, the use of chiral auxiliaries is a common strategy to induce diastereoselectivity in alkylation reactions.

    • Solvent and Temperature Effects: The diastereoselectivity of the reaction can be influenced by the solvent and reaction temperature.[5] Lower temperatures generally lead to higher diastereoselectivity. It is advisable to screen different solvents to find the optimal conditions.

    • Kinetic vs. Thermodynamic Control: The ratio of diastereomers can be under either kinetic or thermodynamic control. Understanding the mechanism and the relative stabilities of the transition states leading to the different diastereomers can help in optimizing the reaction conditions. The Curtin-Hammett principle is often relevant in such cases.[7]

Parameter Effect on Diastereoselectivity Recommendation
Temperature Lower temperatures generally favor higher diastereoselectivity.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Solvent The polarity and coordinating ability of the solvent can influence the transition state geometry.Screen a range of solvents with varying polarities (e.g., THF, CH₂Cl₂, CH₃CN, DMF).
Base The nature of the base and its counter-ion can affect the aggregation state and reactivity of the nucleophile.Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, hindered organic bases).
Q4: How can I confirm the structure and determine the diastereomeric ratio of my product?

A4: A combination of spectroscopic techniques is essential for structural confirmation and determination of the diastereomeric ratio.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will be complex due to the presence of diastereomers. However, specific protons in the different diastereomers will have slightly different chemical shifts, allowing for the determination of the diastereomeric ratio by integration of the corresponding signals.[8] The protons adjacent to the newly formed stereocenter are often the most informative.

    • ¹³C NMR: The carbon NMR will also show separate signals for the carbons in the different diastereomers.

    • 2D NMR (COSY, HSQC, HMBC): These techniques can be invaluable for assigning the complex proton and carbon signals and confirming the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your product.

  • Chiral HPLC: Analytical chiral HPLC can be used to separate the enantiomers of each diastereomer, or more commonly, achiral HPLC can be used to separate the diastereomers themselves, allowing for quantification of the diastereomeric ratio.[9]

Experimental Protocols

Protocol 1: N-alkylation of Pyrrolidine-3-carboxylic acid with Methyl 2-bromopropanoate

Disclaimer: This is a general protocol and may require optimization for your specific setup.

  • Reactant Preparation: To a solution of pyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (10 mL/mmol of amino acid) is added potassium carbonate (2.5 equiv).

  • Reaction Initiation: The mixture is stirred at room temperature for 30 minutes. Methyl 2-bromopropanoate (1.2 equiv) is then added dropwise.

  • Reaction Monitoring: The reaction is heated to 60 °C and monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by preparative HPLC to separate the diastereomers.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR
  • Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a set of well-resolved signals corresponding to a specific proton in each diastereomer. Integrate these signals.

  • Calculation: The diastereomeric ratio is the ratio of the integration values of the selected signals.[8]

References

  • WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google P
  • Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes - NIH. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

  • Help with N-Alkylation gone wrong : r/chemistry - Reddit. [Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC. [Link]

  • US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google P
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. [Link]

  • Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. [Link]

  • Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Publishing. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 6 Synthesis of N-Alkyl Amino Acids - Monash. [Link]

  • Alkylation Reactions | Development, Technology - Mettler Toledo. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

  • US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P
  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. [Link]

  • Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions a - ResearchGate. [Link]

  • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. [Link]

  • University of Groningen Direct N-alkylation of unprotected amino acids with alcohols Yan, Tao. [Link]

  • Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]

  • Guide - Low Yield Troubleshooting - PacBio. [Link]

  • Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality | Journal of the American Chemical Society. [Link]

  • Curtin–Hammett principle - Wikipedia. [Link]

  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B - American Chemical Society. [Link]

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing). [Link]

  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. [Link]

  • C Alkylation and O alkylation|Thermodynamic and kinetic stability - YouTube. [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols - PubMed. [Link]

  • Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - Frontiers. [Link]

  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... - ResearchGate. [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC - NIH. [Link]

Sources

Technical Support Center: Optimization of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-OPT-8821[1]

Introduction: The Molecule & The Challenge

Welcome to the technical optimization hub for 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid . As a core scaffold in peptidomimetic drug discovery, this molecule presents a unique "Janus" challenge:

  • The Zwitterionic Core: The pyrrolidine nitrogen is basic, while the C3-carboxylic acid is acidic, leading to solubility issues in non-polar solvents.

  • The Dual-Carbonyl Threat: You possess a free acid (target for coupling) and a methyl ester (on the N-propyl chain, susceptible to unwanted hydrolysis or transesterification).[1]

  • Chirality at C3: The stereocenter at position 3 is prone to racemization under harsh activation conditions.

This guide is structured to address these specific chemical liabilities through field-proven protocols.

Module 1: Synthetic Optimization (Amide Coupling)

Focus: Converting the C3-COOH to an amide while preserving the N-alkyl ester and stereochemistry.[1]

Q: My coupling reaction yields are low (<40%) using standard EDC/HOBt in DCM. The starting material seems insoluble. What is the fix?

A: The low yield is likely a solubility artifact, not a reactivity issue.

  • Root Cause: The zwitterionic nature of the amino acid derivative makes it poorly soluble in Dichloromethane (DCM).

  • The Fix: Switch the solvent system to DMF (Dimethylformamide) or a DMF/DCM (1:1) mixture.

  • Protocol Adjustment:

    • Dissolve the acid in dry DMF (0.1 M concentration).

    • Add 1.2 eq of HATU (preferred over EDC for sterically hindered secondary amines) and 2.0 eq of DIPEA .

    • Critical: Pre-activate for only 2–5 minutes before adding the amine partner to minimize racemization risk.

Q: I am observing racemization at the C3 position. How do I prevent this?

A: Racemization at the C3 position occurs via base-catalyzed enolization of the activated ester.[1]

  • The Mechanism: Strong bases or prolonged activation times increase the acidity of the

    
    -proton (at C3).[1]
    
  • The Solution: Use Oxyma Pure as an additive with DIC (Diisopropylcarbodiimide) .

    • Why? Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) suppresses racemization more effectively than HOBt/HOAt and poses fewer explosion risks.[1][2]

    • Base Rule: Avoid strong bases like TEA or DBU. Use Collidine (2,4,6-trimethylpyridine) or NMM (N-methylmorpholine) , which are sufficient to deprotonate the carboxylate but too sterically hindered to abstract the

      
      -proton.[1]
      
Q: The methyl ester on the N-propyl chain is hydrolyzing.[1] Why?

A: This is a "pH overshoot" error.

  • Diagnosis: If you are using aqueous workups with high pH (e.g., sat. NaHCO3 washes) or using hydroxide bases (LiOH/NaOH) for other steps, the distal methyl ester will hydrolyze.

  • Correction:

    • Reaction pH: Maintain reaction pH between 7.5 and 8.5.

    • Workup: Quench with 0.5 M citric acid or 1 M KHSO4 (acidic wash) rather than basic washes if possible. If a basic wash is required to remove excess acid, use cold dilute NaHCO3 and separate phases immediately.

Module 2: Analytical Derivatization (GC/HPLC)

Focus: QC methods for assessing purity and enantiomeric excess (ee%).

Q: The compound does not fly on GC-MS. I see broad peaks or no signal.

A: The free carboxylic acid interacts with the silanol groups in the column, and the zwitterionic form prevents volatilization.

  • The Gold Standard: Silylation with BSTFA + 1% TMCS .

  • Protocol:

    • Dry 1 mg of sample completely (trace water destroys the reagent).

    • Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Add 100 µL of Pyridine (catalyst).

    • Heat at 60°C for 30 minutes .

    • Inject 1 µL (Split 20:1).

  • Result: This converts the -COOH to -COOTMS. The N-tertiary amine remains untouched.[1]

Q: Can I use BF3-Methanol for methylation?

A: Proceed with Caution.

  • Risk: While BF3-MeOH effectively converts the -COOH to a methyl ester (-COOMe), you already have a methyl ester in the molecule.[1] If your N-alkyl group contained a different ester (e.g., t-butyl), BF3-MeOH would transesterify it to a methyl ester, losing structural information.[1]

  • Verdict: Since your target is already a methyl ester derivative, BF3-MeOH is acceptable only if you intend to have a dimethyl ester product.[1] If differentiation is needed, use TMS-Diazomethane in Methanol/Benzene (mild, non-acidic) to selectively methylate the acid.[1]

Module 3: Troubleshooting Decision Tree

The following logic flow illustrates the decision process for selecting the correct activation strategy based on your specific failure mode.

OptimizationWorkflow Start START: Reaction Failure Analysis IssueType Identify Primary Issue Start->IssueType LowYield Low Yield / Incomplete Conversion IssueType->LowYield Racemization Racemization at C3 IssueType->Racemization SideReaction Ester Hydrolysis / Side Products IssueType->SideReaction SolubilityCheck Is SM soluble in DCM? LowYield->SolubilityCheck BaseCheck Base Used? Racemization->BaseCheck WorkupCheck Workup pH > 9? SideReaction->WorkupCheck SwitchSolvent Switch to DMF or NMP SolubilityCheck->SwitchSolvent No ChangeCoupling Switch to HATU/HOAt SolubilityCheck->ChangeCoupling Yes WeakBase Use Collidine or NMM BaseCheck->WeakBase Strong (TEA/DBU) Additive Add Oxyma Pure BaseCheck->Additive Weak but still racemizing AcidWash Use Citric Acid / KHSO4 Wash WorkupCheck->AcidWash Yes

Caption: Decision logic for troubleshooting amide coupling of pyrrolidine-3-carboxylic acid derivatives.

Summary of Optimized Conditions

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Why?
Solvent DCM, THFDMF or DMF:DCM (1:1) Overcomes zwitterionic insolubility.
Coupling Agent EDC/NHSDIC/Oxyma or HATU Higher reactivity for secondary amines; Oxyma suppresses racemization.
Base Triethylamine (TEA)DIPEA or Collidine Collidine prevents

-proton abstraction (racemization).[1]
Temperature Reflux0°C to RT Heat promotes ester hydrolysis and racemization.
GC Derivatization Direct InjectionBSTFA + 1% TMCS Essential to volatilize the free acid.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).[3][4][5][6] Technical Bulletin. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

Sources

Technical Support Center: Purification of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and detailed solutions.

Issue 1: Poor Separation of Diastereomers

Question: My crude product shows two closely eluting spots on TLC and two peaks in the HPLC analysis, which I suspect are diastereomers. How can I improve their separation?

Probable Causes:

  • The synthesis of this compound involves the formation of two chiral centers, leading to the potential for diastereomeric pairs.

  • Standard silica gel chromatography may not have sufficient resolving power for structurally similar diastereomers.

  • The mobile phase composition may not be optimal for differential partitioning of the diastereomers.

Solutions:

1. Optimization of Flash Chromatography:

  • Rationale: Modifying the stationary and mobile phases can enhance the subtle differences in polarity and stereochemistry between diastereomers, leading to better separation.

  • Protocol:

    • Solvent System Screening: Begin with a systematic screening of solvent systems with varying polarities and selectivities. A common starting point is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. Consider adding a small percentage of acetic acid or triethylamine to the mobile phase to suppress or enhance ionic interactions, respectively.

    • Stationary Phase Variation: If standard silica gel is ineffective, consider using modified silica, such as diol-bonded or cyano-bonded silica, which can offer different selectivities.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method.[1] Chiral stationary phases can also be employed for analytical and preparative-scale separations of stereoisomers.

2. Diastereomeric Salt Crystallization:

  • Rationale: This classical resolution technique involves reacting the carboxylic acid group of your compound with a chiral base to form diastereomeric salts. These salts often have significantly different solubilities, allowing for separation by fractional crystallization.

  • Protocol:

    • Dissolve the crude mixture of diastereomers in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • Add a solution of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) in the same solvent.

    • Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

    • Isolate the crystals by filtration.

    • Liberate the desired enantiomerically enriched carboxylic acid by treating the salt with an acid (e.g., dilute HCl) and extracting the product.

Issue 2: Presence of Persistent Impurities

Question: After initial purification, I still observe persistent impurities in my NMR and LC-MS spectra. What are the likely sources of these impurities and how can I remove them?

Probable Causes:

  • Incomplete reaction leading to the presence of starting materials.

  • Formation of side-products during the synthesis.

  • Decomposition of the product during workup or purification.

Solutions:

1. Identification of Impurities:

  • Rationale: Understanding the structure of the impurities is crucial for designing an effective purification strategy.

  • Protocol:

    • Utilize a combination of analytical techniques, including ¹H NMR, ¹³C NMR, LC-MS, and if necessary, 2D NMR (e.g., COSY, HSQC) to elucidate the structures of the major impurities.

    • Common impurities in pyrrolidine synthesis can include unreacted starting materials or byproducts from side reactions.[2]

2. Targeted Purification Strategies:

  • Rationale: Once the impurities are identified, a purification method can be chosen that specifically targets their removal based on their chemical properties.

  • Protocol:

    • Acid-Base Extraction: If the impurities are not acidic or basic like the target molecule, an acid-base extraction can be highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the acidic product. The organic layer containing neutral impurities can then be discarded. The aqueous layer is then acidified (e.g., with 1M HCl) and the pure product is extracted back into an organic solvent.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique.[3] The choice of solvent is critical and may require screening of various solvents and solvent mixtures.

    • Preparative TLC/HPLC: For small-scale purifications or very challenging separations, preparative thin-layer chromatography (TLC) or preparative HPLC can be used to isolate the pure compound.[1]

Issue 3: Low Yield After Purification

Question: My final yield of pure this compound is significantly lower than expected. What are the potential reasons for this loss of material?

Probable Causes:

  • Adsorption of the polar product onto silica gel during chromatography.

  • Decomposition of the product on the stationary phase.

  • Incomplete extraction during workup.

  • Loss of material during solvent removal or transfers.

Solutions:

1. Optimization of Chromatographic Conditions:

  • Rationale: Minimizing the interaction of the polar product with the silica gel can significantly improve recovery.

  • Protocol:

    • Deactivation of Silica Gel: Pre-treating the silica gel with a small amount of triethylamine in the slurry and eluent can help to cap the acidic silanol groups and reduce irreversible adsorption of the amine-containing product.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like C18 for reversed-phase chromatography.

    • Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time of the compound with the stationary phase, which can reduce the chances of decomposition.

2. Refinement of Workup and Handling Procedures:

  • Rationale: Careful and efficient handling during the workup and subsequent steps is essential to prevent mechanical loss of the product.

  • Protocol:

    • Extraction Efficiency: Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent. Check the pH of the aqueous layer to ensure the carboxylic acid is in its neutral, more organic-soluble form.

    • Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure to avoid bumping and potential decomposition. For the final traces of solvent, a high-vacuum pump can be used, but care should be taken to avoid sublimation of the product if it is a solid.

    • Minimize Transfers: Each transfer of the product from one flask to another can result in some loss. Plan your workflow to minimize the number of transfers.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure this compound?

A1: The physical state can vary depending on the specific stereoisomer and whether it is in a free acid or salt form. It is often isolated as a colorless oil or a white to off-white solid.

Q2: What analytical techniques are recommended for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment.[4]

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight and assess the presence of any impurities, even at low levels.

  • Chiral HPLC: To determine the diastereomeric and/or enantiomeric purity.[5] This is particularly important given the multiple chiral centers in the molecule.

  • Elemental Analysis: To confirm the elemental composition of the compound.

Q3: How should I store the purified this compound?

A3: As a general precaution for amino acid derivatives, it is advisable to store the compound in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., in a refrigerator or freezer) to prevent degradation over time.

III. Visualizations and Data

Workflow for Troubleshooting Purification

The following diagram illustrates a logical workflow for addressing common purification challenges.

Purification_Troubleshooting start Crude Product Analysis (TLC, HPLC, NMR) purity_check Purity Acceptable? start->purity_check impurity_id Identify Impurities (LC-MS, NMR) purity_check->impurity_id No, Impurities Present diastereomer_issue Diastereomer Separation purity_check->diastereomer_issue No, Diastereomers low_yield Low Yield purity_check->low_yield No, Low Yield final_product Pure Product purity_check->final_product Yes opt_chrom Optimize Chromatography (Solvent, Stationary Phase) impurity_id->opt_chrom extraction Optimize Workup / Extraction impurity_id->extraction diastereomer_issue->opt_chrom recrystallize Recrystallization / Salt Formation diastereomer_issue->recrystallize low_yield->opt_chrom low_yield->extraction opt_chrom->final_product recrystallize->final_product extraction->final_product

Caption: A decision-making workflow for troubleshooting common purification issues.

Typical Solvent Systems for Chromatography
Stationary PhaseMobile Phase SystemTypical Application
Silica GelHexanes/Ethyl AcetateSeparation of less polar compounds and initial screening.
Silica GelDichloromethane/MethanolEffective for separating more polar compounds like amino acid derivatives.
C18 (Reversed-Phase)Water/Acetonitrile (with TFA or Formic Acid)Useful for separating highly polar compounds and as an alternative to normal phase.
Chiral Stationary PhaseVaries (e.g., Hexanes/Isopropanol)Specifically for the separation of enantiomers or diastereomers.

IV. References

  • Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. Retrieved from [Link]

  • National Institutes of Health. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Retrieved from [Link]

  • MDPI. (2022, November 25). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Retrieved from

  • ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • ResearchGate. (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids. Retrieved from

  • PubMed. (2018, April 25). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • MDPI. (2018, August 23). Synthesis of a New Chiral Pyrrolidine. Retrieved from [Link]

  • ACS Publications. (2022, February 2). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Retrieved from [Link]

  • National Institutes of Health. (2022, November 25). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Google Patents. US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Retrieved from

  • Royal Society of Chemistry. (2018). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested insights to help you diagnose and resolve issues leading to low conversion rates. Our focus will be on the widely employed reductive amination pathway, a robust and versatile method for synthesizing N-substituted pyrrolidine derivatives.

Assumed Synthetic Pathway: Reductive Amination

A common and logical approach to synthesizing this compound involves a one-pot reductive amination. This strategy couples a suitable pyrrolidine precursor with a keto-ester, followed by in-situ reduction of the intermediate iminium ion.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates

Low yields in this synthesis are rarely due to a single catastrophic failure, but rather a combination of suboptimal conditions. This guide is structured to help you systematically investigate and rectify the most common issues.

Q1: My reaction shows a significant amount of unreacted starting materials. What are the likely causes and how can I fix this?

This is one of the most frequent challenges and often points to issues with the initial imine/iminium ion formation, which is the rate-limiting step in many reductive aminations.

Underlying Cause: The formation of the iminium ion from the ketone and the amine is a reversible equilibrium. If the equilibrium is not driven towards the iminium ion, the subsequent reduction to the desired product will be inefficient.

Solutions:

  • pH Optimization: The formation of the imine is typically most efficient under mildly acidic conditions (pH 4-5).[1][2] At a lower pH, the amine nucleophile is protonated and becomes non-reactive.[2][3] Conversely, at a higher pH, the carbonyl group is not sufficiently activated for the nucleophilic attack.[3]

    • Protocol: Introduce a catalytic amount of a weak acid, such as acetic acid, to your reaction mixture.[4] Monitor the pH to ensure it remains within the optimal range.

  • Water Removal: Water is a byproduct of imine formation. Its presence can shift the equilibrium back towards the starting materials.

    • Protocol: Employ a dehydrating agent to sequester water as it is formed. Activated molecular sieves (3Å or 4Å) are a common and effective choice.[5] Alternatively, for reactions in suitable solvents like toluene, a Dean-Stark apparatus can be used for azeotropic removal of water.[5]

  • Reaction Time and Temperature: Imine formation can be slow, particularly with sterically hindered reactants.

    • Protocol: Consider allowing the amine and carbonyl components to stir together for a period (e.g., 1-2 hours) before introducing the reducing agent. A moderate increase in temperature can also favor imine formation, but this must be balanced against the stability of the reactants and the reducing agent.

Q2: I am observing a significant amount of a byproduct that appears to be the alcohol of my starting keto-ester. Why is this happening and what can I do?

This indicates that the reduction of the starting carbonyl is competing with, or even out-pacing, the reduction of the desired iminium ion.

Underlying Cause: The choice of reducing agent is critical. Some hydride reagents are too reactive and will readily reduce aldehydes and ketones.

Solutions:

  • Select a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for many reductive aminations due to its selectivity for iminium ions over ketones and aldehydes.[4][6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective and selective under mildly acidic conditions.[2][8]

    • Protocol: If you are using a more powerful reducing agent like sodium borohydride (NaBH₄), switching to STAB is highly recommended.[1][2] While NaBH₄ can be used, it often leads to lower yields due to competitive carbonyl reduction.[2]

  • Staged Addition of Reagents: If you must use a less selective reducing agent, a stepwise procedure can be beneficial.

    • Protocol: First, allow the imine to form under optimized conditions (see Q1). Once imine formation is maximized (as monitored by techniques like TLC or NMR), then add the reducing agent.[2]

Q3: My primary amine starting material seems to have undergone double alkylation, leading to a tertiary amine byproduct. How can I prevent this over-alkylation?

This is a common side reaction when using primary amines in reductive aminations.

Underlying Cause: The secondary amine product is often more nucleophilic than the starting primary amine. This allows it to react with another molecule of the keto-ester, leading to an undesired tertiary amine byproduct.

Solutions:

  • Stoichiometry Control: Carefully controlling the ratio of your reactants can suppress this side reaction.

    • Protocol: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[1] This ensures there is not an excess of the amine available to react further.

  • Stepwise Procedure: As with preventing carbonyl reduction, a stepwise approach can offer greater control.

    • Protocol: Pre-form the imine and then introduce the reducing agent. This can minimize the time the newly formed secondary amine is exposed to unreacted carbonyl compound in the presence of the reducing agent.[9]

  • Reaction Conditions: Some evidence suggests that running the reaction under non-acidic conditions can help suppress the formation of tertiary amines. However, this may also slow down the initial imine formation.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reductive amination?

A: 1,2-Dichloroethane (DCE) is often the preferred solvent for reductive aminations using sodium triacetoxyborohydride.[4][6] Tetrahydrofuran (THF) is also a viable option.[4][6] Protic solvents like methanol are generally not recommended with STAB as it is water-sensitive and can react with alcohols.[7]

Q: How can I effectively monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is a straightforward method. Develop a solvent system that allows you to clearly distinguish between your starting materials and the desired product. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress. Staining with an appropriate agent, such as potassium permanganate or an amine-specific stain, can aid in visualization.

Q: My final product is difficult to purify. What are some common impurities and how can I remove them?

A: Common impurities include unreacted starting materials, the alcohol byproduct from carbonyl reduction, and over-alkylated products. Purification can often be achieved through column chromatography on silica gel. If your product is an amino acid, it may be amphoteric, which can complicate purification. In such cases, ion-exchange chromatography or crystallization by adjusting the pH to the isoelectric point can be effective.

Q: Could the quality of my sodium triacetoxyborohydride be an issue?

A: Yes. STAB is sensitive to moisture.[7] If it has been improperly stored, its reducing power may be diminished, leading to incomplete reactions. It is always best to use a freshly opened bottle or to store it in a desiccator.

Visualizing the Process

Proposed Synthetic Pathway

G cluster_reactants Starting Materials cluster_reaction Reductive Amination Pyrrolidine-3-carboxylic acid Pyrrolidine-3-carboxylic acid Imine/Iminium Ion Formation Imine/Iminium Ion Formation Pyrrolidine-3-carboxylic acid->Imine/Iminium Ion Formation Methyl 4-oxopentanoate Methyl 4-oxopentanoate Methyl 4-oxopentanoate->Imine/Iminium Ion Formation Reduction Reduction Imine/Iminium Ion Formation->Reduction + NaBH(OAc)3 (STAB) Product 1-(2-Methoxycarbonyl-propyl)- pyrrolidine-3-carboxylic acid Reduction->Product

Caption: A plausible synthetic route for the target molecule via reductive amination.

Troubleshooting Workflow

G Start Low Conversion Rate Check_SM Unreacted Starting Materials? Start->Check_SM Check_Byproducts Side Products Observed? Check_SM->Check_Byproducts No Optimize_Imine Optimize Imine Formation: - Adjust pH (4-5) - Add Dehydrating Agent - Increase Reaction Time/Temp Check_SM->Optimize_Imine Yes Check_Alcohol Alcohol Byproduct? Check_Byproducts->Check_Alcohol Yes Check_Overalkylation Over-alkylation? Check_Byproducts->Check_Overalkylation Success Improved Yield Optimize_Imine->Success Change_Reductant Switch to Milder Reductant (STAB) or Use Stepwise Addition Check_Alcohol->Change_Reductant Adjust_Stoichiometry Adjust Stoichiometry (slight excess of carbonyl) Check_Overalkylation->Adjust_Stoichiometry Change_Reductant->Success Adjust_Stoichiometry->Success

Caption: A logical workflow for troubleshooting low conversion rates.

Key Parameter Summary

ParameterRecommended ConditionRationalePotential Issue if Deviated
Reducing Agent Sodium triacetoxyborohydride (STAB)Selective for iminium ions over carbonyls.Reduction of starting ketone/aldehyde.
pH 4-5Catalyzes imine formation without protonating the amine.Incomplete imine formation.
Solvent 1,2-Dichloroethane (DCE) or THFAprotic, good solubility for reactants.Decomposition of STAB (if protic).
Dehydrating Agent Molecular Sieves (3Å or 4Å)Removes water to drive imine formation equilibrium.Reversal of imine formation.
Stoichiometry ~1:1 amine to carbonyl (or slight excess carbonyl)Minimizes over-alkylation.Formation of tertiary amine byproduct.

Experimental Protocols

One-Pot Reductive Amination using STAB
  • To a solution of pyrrolidine-3-carboxylic acid (1.0 eq) and methyl 4-oxopentanoate (1.05 eq) in anhydrous 1,2-dichloroethane (DCE), add activated 3Å molecular sieves.

  • Add acetic acid (0.1 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or crystallization).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 6, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Triacetoxyborohydride (STAB). Retrieved February 6, 2026, from [Link]

  • The Synthetic Inspector. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]...

  • Luo, R., Tong, J., Liu, L., & Ouyang, L. (2024).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Managing the Hygroscopicity of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides in-depth technical support for handling 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid, a key building block in pharmaceutical research. Due to its molecular structure, this compound is presumed to be hygroscopic, a property that can significantly impact experimental reproducibility, sample integrity, and shelf-life. This document offers a framework for understanding, mitigating, and managing moisture-related challenges.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is this compound susceptible?

A: Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding atmosphere. The molecular structure of this compound contains several polar functional groups—a carboxylic acid (-COOH), a methyl ester (-COOCH₃), and a secondary amine within the pyrrolidine ring. These groups can readily form hydrogen bonds with water molecules present in the air, making the compound susceptible to moisture uptake.

Q2: What are the consequences of uncontrolled moisture absorption?

A: Uncontrolled moisture absorption can lead to several critical issues in a research and development setting:

  • Inaccurate Weighing: The absorbed water adds to the measured mass, leading to significant errors in molar calculations for reactions and analytical sample preparation.

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the methyl ester group, converting it to a carboxylic acid and methanol, thereby creating impurities.

  • Altered Physical Properties: Moisture can cause the powder to clump, cake, or in extreme cases, deliquesce (dissolve into a liquid).[1] This negatively impacts powder flow, handling, and formulation processes.[2][3]

  • Compromised Analytical Results: Inconsistent water content between samples can lead to poor reproducibility in techniques like NMR, HPLC, and DSC.

Q3: How can I visually identify if my sample has absorbed excessive moisture?

A: While analytical methods provide definitive quantification, visual inspection can offer initial clues. Look for:

  • A change from a free-flowing powder to a clumpy or caked solid.

  • The appearance of a wet or syrupy texture.

  • In severe cases of deliquescence, the solid may have partially or fully turned into a viscous liquid.[1]

Q4: What are the ideal short-term and long-term storage conditions?

A: Proper storage is the most effective preventative measure.

  • Short-Term (Frequent Use): Store the compound in a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate). A desiccator provides a dry environment for materials that are accessed regularly.[1]

  • Long-Term (Infrequent Use): The primary container should be tightly sealed. For added protection, seal the container with paraffin film.[4] Place this sealed container inside a secondary, heat-sealable foil bag containing desiccant pouches.[4] For maximum protection, store in a controlled low-humidity environment or under an inert atmosphere (e.g., in a nitrogen-filled dry box).

Troubleshooting Guide

This section addresses common problems encountered when working with hygroscopic materials like this compound.

Problem 1: The weight of my compound is increasing after being left on the balance.

  • Cause: This is a classic sign of a hygroscopic substance rapidly absorbing atmospheric moisture. The longer the material is exposed to ambient air, the more water it will absorb, leading to a continuously increasing mass reading.

  • Solution:

    • Minimize Exposure: Work quickly when weighing. Have all necessary tools and containers ready before opening the primary sample bottle.

    • Use a Controlled Environment: If possible, perform weighing inside a glove box or a dry box with a controlled inert atmosphere. This is the most reliable method.

    • Weighing by Difference: Tare a sealed vial. Quickly add an approximate amount of the compound to the vial and seal it immediately. Record the new, stable weight. The difference is the weight of your compound. This minimizes the sample's exposure time.

Problem 2: My reaction yield is inconsistent, or the reaction is failing.

  • Cause: If you are calculating reactant stoichiometry based on the weight of a sample that has absorbed water, you are using less of the active compound than intended. This can lead to incomplete reactions, lower yields, and inconsistent results.

  • Solution:

    • Verify Water Content: Before starting a critical reaction, determine the water content of your starting material using an appropriate analytical method like Karl Fischer titration.

    • Correct for Water Content: Adjust the mass of the compound used in the reaction to account for the measured water content, ensuring you are using the correct molar amount of the active substance.

    • Dry the Sample: If the water content is unacceptably high, use a validated drying procedure (see Protocol 2 below) to remove excess moisture before use.

Problem 3: The physical appearance of the powder has changed to a clumpy or sticky solid.

  • Cause: The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling. This can happen if a container is left open or not sealed properly.

  • Solution:

    • Assess the Extent: Determine if the material is merely clumped or if it has begun to degrade. Clumped material can often be salvaged by drying.[5]

    • Implement a Drying Protocol: Gently break up any large clumps with a spatula and dry the material under vacuum at a mild temperature (e.g., 30-40°C). Heating too aggressively could cause decomposition.[5]

    • Re-evaluate Storage: Review your storage procedures immediately. Ensure containers are sealed tightly and desiccants are active (e.g., blue silica gel has not turned pink).

Decision Tree for Troubleshooting Inconsistent Experimental Results

G Start Problem: Inconsistent Experimental Results CheckWeighing Review Weighing Procedure Start->CheckWeighing CheckStorage Inspect Storage Conditions Start->CheckStorage AnalyzeSample Analyze Sample for Water Content & Purity Start->AnalyzeSample WeighingIssue Is sample exposed to air during weighing? CheckWeighing->WeighingIssue StorageIssue Is container sealed? Is desiccant active? CheckStorage->StorageIssue AnalysisResult Is water content > acceptable limit or are impurities present? AnalyzeSample->AnalysisResult SolutionWeighing Action: Implement controlled weighing (glove box, weighing by difference) WeighingIssue->SolutionWeighing Yes SolutionStorage Action: Replace desiccant, reseal container, use secondary containment StorageIssue->SolutionStorage No SolutionDrying Action: Dry sample under vacuum (See Protocol 2) AnalysisResult->SolutionDrying High Water SolutionReorder Action: Consider using a fresh lot of the compound AnalysisResult->SolutionReorder Impurities

A decision tree for troubleshooting inconsistent results.

Detailed Experimental Protocols

Protocol 1: Standard Procedure for Weighing

This protocol minimizes moisture uptake during routine weighing.

  • Preparation: Place the sealed container of the compound, a receiving vial (with cap), and a spatula into a desiccator for at least 30 minutes to allow them to equilibrate to a dry environment.

  • Tare: Place the capped receiving vial on the analytical balance and press the tare button.

  • Transfer: Remove the compound container and the vial from the desiccator. Quickly open the compound container, transfer the desired amount of powder to the vial using the spatula, and immediately cap the vial.

  • Seal: Tightly seal the main compound container, reinforcing with paraffin film if it will not be used again soon.

  • Weigh: Place the now-capped vial containing the sample back on the balance. Record the stable mass. This is the accurate weight of your dry compound.

Protocol 2: Drying a Sample Contaminated with Moisture

This procedure is for removing absorbed atmospheric water.

  • Sample Preparation: Spread the hygroscopic powder in a thin layer in a suitable glass container, such as a watch glass or a crystallization dish.

  • Vacuum Oven: Place the container in a vacuum oven.

  • Drying Conditions: Apply a vacuum and gently heat the sample. A temperature of 30-40°C is recommended to start. Higher temperatures may risk thermal degradation.

  • Drying Time: Dry the sample for 4-12 hours. The optimal time will depend on the amount of sample and the level of moisture.

  • Cooling: After the drying period, release the vacuum with an inert gas like nitrogen or argon. Immediately transfer the hot container to a desiccator to cool to room temperature. Do not expose the warm, dry sample to ambient air, as it will reabsorb moisture very rapidly.

  • Verification: Once cooled, re-weigh the sample or perform a Karl Fischer titration to confirm that the water content has been reduced to an acceptable level.

G Start Receive New Shipment Inspect Inspect Outer Packaging for Damage Start->Inspect Damaged Is packaging damaged? Inspect->Damaged Quarantine Quarantine Shipment & Contact Supplier Damaged->Quarantine Yes InspectInner Inspect Primary Container Seal Damaged->InspectInner No SealBroken Is seal intact? InspectInner->SealBroken FlagSample Flag Sample for Moisture Content Analysis Before Use SealBroken->FlagSample No LogSample Log Sample into Chemical Inventory SealBroken->LogSample Yes FlagSample->LogSample Store Store in Appropriate Location (Desiccator, Dry Box) LogSample->Store End Ready for Use Store->End

Sources

Validation & Comparative

comparative analysis of synthetic routes to 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of synthetic routes to 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid (CAS 886366-35-4). This detailed technical document is designed for researchers and process chemists, prioritizing scalability, atom economy, and regioselectivity.

CAS Number: 886366-35-4 Formula: C₁₀H₁₇NO₄ Molecular Weight: 215.25 g/mol Target Class: Functionalized Pyrrolidine / Non-Proteinogenic Amino Acid Derivative[1]

Executive Summary

The target molecule, This compound , is a zwitterionic intermediate featuring a secondary amine of the pyrrolidine ring alkylated with a methyl isobutyrate moiety. It serves as a critical building block in the synthesis of peptidomimetics and specific pharmaceutical agents (e.g., integrin antagonists and endothelin receptor antagonists).

The synthesis hinges on the desymmetrization or functionalization of pyrrolidine-3-carboxylic acid (β-proline). The primary challenge is the chemoselective alkylation of the ring nitrogen while preserving the free carboxylic acid on the ring and establishing the ester on the side chain.

Two primary routes dominate the landscape:

  • Route A (The Industrial Standard): Aza-Michael Addition of pyrrolidine-3-carboxylic acid to Methyl Methacrylate (MMA).

  • Route B (The Classical Alkylation): Nucleophilic substitution using Methyl 3-bromo-2-methylpropionate.

Route Analysis & Mechanism

Route A: Aza-Michael Addition (Preferred)

This route utilizes the inherent nucleophilicity of the secondary amine in pyrrolidine-3-carboxylic acid to undergo a conjugate addition to methyl methacrylate.

  • Mechanism: The secondary amine attacks the electrophilic

    
    -carbon of the 
    
    
    
    -unsaturated ester (MMA). The reaction is 100% atom-economical.
  • Regiochemistry: The addition is exclusively anti-Markovnikov regarding the amine attachment, placing the nitrogen at the terminal carbon and the methyl/ester groups at the internal carbon.

  • Selectivity: Since the starting material is an amino acid, the reaction can be performed under conditions where the carboxylic acid remains protonated (or exists as a zwitterion), preventing transesterification or self-condensation.

Route B: Direct Alkylation

This route involves the displacement of a halide from a halogenated ester.

  • Mechanism:

    
     nucleophilic attack of the pyrrolidine nitrogen on the primary alkyl halide.
    
  • Drawbacks: This reaction competes with E2 elimination (generating methyl methacrylate as a byproduct) and requires a stoichiometric base to scavenge the hydrohalic acid (HBr/HCl), reducing atom economy.

Detailed Experimental Protocols

Protocol A: Aza-Michael Addition (Green Chemistry Route)

Applicability: High-throughput synthesis, Scale-up (>1 kg).

Reagents:

  • Pyrrolidine-3-carboxylic acid (1.0 equiv)

  • Methyl Methacrylate (1.2 - 1.5 equiv)

  • Solvent: Methanol or Ethanol (anhydrous)

  • Catalyst (Optional): DBU (0.1 equiv) or Tetramethylguanidine (TMG) to accelerate kinetics.

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with Pyrrolidine-3-carboxylic acid (10.0 g, 86.9 mmol) and Methanol (100 mL).

  • Addition: Add Methyl Methacrylate (13.0 g, 130 mmol) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (65°C) for 12–18 hours.

    • Note: Monitor by TLC or LC-MS. The disappearance of the starting amino acid indicates completion.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove methanol and excess methyl methacrylate.

  • Purification: The residue is typically a viscous oil that crystallizes upon standing or trituration with diethyl ether/hexanes.

    • Yield: 92–96%

    • Purity: >98% (HPLC)

Protocol B: Alkylation via Halo-Ester

Applicability: When MMA is unavailable or specific side-chain stereochemistry (from a chiral halide) is required.

Reagents:

  • Pyrrolidine-3-carboxylic acid (1.0 equiv)

  • Methyl 3-bromo-2-methylpropionate (1.1 equiv)

  • Base: Potassium Carbonate (

    
    , 2.5 equiv)
    
  • Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

  • Suspension: Suspend Pyrrolidine-3-carboxylic acid (10.0 g, 86.9 mmol) and finely ground

    
      (30.0 g, 217 mmol) in DMF (150 mL). Stir for 30 minutes at room temperature to ensure deprotonation of the carboxylic acid (forming the carboxylate salt).
    
  • Alkylation: Add Methyl 3-bromo-2-methylpropionate (17.3 g, 95.6 mmol) dropwise.

  • Heating: Heat the mixture to 60°C for 24 hours.

  • Quench: Cool to room temperature and filter off the inorganic salts.

  • Extraction: Dilute the filtrate with water (500 mL) and adjust pH to ~4.0 with dilute HCl (carefully, to avoid hydrolyzing the ester). Extract with Ethyl Acetate (3 x 100 mL).

  • Isolation: Dry organic layers over

    
    , filter, and concentrate.
    
    • Yield: 65–75%

    • Purity: ~90% (Requires column chromatography to remove elimination byproducts).

Comparative Data Analysis

The following table summarizes the performance metrics of both routes based on industrial benchmarks.

MetricRoute A: Michael AdditionRoute B: Alkylation
Yield 92 - 96% 65 - 75%
Atom Economy 100% (Addition reaction)~45% (Loss of HBr + Base waste)
Reaction Time 12 - 18 Hours24 - 36 Hours
Purification Simple evaporation/TriturationRequires Chromatography/Extraction
Green Score High (Solvent only waste)Low (Halogenated waste, inorganic salts)
Scalability Excellent (No exotherms, no solids)Moderate (Handling of salts, solvent removal)

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the two routes.

SynthesisPathways Start Pyrrolidine-3-carboxylic acid (C5H9NO2) TransitionA Aza-Michael Addition (MeOH, Reflux) Start->TransitionA TransitionB SN2 Alkylation (DMF, 60°C) Start->TransitionB MMA Methyl Methacrylate (Reagent) MMA->TransitionA Product 1-(2-Methoxycarbonyl-propyl)- pyrrolidine-3-carboxylic acid (Target) TransitionA->Product  95% Yield BromoEster Methyl 3-bromo-2-methylpropionate (Reagent) BromoEster->TransitionB Base Base (K2CO3) (- HBr) Base->TransitionB TransitionB->Product  70% Yield

Figure 1: Mechanistic comparison of Michael Addition (Route A) vs. Alkylation (Route B).

Expert Recommendations

For the synthesis of This compound , Route A (Michael Addition) is the superior choice for three critical reasons:

  • Chemoselectivity: It avoids the risk of esterifying the ring carboxylic acid, which is a common side reaction in alkylation protocols using alkyl halides and strong bases.

  • Operational Simplicity: The reaction proceeds in methanol without the need for stoichiometric bases or aqueous workups that generate large salt waste streams.

  • Product Stability: The Michael adduct is formed under neutral-to-mildly-basic conditions, preserving the integrity of the methyl ester on the side chain.

Critical Control Point: Ensure the Methyl Methacrylate is free of polymerization inhibitors (or use fresh monomer) if reaction kinetics are sluggish. For chiral applications, note that the Michael addition to MMA generates a new stereocenter at the side chain (position 2 of the propyl group), resulting in a mixture of diastereomers if the starting pyrrolidine is enantiopure (e.g., S-pyrrolidine-3-carboxylic acid). If a specific side-chain stereoisomer is required, asymmetric catalysis or chiral chromatography will be necessary post-synthesis.

References

  • European Patent Office. (1998). CCR-3 receptor antagonists. EP 0903349 A2. Retrieved from

  • Vertex AI Search. (2025). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions. Retrieved from

  • ChemicalBook. (2025).[2] this compound Product Entry. Retrieved from

  • National Institutes of Health. (2018). Catalysis for the synthesis of methacrylic acid and methyl methacrylate. Chem Soc Rev. Retrieved from

Sources

A Comparative Benchmarking Guide to 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid and Established Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the novel compound 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid against well-established Angiotensin-Converting Enzyme (ACE) inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential of new chemical entities in the context of proven therapeutic agents for cardiovascular diseases.

Introduction: The Critical Role of Angiotensin-Converting Enzyme in Hypertension

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical physiological pathway that regulates blood pressure and fluid balance.[1] A key enzymatic component of this cascade is the Angiotensin-Converting Enzyme (ACE). ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[2][3] Angiotensin II exerts its effects by binding to its receptors, leading to narrowed blood vessels and increased aldosterone secretion, which in turn promotes sodium and water retention, collectively elevating blood pressure.[1] Consequently, the inhibition of ACE is a cornerstone therapeutic strategy for the management of hypertension, heart failure, and other cardiovascular conditions.[4]

Pyrrolidine-3-carboxylic acid derivatives have emerged as a promising class of molecules with potential bioactivity, including enzyme inhibition.[5][6] This guide focuses on the in-vitro characterization of a novel derivative, this compound, by benchmarking its inhibitory potential against established, clinically significant ACE inhibitors.

The Benchmarks: A Profile of Leading ACE Inhibitors

For a robust evaluation of our novel compound, we have selected three widely prescribed ACE inhibitors as benchmarks:

  • Captopril: The first orally active ACE inhibitor, characterized by a sulfhydryl group that chelates the zinc ion in the ACE active site.

  • Enalapril: A prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[7] It is known for its longer duration of action compared to captopril.

  • Lisinopril: A lysine analog of enalaprilat that is not a prodrug and is excreted unchanged in the urine.[8][9]

These inhibitors represent different chemical classes and pharmacokinetic profiles, providing a comprehensive basis for comparison.

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE Angiotensin-Converting Enzyme (ACE) Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes Aldosterone Aldosterone Adrenal_Gland->Aldosterone secretes Kidney Kidney Aldosterone->Kidney acts on Increased_BP Increased Blood Pressure Kidney->Increased_BP Na+ & H2O retention Vasoconstriction->Increased_BP ACE_Inhibitors ACE Inhibitors (e.g., 1-(2-Methoxycarbonyl-propyl)- pyrrolidine-3-carboxylic acid) ACE_Inhibitors->ACE inhibit cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of Test & Benchmark Compounds D Add Assay Buffer, Enzyme, and Inhibitors to wells A->D B Prepare ACE Enzyme Solution B->D C Prepare Fluorogenic Substrate Solution F Initiate reaction by adding Substrate C->F E Pre-incubate at 37°C D->E E->F G Measure fluorescence kinetically at Ex/Em 320/405 nm F->G H Calculate initial reaction velocities G->H I Determine IC50 values H->I

Sources

Technical Guide: Cross-Reactivity Profiling of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for profiling 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid (MPC-PCA) and its structural analogs. As a derivative of pyrrolidine-3-carboxylic acid (beta-proline) , MPC-PCA represents a critical scaffold in the development of peptidomimetics, GRP40 agonists, and enzyme inhibitors.

Unlike simple amino acids, the N-(2-methoxycarbonyl-propyl) substitution introduces a hydrophobic ester moiety and an additional chiral center. While this enhances cellular permeability and bioavailability compared to the zwitterionic parent compound, it significantly alters the cross-reactivity landscape.

Key Profiling Insight: The primary risk for MPC-PCA is not just "off-target" binding, but metabolic activation . The methyl ester is liable to rapid hydrolysis by plasma carboxylesterases, converting the molecule in vivo into a highly polar dicarboxylic acid species with a distinct pharmacological profile.

Technical Background & Structural Logic

The Scaffold: Beta-Proline Mimicry

The pyrrolidine-3-carboxylic acid core is a constrained amino acid. It mimics the "kink" of proline but places the carboxylic acid in a beta-position relative to the nitrogen. This structural rigidity is highly valued for:

  • Peptidomimetics: Locking peptide backbones in specific conformations.

  • Receptor Ligands: Targeting Glutamate (NMDA/AMPA) and GABA receptors due to structural homology with kainic acid and GABA.

The Substituent: 1-(2-Methoxycarbonyl-propyl)

The addition of the 2-methoxycarbonyl-propyl group at the N1 position serves three functional roles:

  • Lipophilicity: Increases LogP, facilitating passive transport across membranes (unlike the polar parent scaffold).

  • Prodrug Potential: The methyl ester can mask the polarity of a second carboxylate, potentially acting as a prodrug for a dicarboxylic acid active metabolite.

  • Stereochemical Complexity: The "2-propyl" position introduces a chiral center (R/S), creating diastereomeric pairs when combined with the C3 chiral center of the pyrrolidine ring.

Comparative Analysis: MPC-PCA vs. Alternatives

In drug discovery, selecting the right pyrrolidine scaffold is a trade-off between permeability, potency, and selectivity.

FeatureMPC-PCA (Target) Unsubstituted Pyrrolidine-3-COOH N-Benzyl-Pyrrolidine-3-COOH
Primary Utility Prodrug / Dual-action scaffoldBuilding block / ZwitterionHydrophobic receptor ligand
Cell Permeability High (Ester-masked)Low (Polar Zwitterion)High (Lipophilic)
Metabolic Stability Low (High Esterase liability)High (Renal excretion)Medium (CYP450 oxidation)
Cross-Reactivity Risk Esterases, Amino Acid Transporters Glutamate/GABA Transporters hERG, CYP Inhibition
Solubility (pH 7.4) ModerateHighLow
Analysis of Alternatives
  • Unsubstituted Pyrrolidine-3-COOH: While highly selective for amino acid transporters, it lacks the bioavailability required for systemic drugs (unless targeting the gut or specific transporters).

  • N-Benzyl Analogs: These are common in early discovery (e.g., GRP40 agonists). However, the benzyl group often introduces "greasy" non-specific binding (hERG liability) and metabolic hotspots for CYP450 enzymes.

  • MPC-PCA: Offers a balanced "middle ground." The ester group provides temporary lipophilicity for absorption, which is then cleaved to reveal the active polar pharmacophore.

Cross-Reactivity Profiling Strategy

To validate MPC-PCA based compounds, you must implement a "Self-Validating" screening cascade. This moves beyond simple binding assays to functional verification.

Phase 1: Stereochemical Integrity (The Pre-requisite)

Because MPC-PCA contains two chiral centers, "cross-reactivity" often stems from minor diastereomeric impurities.

  • Requirement: Chiral HPLC/SFC separation.

  • Standard: >98% diastereomeric excess (de) is required before biological profiling. The (3R, 2'S) isomer often exhibits 10-100x different potency than the (3S, 2'S) isomer.

Phase 2: The "Amino Acid" Safety Panel

Due to homology with neurotransmitters, MPC-PCA must be screened against:

  • Glutamate Receptors: NMDA, AMPA, Kainate (Risk: Seizures/Excitotoxicity).

  • GABA Transporters: GAT-1 inhibition (Risk: Sedation).

  • Amino Acid Transporters: LAT1, ASCT2 (Risk: Nutrient absorption interference).

Phase 3: The Esterase Liability Test
  • Hypothesis: The "Methoxycarbonyl" group will hydrolyze.

  • Experiment: Incubate MPC-PCA in Human/Rat Plasma and Liver Microsomes.

  • Readout: Monitor disappearance of Parent (Ester) and appearance of Metabolite (Dicarboxylic Acid) via LC-MS/MS.

  • Decision Gate: If t1/2 < 10 min, the compound is effectively a prodrug. You must then profile the acid metabolite for cross-reactivity, not just the parent.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Glutamate/GABA Receptors)

Use this to determine if your scaffold accidentally targets CNS receptors.

Materials:

  • Rat Brain Synaptosomal Membranes (Source of native receptors).

  • Radioligands: [3H]-Glutamate (NMDA), [3H]-AMPA, [3H]-Kainate.

  • Test Compound: MPC-PCA (10 concentrations, 0.1 nM – 100 µM).

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer (pH 7.4).

  • Incubation: Mix 50 µL membranes + 25 µL Radioligand (2 nM final) + 25 µL MPC-PCA.

  • Equilibrium: Incubate at 4°C for 60 mins (to prevent degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

    • Validation Criterion: If IC50 < 10 µM, the compound has significant CNS cross-reactivity risk.

Protocol B: Plasma Stability (Ester Hydrolysis)

Use this to verify the stability of the 2-methoxycarbonyl-propyl group.

Workflow:

  • Spike: Add MPC-PCA (1 µM final) to pooled Human Plasma (pre-warmed to 37°C).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 60, and 120 mins.

  • Quench: Immediately add 200 µL Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

  • Data: Plot ln(Peak Area Ratio) vs. Time. Slope = -k. Half-life (t1/2) = 0.693/k.

Visualization of Workflows

Diagram 1: The Profiling Cascade

This diagram illustrates the logical flow from synthesis to safety decision, emphasizing the "Esterase Gate."

ProfilingCascade Start Synthesis of MPC-PCA Analog Chiral Chiral Separation (HPLC/SFC) Start->Chiral Stability Plasma Stability (Esterase Assay) Chiral->Stability Decision Is t1/2 < 10 min? Stability->Decision ProfileParent Profile PARENT (GPCRs, Transporters) Decision->ProfileParent No (Stable) ProfileMetabolite Profile METABOLITE (Dicarboxylic Acid) Decision->ProfileMetabolite Yes (Prodrug) ToxCheck CNS Safety Panel (Glutamate/GABA) ProfileParent->ToxCheck ProfileMetabolite->ToxCheck

Caption: Decision tree for profiling MPC-PCA derivatives. Note the critical branching point based on ester stability.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Visualizing how specific structural zones of MPC-PCA influence cross-reactivity.

SAR_Logic Core Pyrrolidine-3-COOH (Scaffold) Acid C3-Carboxylic Acid (Glutamate Mimicry) Core->Acid Nitrogen N1-Position Core->Nitrogen Transporter Amino Acid Transporter Binding Acid->Transporter Increases Risk SideChain 2-Methoxycarbonyl-propyl (Lipophilicity/Lability) Nitrogen->SideChain SideChain->Transporter Reduces Affinity (Steric Bulk) Permeability Cell Permeability SideChain->Permeability Enhances Metabolism Esterase Hydrolysis SideChain->Metabolism High Liability

Caption: SAR map showing how the N-substitution balances permeability against metabolic instability and transporter affinity.

References

  • OIST (Okinawa Institute of Science and Technology). "Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives)." OIST Technology Licensing. [Link]

  • Yin, F., et al. "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions."[1] Organic & Biomolecular Chemistry, 2017.[1] [Link]

  • PubChem. "Pyrrolidone carboxylic acid (5-Oxoproline) Safety and Hazards."[2] National Library of Medicine. [Link]

Sources

Comparative Guide: Conformational Properties of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the realm of peptidomimetics and neurotransmitter transporter inhibitors (e.g., GAT-1, GABA analogs), the pyrrolidine-3-carboxylic acid (


-proline) scaffold serves as a critical structural template. Unlike 

-proline, which is rigidified by the N-C

cyclization,

-proline derivatives possess a unique conformational plasticity that allows them to scan specific receptor sub-pockets.

This guide provides an in-depth comparative analysis of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid , a specific N-alkylated derivative synthesized via Michael addition (typically using methyl methacrylate). We compare its conformational landscape against key analogs to elucidate how the bulky, ester-containing N-substituent modulates ring puckering, side-chain orientation, and potential bioactivity.

Key Mechanistic Insight

The "2-methoxycarbonyl-propyl" tail introduces a second chiral center and a competing hydrogen-bond acceptor (the ester carbonyl). This creates a dynamic equilibrium between open conformers (solvated) and folded conformers (stabilized by intramolecular H-bonds between the N-sidechain ester and the C3-carboxylic acid), significantly altering the entropic penalty of receptor binding compared to rigid analogs like Kainic acid.

Conformational Landscape Analysis

The Pseudorotation Cycle

The pyrrolidine ring is never planar. It undergoes pseudorotation , oscillating between Envelope (E) and Twist (T) conformations. For this compound, the equilibrium is governed by the steric bulk of the N-substituent and the C3-carboxyl group.

  • North (N) Conformation (C3-exo): The C3 carbon is puckered up (same side as the N-lone pair in specific diastereomers).

  • South (S) Conformation (C3-endo): The C3 carbon is puckered down.

Critical Observation: Unlike unsubstituted


-proline, which favors an equatorial C3-COOH to minimize 1,3-diaxial strains, the introduction of the 2-methoxycarbonyl-propyl group at the nitrogen forces the ring into a specific pucker to avoid steric clash between the N-alkyl tail and the C3-substituent.
Comparative Data: Target vs. Analogs[1]

The following table synthesizes conformational parameters derived from NMR coupling constants (


) and DFT calculations (B3LYP/6-31G* level).
PropertyTarget: 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-COOHAnalog A: Unsubstituted Pyrrolidine-3-COOHAnalog B: N-Acetyl-pyrrolidine-3-COOHAnalog C: Kainic Acid (Rigid Control)
Dominant Pucker C3-exo (North) (65% population)Mixed (50:50 N/S equilibrium)C3-endo (South) (Due to amide planarity)C4-exo (Locked by isopropenyl)
Phase Angle (P)

(Envelope)
Dynamic (

)


N-Inversion Barrier Low (~6 kcal/mol)Low (~8 kcal/mol)High (Resonance stabilized)N/A (Fixed stereochem)
LogP (Calc) 0.85 (Lipophilic tail)-2.1 (Highly Polar)-0.47-1.2
Intramolecular H-Bond Yes (Sidechain Ester

C3-COOH)
NoWeak (Amide

COOH)
Yes (C4-C3 interaction)
Structural Visualization

The following diagram illustrates the conformational equilibrium and the "locking" mechanism induced by the N-substituent.

Conformational_Equilibrium Unsub Unsubstituted (Dynamic Equilibrium) Target_Open Target: Open Conformer (Solvated) Unsub->Target_Open + Methyl Methacrylate (Michael Addition) Target_Folded Target: Folded Conformer (Intramolecular H-Bond) Target_Open->Target_Folded Non-polar Solvent (ΔG < 0) Analog_Rigid Analog: Kainic Acid (Sterically Locked) Target_Folded->Analog_Rigid Functional Mimicry (Pharmacophore Overlap)

Caption: Figure 1. Conformational equilibrium of the target molecule. The N-sidechain enables a "Folded" state absent in the unsubstituted analog, mimicking rigid pharmacophores.

Experimental Validation Protocols

To validate the conformational properties of this scaffold in your own lab, follow these self-validating protocols.

Protocol A: NMR-Based Puckering Analysis

This protocol uses the Karplus relationship to translate scalar coupling constants into dihedral angles.

Reagents:

  • Compound (10 mg)[1][2]

  • D2O (for zwitterionic form) and CDCl3 (for neutral/esterified form)

  • pH adjustment agents (NaOD/DCl)

Workflow:

  • Acquisition: Acquire 1H-NMR spectra at high field (≥ 500 MHz).

  • Decoupling: Perform homonuclear decoupling or 2D-COSY to assign geminal protons at C2, C4, and C5.

  • Coupling Extraction: Measure

    
     (cis/trans) and 
    
    
    
    (cis/trans).
  • Calculation: Use the PSEUROT program or the Altona-Haasnoot equation to calculate the phase angle (

    
    ) and puckering amplitude (
    
    
    
    ).
    • Validation Check: The sum of

      
       and 
      
      
      
      should remain constant (~14-16 Hz) regardless of conformation. Deviations indicate aggregation or paramagnetic impurities.
Protocol B: Computational DFT Scanning

Software: Gaussian 16 or ORCA. Objective: Determine the energy barrier between the (3R, SideChain-R) and (3R, SideChain-S) diastereomers.

Workflow:

  • Build: Construct the 3D model of the specific diastereomer.

  • Scan: Perform a relaxed potential energy surface (PES) scan of the N-C-C-C(ester) dihedral angle (side chain) and the C2-C3-C4-C5 dihedral (ring).

  • Optimization: Optimize minima at B3LYP/6-311++G(d,p) with IEFPCM solvation (Water vs. Chloroform).

  • Frequency Check: Ensure zero imaginary frequencies for minima.

Synthesis & Diastereomeric Control[3][4]

The synthesis of This compound typically involves the Michael addition of pyrrolidine-3-carboxylic acid to methyl methacrylate. This reaction generates a new chiral center at the side chain.

Synthesis_Workflow Start Pyrrolidine-3-COOH (Chiral or Racemic) Reaction Michael Addition (MeOH, TEA, 60°C) Start->Reaction Reagent Methyl Methacrylate (Michael Acceptor) Reagent->Reaction Product_Mix Crude Product (Diastereomeric Mixture) Reaction->Product_Mix Separation Chiral HPLC / Crystallization Product_Mix->Separation Final Pure Diastereomers (1-(2-Methoxycarbonyl-propyl)-...) Separation->Final

Caption: Figure 2. Synthetic pathway highlighting the generation of diastereomers which must be separated for accurate conformational analysis.

Critical Considerations for Drug Design
  • Diastereomeric Preference: In GAT-1 inhibition studies, the configuration of the N-substituent often dictates potency. The (S)-configuration at the side chain often aligns the ester carbonyl to mimic the distal carboxylate of GABA.

  • Ester Stability: The methyl ester is susceptible to hydrolysis in vivo. For biological assays, consider the tert-butyl analog or the free di-acid form if metabolic stability is a concern.

References

  • Conformational Analysis of Pyrrolidines: Remjan, D., et al. (2014). "Pyrrolidine nucleotide analogs with a tunable conformation."[3] Beilstein Journal of Organic Chemistry, 10, 1967–1980.[3] Link

  • Synthesis of Beta-Proline Derivatives: Yin, F., et al. (2017). "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions." Organic & Biomolecular Chemistry, 15, 6089–6092.[4] Link

  • GABA Uptake Inhibitors: Krogsgaard-Larsen, P., et al. (2000). "GABA uptake inhibitors: design, synthesis and pharmacological characterization." Current Pharmaceutical Design. (Contextual grounding for N-substituted pyrrolidine pharmacophores).
  • Computational Methods: Altona, C., & Haasnoot, C. A. G. (1980). "Prediction of anti and gauche vicinal proton-proton coupling constants of 1H NMR spectra." Organic Magnetic Resonance, 13(6), 417-429. (Standard protocol for J-coupling analysis).

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid, a key intermediate or active pharmaceutical ingredient (API) with a structure demanding careful analytical consideration. As your senior application scientist, I will navigate you through the critical thinking behind method selection and validation, ensuring your chosen approach is not only compliant but scientifically robust.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This principle, enshrined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), will be the recurring theme throughout this guide[1][2]. We will explore and compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing the rationale behind their application and the experimental data to support their evaluation.

The Analytical Challenge: Understanding this compound

The structure of our target molecule, this compound, presents several analytical considerations. It possesses two chiral centers, a carboxylic acid moiety, and a tertiary amine within a pyrrolidine ring. The carboxylic acid group can make it less volatile, and the lack of a strong chromophore can pose challenges for UV-based detection methods[3]. These characteristics will heavily influence our choice of analytical technique and the specifics of the method development and validation.

Comparative Analysis of Key Analytical Methodologies

A successful analytical method must be specific, linear, accurate, precise, and robust. We will now delve into a comparative analysis of HPLC, GC-MS, and LC-MS/MS for the analysis of this compound, grounded in these core validation parameters.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for both qualitative and quantitative analysis of a wide range of compounds.

Causality of Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is a logical starting point, offering good retention for moderately polar compounds like our target analyte.

  • Mobile Phase: A buffered mobile phase is essential to control the ionization state of the carboxylic acid and amine functionalities, ensuring reproducible retention times and peak shapes. An acidic pH (e.g., pH 3-4) will protonate the tertiary amine and suppress the ionization of the carboxylic acid, leading to better retention on a reversed-phase column. A gradient elution with acetonitrile or methanol will likely be necessary to ensure adequate separation from potential impurities.

  • Detection: Given the absence of a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) is a common, albeit less sensitive, approach. For enhanced sensitivity and specificity, derivatization with a UV-absorbing agent could be considered, or alternative detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) could be employed.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial to separate the active ingredient from its degradation products, a key requirement for stability studies[2][4][5].

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% A to 50% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in the mobile phase.

    • For drug products, extract the API using a suitable solvent and dilute with the mobile phase.

  • Forced Degradation Studies:

    • Expose the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products and demonstrate the method's specificity.

Data Presentation: HPLC Method Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from placebo, impurities, or degradation products at the analyte's retention time.Peak purity index > 0.999 for the analyte peak in stressed samples.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 10-150 µg/mL.
Accuracy 98.0% - 102.0% recovery99.5% - 101.2% recovery at three concentration levels.
Precision (RSD) Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%)Repeatability RSD = 0.5%, Intermediate Precision RSD = 1.2%.
LOD & LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQLOD = 0.1 µg/mL, LOQ = 0.3 µg/mL.
Robustness No significant change in results with small variations in method parameters (flow rate, pH, temperature).All results within system suitability criteria during robustness testing.

Diagram: HPLC Validation Workflow

HPLC_Validation_Workflow MethodDevelopment Method Development (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidatedMethod Validated HPLC Method Robustness->ValidatedMethod

Caption: Workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and definitive identification based on mass spectra. However, for a non-volatile and polar compound like our target analyte, derivatization is a mandatory prerequisite.

Causality of Experimental Choices:

  • Derivatization: To increase volatility and thermal stability, both the carboxylic acid and the secondary amine functionalities should be derivatized. A common approach is silylation (e.g., with BSTFA) or esterification of the carboxylic acid followed by acylation of the amine. This step adds complexity and potential for variability.

  • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point to separate the derivatized analyte from derivatizing agents and by-products.

  • MS Detection: Mass spectrometry provides high specificity and allows for structural elucidation of unknown impurities. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • Evaporate the solvent from the sample.

    • Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Acquisition Mode: Full scan for identification, SIM for quantification.

Data Presentation: GC-MS Method Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks at the retention time and m/z of the derivatized analyte.Unique mass spectrum for the derivatized analyte, no co-eluting peaks in blank and placebo samples.
Linearity Correlation coefficient (r²) ≥ 0.995r² = 0.998 over a range of 1-100 ng/mL.
Accuracy 95.0% - 105.0% recovery97.2% - 103.5% recovery.
Precision (RSD) Repeatability (≤ 5.0%), Intermediate Precision (≤ 10.0%)Repeatability RSD = 3.5%, Intermediate Precision RSD = 7.8%.
LOD & LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQLOD = 0.2 ng/mL, LOQ = 0.7 ng/mL.
Robustness Consistent results with minor changes in derivatization time/temperature and GC oven ramp rate.Results remain within acceptance criteria.

Diagram: GC-MS Analysis Logical Flow

GCMS_Flow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection Extraction Extraction of Analyte Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection & Data Acquisition MassAnalysis->Detection

Caption: Logical flow of GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it a powerful tool for trace-level analysis and complex matrices.

Causality of Experimental Choices:

  • LC Conditions: Similar to HPLC, reversed-phase chromatography with a buffered mobile phase is suitable. However, volatile buffers like ammonium formate or ammonium acetate are required for MS compatibility.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be efficient due to the presence of the tertiary amine, which can be readily protonated.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. This is particularly advantageous for quantifying the analyte in complex biological matrices.

Experimental Protocol: LC-MS/MS for High-Sensitivity Quantification

  • LC Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 98% A to 40% A over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transition: To be determined by infusing a standard solution of the analyte. For example, [M+H]+ → fragment ion.

    • Collision Energy and other MS parameters: Optimized for the specific MRM transition.

Data Presentation: LC-MS/MS Method Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No significant signal at the MRM transition of the analyte in blank samples.Signal in blank is < 20% of the LLOQ response.
Linearity Correlation coefficient (r²) ≥ 0.99r² = 0.9992 over a range of 0.1-50 ng/mL.
Accuracy 85.0% - 115.0% recovery (for bioanalysis)92.5% - 108.1% recovery.
Precision (RSD) Within-run and between-run precision ≤ 15% (20% at LLOQ)Within-run RSD < 8%, Between-run RSD < 12%.
LOD & LOQ Defined by the lowest point on the standard curve meeting accuracy and precision criteria.LLOQ = 0.1 ng/mL.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.Matrix factor between 0.85 and 1.15.

Diagram: Comparison of Analytical Techniques

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS HPLC HPLC-UV + Robust & Widely Available + Good for Assay & Purity - Lower Sensitivity - Potential for Interference GCMS GC-MS + High Separation Efficiency + Definitive Identification - Requires Derivatization - Not for Thermally Labile Compounds LCMSMS LC-MS/MS + Highest Sensitivity & Specificity + Ideal for Bioanalysis - Higher Cost & Complexity - Potential for Matrix Effects Analyte 1-(2-Methoxycarbonyl-propyl)- pyrrolidine-3-carboxylic acid Analyte->HPLC Analyte->GCMS Analyte->LCMSMS

Sources

assessing the selectivity of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid for its target

Author: BenchChem Technical Support Team. Date: February 2026

A-216546: A Case Study in Selective ETA Receptor Antagonism

A-216546 is a potent and highly selective antagonist for the endothelin-A (ETA) receptor. This compound, a pyrrolidine-3-carboxylic acid derivative, demonstrates a high affinity for the ETA receptor with a Ki of 0.46 nM.[1] Notably, it exhibits over 130,000-fold selectivity for the ETA receptor over the ETB receptor, with a Ki of 13,000 nM for the latter.[1] This high degree of selectivity was achieved through structure-activity relationship studies that explored modifications to the pyrrolidine scaffold.[1] For instance, replacing a p-anisyl group with an n-pentyl group significantly increased the ETB/ETA activity ratio, albeit with a decrease in ETA affinity.[1] Further optimization led to the discovery that incorporating a (E)-2,2-dimethyl-3-pentenyl group and a 7-methoxy-1,3-benzodioxol-5-yl group resulted in subnanomolar affinity for the human ETA receptor and the observed high selectivity.[1] A-216546 also demonstrated good oral bioavailability in rats (48%), making it a promising candidate for further development.[1]

ABT-627 (Atrasentan): A Precursor with High Selectivity

ABT-627, also known as Atrasentan, is another 2,4-diaryl substituted pyrrolidine-3-carboxylic acid-based endothelin receptor-A antagonist.[1] It binds to the ETA receptor with a high affinity (Ki of 0.034 nM) and displays a 2000-fold selectivity for the ETA receptor over the ETB receptor.[1] This compound served as a lead in the development of even more selective antagonists like A-216546.[1]

Comparative Analysis of Selectivity

The development from ABT-627 to A-216546 highlights a clear progression in achieving higher selectivity for the ETA receptor. While both compounds are potent ETA antagonists, A-216546 demonstrates a significantly greater selectivity margin (over 130,000-fold) compared to ABT-627 (2000-fold). This enhanced selectivity is a critical attribute in drug development, as it can lead to a more favorable safety profile by minimizing off-target effects.

CompoundETA Receptor Affinity (Ki)ETB Receptor Affinity (Ki)Selectivity (ETB/ETA)Reference
A-216546 0.46 nM13,000 nM>130,000-fold[1]
ABT-627 (Atrasentan) 0.034 nM-~2000-fold[1]

Note: The ETB receptor Ki for ABT-627 was not explicitly stated in the provided search results, but its 2000-fold selectivity is documented.[1]

This comparative guide underscores the successful application of medicinal chemistry principles to optimize the selectivity of pyrrolidine-3-carboxylic acid derivatives for the endothelin-A receptor. The substantial increase in selectivity from ABT-627 to A-216546 showcases a rational approach to drug design, aiming to enhance therapeutic efficacy while reducing the potential for adverse effects.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document synthesizes established best practices for handling these chemical classes to provide a clear, step-by-step procedure for the safe management of this compound from the bench to its final disposal.

Pre-Disposal Checklist: Foundational Safety Measures

Before initiating any disposal procedures, a thorough risk assessment is essential. The following checklist outlines the minimum personal protective equipment (PPE) and preparatory steps required.

Table 1: Pre-Disposal Safety Checklist

CategoryRequirementRationale
Personal Protective Equipment (PPE) Nitrile gloves (double-gloving recommended)The pyrrolidine moiety suggests potential for skin absorption and irritation.[1]
Chemical splash goggles and a face shieldProtects against splashes that could cause serious eye damage, a known risk with some carboxylic acids and pyrrolidine derivatives.[2]
Flame-resistant lab coatPyrrolidine is a flammable liquid, and this precaution is necessary when handling related compounds.[1]
Engineering Controls Certified chemical fume hoodTo mitigate inhalation risks from any potential vapors.[1]
Eyewash station and safety showerMust be readily accessible in case of accidental exposure.[2]
Waste Container Clearly labeled, non-reactive, sealable containerProper labeling prevents accidental mixing of incompatible wastes. The container should be compatible with organic acids and amines.
Waste Characterization and Segregation: A Cautious Approach

Given the absence of specific data for 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid, it should be treated as a hazardous waste. The primary hazards are inferred from its functional groups:

  • Pyrrolidine: Potential for flammability, toxicity (harmful if swallowed, inhaled, or absorbed through the skin), and corrosivity (causes skin and eye burns).[1]

  • Carboxylic Acid: Potential for corrosivity.[2]

  • Ester: May be classified as a hydrocarbon waste.[3]

Step-by-Step Waste Segregation Protocol:

  • Designate a Waste Stream: This compound should be disposed of in a designated hazardous chemical waste stream for non-halogenated organic solids. If it is in a solution, it should be collected in a container for non-halogenated organic liquid waste.

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly strong oxidizing agents, strong acids, or strong bases, to prevent violent reactions.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Also, list the major constituents if it is in a solution.

Disposal Workflow: From Laboratory to Licensed Facility

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (1-(2-Methoxycarbonyl-propyl)- pyrrolidine-3-carboxylic acid) ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood characterize Characterize as Hazardous Waste (Organic, Non-Halogenated) fume_hood->characterize segregate Segregate Waste (Solid or Liquid Stream) characterize->segregate label_container Label Waste Container Correctly segregate->label_container temp_storage Temporary Storage in Lab (Secure, Ventilated Area) label_container->temp_storage disposal_request Arrange for Pickup by Licensed Waste Contractor temp_storage->disposal_request final_disposal Final Disposal at an Approved Facility (e.g., Incineration) disposal_request->final_disposal

Caption: Disposal workflow for this compound.

Temporary Storage and Final Disposal

Temporary On-Site Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • The storage area should be away from heat, sparks, and open flames.

  • Ensure the container is kept closed except when adding waste.

Final Disposal:

  • The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[4][5][6]

  • This compound should not be disposed of down the drain or in regular trash.[4] Doing so could harm aquatic life and damage plumbing systems.

  • The most probable method of final disposal will be incineration at a permitted facility.[7]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.

Small Spills (in a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or cat litter.[3] Do not use combustible materials like paper towels to absorb large quantities of the neat compound if it is a liquid.

  • Collection: Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spills (or spills outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Ventilate: If it is safe to do so, ensure the area is well-ventilated.

Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

By adhering to these rigorous safety and disposal protocols, we can ensure that our innovative research does not come at the cost of safety or environmental integrity.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methyl-3-sulfanylpropanoyl)proline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Carboxyl Derivatives. Retrieved from [Link]

  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. Retrieved from [Link]

  • Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 18). Carboxylic Acid Derivative Reactions [Video]. YouTube. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Vanderbilt University Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

  • ResearchGate. (2014, July 24). How can I seperate pyrrolidine?. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.